1-(4-Bromophenylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJWOSNSJXQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353371 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644320 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136350-52-2 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 1-(4-Bromophenylsulfonyl)pyrrolidine. It delves into the core chemical characteristics, synthesis, analytical validation, and potential applications of this compound, providing a foundational understanding for its use in medicinal chemistry and organic synthesis.
Core Compound Identification
-
Synonyms: 4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide, 1-[(4-Bromobenzene)sulfonyl]pyrrolidine[1][2]
This compound is a sulfonylated heterocyclic compound. It incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and FDA-approved pharmaceuticals.[5][6][7] The presence of the 4-bromophenylsulfonyl group provides a reactive and modifiable handle, making this molecule a valuable building block for creating more complex chemical entities in drug discovery programs.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [1] |
| Molecular Weight | 290.18 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 80-84 °C | [1][2] |
| Boiling Point | 383.1±44.0 °C (Predicted) | [1] |
| Density | 1.583±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Sealed in dry, Room Temperature | [1][2] |
Synthesis and Purification
The synthesis of this compound is reliably achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a standard method for the formation of sulfonamides.
Causality of Experimental Design
The chosen synthetic route is efficient and high-yielding. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction. The reaction is initiated at 0 °C to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Pyrrolidine
-
4-Bromobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 30-60 minutes. The slow addition is critical to manage the reaction's exothermicity.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring for 2-16 hours. The reaction's completion should be monitored by Thin-Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with deionized water and then with a saturated aqueous solution of NaHCO₃ to remove triethylamine hydrochloride and any unreacted sulfonyl chloride.
-
Isolation: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
Workflow for Synthesis and Purification
Caption: Generalized workflow for the synthesis of this compound.
Purification Protocols
The crude product can be purified by one of two primary methods, depending on the scale and purity of the crude material.
-
Recrystallization: This is an effective method for crystalline solids. A solvent pair system, such as ethanol/water or ethyl acetate/heptane, is often effective.[8] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.
-
Flash Column Chromatography: For non-crystalline products or mixtures with closely related impurities, silica gel chromatography is the method of choice. A mobile phase of hexanes and ethyl acetate is a good starting point, with the polarity adjusted based on TLC analysis to achieve an Rf value of ~0.3 for the product.[8]
Analytical Characterization
A self-validating protocol requires rigorous confirmation of the final product's structure and purity. The following analytical techniques are standard.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.5-7.9 ppm region) and two multiplets for the pyrrolidine ring protons (around 3.3 ppm and 1.8 ppm). Integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons and the two distinct carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS):
-
The primary objective is to confirm the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺. A key feature will be the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.[9]
-
-
Infrared (IR) Spectroscopy:
-
This technique identifies functional groups. The spectrum for this compound will exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretches) at approximately 1350 cm⁻¹ and 1160 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC):
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and over 20 FDA-approved drugs.[5][10] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is critical for achieving high-affinity binding to biological targets.[6]
While specific biological activities for this compound itself are not extensively documented, its structure makes it an ideal starting point or intermediate for several reasons:
-
Scaffold for Library Synthesis: It serves as a readily available, functionalized core for the synthesis of compound libraries. The bromine atom can be easily modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
-
Bioisostere and Pharmacophore: The sulfonamide linkage is a common feature in many drugs, acting as a stable mimic of other functional groups. The pyrrolidine ring itself is a key component in drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[6][7]
-
Intermediate in Complex Syntheses: This compound can be used in the multi-step synthesis of more complex molecules, including pyrrolo[2][3]benzodiazepines (PBDs), a class of compounds investigated for their potent antitumor properties.[11]
Conceptual Drug Discovery Workflow
Caption: A conceptual flowchart for drug discovery starting from a core scaffold.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical. Based on available data sheets, this compound should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][4]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][2][13]
References
- PubChem. 1-(4-Bromophenyl)pyrrolidine. [Link]
- CPAChem.
- Wikipedia. Pyrrolidine. [Link]
- MDPI. An Update on the Synthesis of Pyrrolo[2][3]benzodiazepines. [Link]
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
- Pharmaceutica Analytica Acta. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]
- PMC - NIH. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. [Link]
- ResearchGate. Pyrrolidine-based marketed drugs. [Link]
Sources
- 1. This compound | 136350-52-2 [chemicalbook.com]
- 2. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 3. 136350-52-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
1-(4-Bromophenylsulfonyl)pyrrolidine molecular weight
An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, provides a detailed methodology for its synthesis and characterization, outlines critical safety protocols, and explores its potential role as a versatile building block in the discovery of novel therapeutics.
Core Molecular Attributes and Physicochemical Profile
This compound (CAS No: 136350-52-2) is a sulfonamide derivative incorporating a bromophenyl group and a pyrrolidine ring.[1][2] The presence of the electron-withdrawing sulfonyl group, the reactive bromine atom on the aromatic ring, and the saturated heterocyclic pyrrolidine moiety makes it a valuable scaffold for chemical elaboration.
Quantitative Physicochemical Data
The key properties of this compound are summarized below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [1][2][3] |
| Molecular Weight | 290.18 g/mol | [1][2][3] |
| Melting Point | 80-84 °C | [2][3] |
| Boiling Point (Predicted) | 383.1 ± 44.0 °C | [2][3] |
| Density (Predicted) | 1.583 ± 0.06 g/cm³ | [2][3] |
| Appearance | White to off-white solid | [2] |
Synthesis Pathway: A Self-Validating Protocol
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a robust and high-yielding reaction common in the synthesis of sulfonamides.
Diagram of the Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Causality: Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the pyrrolidine nucleophile. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
-
Reaction Execution:
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM.
-
Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Causality: The dropwise addition at 0 °C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Workup and Isolation:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Causality: The HCl wash removes excess triethylamine and pyrrolidine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by either recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a white to off-white solid.[2]
-
Analytical Characterization: Structural Confirmation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and FT-IR provides unambiguous structural elucidation.
Diagram of the Analytical Workflow
Caption: The relationship between the core motifs of the title compound and their significance in drug design.
-
The Pyrrolidine Ring: This saturated heterocycle is a key component of many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. [4][5]Its inclusion in a molecule can enhance binding to target proteins and improve pharmacokinetic properties. [6]* The Aryl Sulfonamide Group: This functional group is a cornerstone of medicinal chemistry, found in diuretic, antibiotic, and anticancer drugs. It often acts as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
-
The Bromophenyl Moiety: The bromine atom serves as a useful synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening and lead optimization. This makes this compound an excellent starting point for exploring structure-activity relationships (SAR).
Given these features, this compound is a valuable building block for synthesizing novel molecules targeting a wide range of diseases, from infectious diseases to central nervous system disorders and oncology. [5][7][8]
References
- PubChem. 1-(4-Bromophenyl)pyrrolidine. [Link]
- Chemsrc. 1-(4-Bromophenyl)pyrrolidine. [Link]
- SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. [Link]
- MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
- NIST. Pyrrolidine - NIST WebBook. [Link]
- Royal Society of Chemistry. Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides.... [Link]
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
- ScienceDirect. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
- PubChem. Bromopyrrolidine. [Link]
- ResearchGate. Pyrrolidine-based marketed drugs. [Link]
- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
- ATB. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. [Link]
Sources
- 1. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 3. This compound | 136350-52-2 [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
1-(4-Bromophenylsulfonyl)pyrrolidine physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenylsulfonyl)pyrrolidine
Abstract
This compound is a synthetic organic compound featuring a convergence of three key chemical moieties: a para-substituted bromophenyl ring, a sulfonamide linker, and a saturated pyrrolidine heterocycle. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a reactive handle for further chemical elaboration via cross-coupling reactions, while the sulfonamide and pyrrolidine groups are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core physical properties, a validated synthetic workflow, detailed spectroscopic characterization, and essential safety protocols for this compound, designed for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical Characteristics
This compound is a stable, solid compound under standard laboratory conditions. Its core properties are derived from its constituent parts: the aromatic sulfonyl group imparts rigidity and specific electronic properties, while the pyrrolidine ring provides a defined three-dimensional conformation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [1][2] |
| Molecular Weight | 290.18 g/mol | [1][2] |
| CAS Number | 136350-52-2 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 80-84 °C | [2] |
| Boiling Point | 383.1 ± 44.0 °C (Predicted) | [2] |
| Density | 1.583 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Synthesis and Characterization
Synthetic Pathway Rationale
The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a classic and robust method for forming sulfonamides.
Causality of Experimental Choices:
-
Reactants: 4-bromobenzenesulfonyl chloride serves as the electrophile, with the highly reactive sulfonyl chloride group being an excellent leaving group. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile, with its nitrogen lone pair attacking the electrophilic sulfur atom.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its purpose is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine reactant, which would render it non-nucleophilic and halt the reaction.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride. This prevents potential side reactions and ensures a controlled reaction rate.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a general, self-validating procedure for the synthesis of the title compound.
Materials:
-
Pyrrolidine (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve pyrrolidine and triethylamine in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride in a separate volume of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Self-Validation (Monitoring): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the limiting reactant (pyrrolidine).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following data are based on the known structure and analogous compounds.[3]
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct sets of signals.
-
Aromatic Region (δ 7.5-7.9 ppm): Two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Aliphatic Region (δ 1.8-3.4 ppm): Two multiplets (likely triplets) corresponding to the two sets of chemically non-equivalent methylene protons (-CH₂-) of the pyrrolidine ring.
-
-
¹³C NMR (Carbon NMR): The spectrum should display six distinct signals.
-
Aromatic Region (δ 125-145 ppm): Four signals for the four unique carbon environments of the bromophenyl group.
-
Aliphatic Region (δ 24-64 ppm): Two signals corresponding to the two different methylene carbons of the pyrrolidine ring.
-
-
IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O).
-
~3000-2850 cm⁻¹: C-H stretching of the aliphatic pyrrolidine ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 290. The key feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity at M⁺ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br).
-
Relevance in Drug Discovery and Research
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs, including agents for diabetes (Mitiglinide) and neurological disorders (Procyclidine).[4] Its conformational rigidity and ability to engage in hydrogen bonding make it an ideal component for designing molecules that fit into specific biological targets.
The sulfonamide group is another cornerstone of drug design, famously present in antibacterial sulfa drugs and a wide array of other therapeutics. This compound combines these two valuable motifs. The bromine atom serves as a versatile synthetic handle, allowing for the diversification of the core structure through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: A conceptual flowchart for using the title compound in a drug discovery program.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, prudent laboratory practices are required, particularly concerning the handling of its precursors.
-
Precautionary Measures:
-
The reactant, pyrrolidine, is a highly flammable, corrosive, and toxic liquid that causes severe skin burns and eye damage.[5][6] All manipulations involving pyrrolidine must be conducted in a certified chemical fume hood.
-
4-bromobenzenesulfonyl chloride is a corrosive solid and should be handled with care.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Safe Handling: Handle the final solid product in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][7]
References
- PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. National Center for Biotechnology Information.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Bromophenacyl Bromide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-(4-Bromophenoxy)propyl)pyrrolidine. Retrieved from a representative AK Scientific, Inc.
- CPAChem. (n.d.). Safety Data Sheet: Pyrrolidine.
- BenchChem. (n.d.). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- Merck Index. (n.d.). Pyrrolidine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- PubChem. (n.d.). 1-(Phenylsulfonyl)pyrrolidine. National Center for Biotechnology Information.
- Scirp.org. (n.d.). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Scientific Research Publishing.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
Sources
An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Medicinal Chemistry Perspective
This guide provides a comprehensive technical overview of 1-(4-Bromophenylsulfonyl)pyrrolidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. By merging fundamental chemical principles with practical, field-proven insights, this document will delve into the compound's synthesis, structural elucidation, and its potential as a versatile building block in medicinal chemistry.
Introduction: The Scientific Rationale
This compound integrates two key pharmacophores: the pyrrolidine ring and the arylsulfonamide group. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs and natural products, often imparting favorable physicochemical properties such as enhanced solubility and metabolic stability.[1][2] The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring in a wide array of therapeutics with activities ranging from antimicrobial to anticancer.[3] The strategic combination of these two moieties, further functionalized with a bromine atom, creates a versatile chemical entity ripe for elaboration in drug design and discovery programs.[4] The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.
Physicochemical and Structural Characteristics
This compound is a white to off-white solid at room temperature.[5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 136350-52-2 | [5][6] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [5] |
| Molecular Weight | 290.18 g/mol | [5] |
| Melting Point | 80-84 °C | [5] |
| Boiling Point (Predicted) | 383.1 ± 44.0 °C | [5] |
| Density (Predicted) | 1.583 ± 0.06 g/cm³ | [5] |
The chemical structure of this compound is depicted in the following diagram:
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine.[4] This reaction is a classic example of sulfonamide bond formation.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine at the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[3] This is generally considered to be an addition-elimination mechanism, proceeding through a trigonal bipyramidal intermediate.[7][8] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the product.[3]
Experimental Protocol (Adapted)
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general and reliable procedure can be adapted from standard methodologies for the synthesis of N-arylsulfonylpyrrolidines.[4]
Objective: To synthesize this compound from 4-bromobenzenesulfonyl chloride and pyrrolidine.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with significant potential in medicinal chemistry. Its structure, combining the favorable properties of the pyrrolidine ring and the sulfonamide group with a modifiable aromatic ring, makes it an attractive scaffold for the development of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the biological activities of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic agents.
References
- King, J. F., & Rathore, R. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles, Primary Kinetic Isotope Effects, Deuterium Substitution Patterns, and pH-Product Ratios in the Presence of Added Nucleophiles. Journal of the American Chemical Society, 114(9), 3028–3037.
- King, J. F., et al. (1992). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 64(12), 1963-1969.
- Mikolajczyk, M., & Drabowicz, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.
- Mikolajczyk, M., & Drabowicz, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.
- Ciuffarin, E., & Curci, R. (1977). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 579-582.
- PubChem. (n.d.). 1-(4-bromophenyl)pyrrolidine.
- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- ChemicalBook. (n.d.). This compound CAS#: 136350-52-2.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- ResearchGate. (2026). The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products.
- MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1789.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- National Center for Biotechnology Information. (2025). In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. PubMed.
- National Center for Biotechnology Information. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed.
- ResearchGate. (n.d.). Bioactive compounds containing pyrrolidine.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- National Center for Biotechnology Information. (2025).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. old.iupac.org [old.iupac.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 136350-52-2 [chemicalbook.com]
- 6. 1-(4-Bromophenyl)pyrrolidine | C10H12BrN | CID 7016457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(4-Bromophenylsulfonyl)pyrrolidine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, structural characterization, and its role as a valuable building block for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of the Pyrrolidine-Sulfonamide Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic drugs.[1][2] This five-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry due to its ability to impart favorable physicochemical properties to a molecule, such as increased water solubility and metabolic stability.[3] When combined with a sulfonamide functional group, a key pharmacophore in numerous therapeutic agents, the resulting N-arylsulfonylpyrrolidine scaffold represents a privileged structure in drug design.
This compound (Figure 1) is a prime example of this strategic molecular architecture. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This feature allows for the facile generation of diverse chemical libraries, a crucial step in the hit-to-lead optimization phase of drug discovery.
Figure 1. Chemical Structure of this compound.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, underscoring its value as a key intermediate in the synthesis of potential drug candidates.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]pyrrolidine | |
| Synonyms | This compound, 4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide | [1] |
| CAS Number | 136350-52-2 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [4] |
| Molecular Weight | 290.18 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 80-84 °C | |
| Boiling Point (Predicted) | 383.1 ± 44.0 °C | |
| Density (Predicted) | 1.583 ± 0.06 g/cm³ |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process, commencing with the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine.[5]
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of N-arylsulfonylpyrrolidines.[6]
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
Diazotization: To a stirred solution of 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
Sulfonyl Chlorination: The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0-5 °C) solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromobenzenesulfonyl chloride.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM is added dropwise over 30 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Structural Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃):
-
Aromatic protons will appear as two doublets in the range of δ 7.6-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
The pyrrolidine protons will show two multiplets, one around δ 3.2-3.4 ppm for the methylene groups adjacent to the nitrogen atom, and another around δ 1.8-2.0 ppm for the other two methylene groups.
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons will appear in the range of δ 120-140 ppm.
-
The pyrrolidine carbons adjacent to the nitrogen will be observed around δ 48 ppm, and the other two carbons around δ 25 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
-
-
Infrared (IR) Spectroscopy:
-
Characteristic strong absorption bands for the sulfonyl group (S=O stretching) will be observed around 1350 cm⁻¹ and 1160 cm⁻¹.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[] Its utility stems from the presence of the reactive C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions.
A Key Building Block for Chemical Library Synthesis
The primary application of this compound in drug discovery is as a scaffold for the generation of diverse chemical libraries. The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This enables the synthesis of a vast number of analogues with different functionalities at the 4-position of the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.
Caption: A conceptual flowchart for the development of drugs based on a pyrrolidine core structure.[3]
Potential Therapeutic Applications of Derivatives
While the specific biological activity of this compound is not extensively documented, the broader class of N-arylsulfonylpyrrolidines and related sulfonamides has been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Sulfonamide-containing compounds have shown promise as inhibitors of various targets in cancer therapy.[9]
-
Antibacterial and Antiviral Agents: The sulfonamide group is a well-established pharmacophore in antimicrobial drugs.[2]
-
Enzyme Inhibitors: Derivatives of this scaffold could be designed to target specific enzymes involved in disease pathways.[3]
The synthesis of libraries of compounds derived from this compound provides a powerful platform for screening against various biological targets to identify novel drug candidates.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, combined with the reactivity of the C-Br bond, makes it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. While its own biological activity is not yet well-defined, its potential as a scaffold for the development of new therapeutic agents is significant. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound to explore its full potential in the quest for new and effective medicines.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
- SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. [Link]
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- ResearchGate. The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)
- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ResearchGate. 1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl. [Link]
- The Royal Society of Chemistry.
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
- National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
- Pharmaffiliates. CAS No : 33045-52-2| Product Name : Sulpiride - Impurity B. [Link]
Sources
- 1. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 136350-52-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenylsulfonyl)pyrrolidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The incorporation of the 4-bromophenylsulfonyl moiety provides a valuable handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The pyrrolidine ring, a common scaffold in many biologically active compounds, imparts favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, detailing the core synthetic strategy, reaction mechanisms, and a field-proven experimental protocol.
Core Synthetic Strategy
The most direct and widely employed route for the synthesis of this compound involves a two-stage process. The first stage is the preparation of the key electrophile, 4-bromobenzenesulfonyl chloride, from readily available starting materials. The second stage is the nucleophilic substitution reaction of the sulfonyl chloride with pyrrolidine to form the desired sulfonamide.[3][4]
This approach is favored due to the high yields, operational simplicity, and the commercial availability of the precursors.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
The synthesis of the crucial intermediate, 4-bromobenzenesulfonyl chloride, is achieved via the electrophilic aromatic substitution of bromobenzene with chlorosulfonic acid.[4]
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), which is generated in situ. The aromatic ring of bromobenzene, activated by the bromine atom (an ortho-, para-director), attacks the electrophile. Due to steric hindrance from the bromine atom, the para-substituted product is the major isomer formed. A subsequent loss of a proton restores the aromaticity of the ring, yielding 4-bromobenzenesulfonyl chloride.
Caption: Mechanism of 4-bromobenzenesulfonyl chloride synthesis.
Experimental Protocol
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
Equipment:
-
Round-bottom flask with a stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add chlorosulfonic acid (4.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromobenzene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid over 30-45 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 4-bromobenzenesulfonyl chloride will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum.
| Parameter | Value | Reference |
| Yield | Typically >85% | [4] |
| Purity | Sufficient for the next step without further purification | [4] |
| Appearance | White to off-white solid |
Part 2: Synthesis of this compound
The final step involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base to form the sulfonamide linkage.[5][6]
Reaction Mechanism
This reaction is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, to form the stable sulfonamide product. A base, such as triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.[5]
Caption: Mechanism of sulfonamide formation.
Experimental Protocol
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure this compound.[7]
| Parameter | Value | Reference |
| Yield | 80-95% (typical) | Adapted from[5][6] |
| Melting Point | 80-84 °C | [8] |
| Appearance | White to off-white solid | [8] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [8] |
| Molecular Weight | 290.18 g/mol | [8] |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: Expected signals include multiplets for the pyrrolidine protons and an AA'BB' system for the aromatic protons. A similar compound, 2-chloroethyl ((4-bromophenyl)sulfonyl)prolinate, shows aromatic protons in the δ 7.78-7.84 ppm range.[9]
-
¹³C NMR: Expected signals include carbons of the pyrrolidine ring and the bromophenyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonyl group (SO₂) are expected around 1350 cm⁻¹ and 1160 cm⁻¹.
Conclusion
This guide has detailed a reliable and efficient two-stage synthesis of this compound. The described protocols are based on well-established chemical principles and can be readily implemented in a standard laboratory setting. The versatility of the bromophenyl moiety and the prevalence of the pyrrolidine scaffold in bioactive molecules make the title compound a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 136350-52-2 [chemicalbook.com]
- 9. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(4-Bromophenylsulfonyl)pyrrolidine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Bromophenylsulfonyl)pyrrolidine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.
Introduction
This compound belongs to the sulfonamide class of compounds, a group widely recognized for its diverse biological activities.[1][2] The incorporation of a pyrrolidine ring, a common motif in many natural products and FDA-approved drugs, makes this molecule a compelling subject for spectroscopic investigation.[3] Understanding the precise structural features through spectroscopic analysis is paramount for elucidating its chemical properties, predicting its reactivity, and informing its potential applications in medicinal chemistry.
This guide is structured to provide not just the data, but also the scientific rationale behind the experimental choices and a thorough interpretation of the spectral features, ensuring a self-validating and authoritative resource.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
A rigorous and standardized protocol is critical for acquiring high-quality, reproducible NMR data.
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.[4]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure optimal shimming and data quality.[7]
-
Cap the NMR tube securely to prevent solvent evaporation.[7]
Data Acquisition:
-
¹H NMR: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity.
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Spectroscopic Data and Interpretation
While the specific, experimentally-determined spectra for this compound are not widely available in public databases, we can predict the expected chemical shifts and coupling patterns based on closely related analogs and established principles of NMR spectroscopy. For comparison, the reported data for the positional isomer, 1-((3-bromophenyl)sulfonyl)pyrrolidine, provides valuable insight.
¹H NMR (400 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7-7.8 | d | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing sulfonyl group and are therefore expected to be the most deshielded. The para-substitution pattern will result in an AA'BB' system, which often appears as two doublets. |
| ~ 7.6-7.7 | d | 2H | H-3', H-5' | These aromatic protons are ortho to the bromine atom. |
| ~ 3.3-3.4 | t | 4H | H-2, H-5 | These protons are adjacent to the nitrogen atom of the pyrrolidine ring and are deshielded by the electron-withdrawing sulfonyl group. They are expected to appear as a triplet due to coupling with the H-3 and H-4 protons. |
| ~ 1.8-1.9 | m | 4H | H-3, H-4 | These protons are in the middle of the pyrrolidine ring and are expected to appear as a multiplet due to coupling with the H-2 and H-5 protons. |
¹³C NMR (100 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138-140 | C-1' | The ipso-carbon attached to the sulfonyl group is expected to be significantly deshielded. |
| ~ 132-134 | C-3', C-5' | The aromatic carbons ortho to the bromine atom. |
| ~ 128-130 | C-2', C-6' | The aromatic carbons ortho to the sulfonyl group. |
| ~ 127-129 | C-4' | The ipso-carbon attached to the bromine atom. |
| ~ 48-50 | C-2, C-5 | The carbons of the pyrrolidine ring adjacent to the nitrogen are deshielded by the sulfonyl group. |
| ~ 25-27 | C-3, C-4 | The remaining carbons of the pyrrolidine ring are expected in the aliphatic region. |
II. Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a convenient and widely used technique for solid samples, requiring minimal sample preparation.[8][9]
Instrumentation:
-
An FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[8]
Data Acquisition:
-
Perform a background scan of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The data is typically presented as percent transmittance (%T) or absorbance.
ATR-FTIR Analysis Workflow
Caption: A streamlined workflow for ATR-FTIR analysis of solid samples.
Spectroscopic Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2980-2850 | Medium | Aliphatic C-H stretch (pyrrolidine) |
| ~ 1350-1320 | Strong | Asymmetric SO₂ stretch |
| ~ 1170-1140 | Strong | Symmetric SO₂ stretch |
| ~ 1090-1080 | Medium | C-N stretch |
| ~ 830-810 | Strong | para-disubstituted C-H bend (out-of-plane) |
| ~ 600-500 | Medium-Strong | C-S stretch |
| ~ 550-500 | Medium | C-Br stretch |
The strong absorptions corresponding to the symmetric and asymmetric stretches of the sulfonyl group (SO₂) are highly characteristic of sulfonamides and serve as a key diagnostic feature in the IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with electron ionization is a standard method for the analysis of volatile and thermally stable organic compounds.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[2][10] A typical concentration is around 10-100 µg/mL.
-
Ensure the sample is free of non-volatile impurities by filtering if necessary.[2]
-
Transfer the solution to a GC-MS autosampler vial.
Data Acquisition:
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to ensure good separation and peak shape.
-
MS Conditions: The electron ionization energy is typically set to 70 eV.[6] The mass analyzer is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-400).
GC-MS (EI) Analysis Workflow
Caption: A comprehensive workflow for GC-MS analysis with electron ionization.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a predictable fragmentation pattern.
Predicted Mass Spectrometry Data (EI)
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₁₂BrNO₂S, with a monoisotopic mass of approximately 289.98 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 289 and 291.
-
Key Fragmentation Pathways:
-
Loss of the pyrrolidine ring: A common fragmentation pathway for N-sulfonylpyrrolidines is the cleavage of the N-S bond, leading to the formation of the 4-bromophenylsulfonyl cation (m/z 219/221).
-
Loss of SO₂: Fragmentation may also involve the loss of sulfur dioxide from the molecular ion or subsequent fragments.
-
Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo fragmentation, leading to smaller charged species.
-
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating detailed experimental protocols with a thorough analysis of predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The provided workflows and interpretations are grounded in established scientific principles and data from closely related analogs, ensuring a high degree of scientific integrity and practical utility. Further experimental verification of this data will be a valuable contribution to the scientific community.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 246138, 1-(Phenylsulfonyl)pyrrolidine. [Link]
- SCION Instruments.
- University of Massachusetts Amherst.
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- Specac Ltd.
- UCL Department of Chemistry.
- Michigan State University.
- Wiley-VCH.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). [Link]
- Royal Society of Chemistry.
- SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7016457, 1-(4-Bromophenyl)pyrrolidine. [Link]
- Royal Society of Chemistry.
- ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]
- ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... [Link]
- Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
- ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
- ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... [Link]
- NIST WebBook. Pyrrolidine. [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. scirp.org [scirp.org]
- 4. rsc.org [rsc.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. agilent.com [agilent.com]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
An In-Depth Technical Guide to the Systematic Evaluation of 1-(4-Bromophenylsulfonyl)pyrrolidine Solubility in Organic Solvents
Abstract
The characterization of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to final formulation and bioavailability. This guide addresses 1-(4-Bromophenylsulfonyl)pyrrolidine, a compound incorporating the pharmaceutically relevant pyrrolidine and sulfonamide motifs. Given the current absence of comprehensive public solubility data for this specific molecule, this document provides a robust framework for its systematic and quantitative evaluation across a range of organic solvents. We present the theoretical underpinnings of solubility, a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and a validated analytical workflow for quantification. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby accelerating preclinical and process development.
Introduction: The Imperative for Solubility Data
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter. Poor solubility can present significant challenges, leading to low bioavailability, difficulties in formulation, and inefficient purification processes.[1][2] For a molecule like this compound, which combines structural features common in bioactive compounds, understanding its behavior in various solvents is not merely academic—it is a prerequisite for its potential development.
The pyrrolidine ring is a saturated heterocycle found in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart unique conformational constraints and improve pharmacokinetic properties.[3][4] Similarly, the arylsulfonamide group is a classic pharmacophore known for its diverse biological activities. The combination of these moieties in this compound makes it a compound of interest, yet a thorough characterization requires foundational data that is currently unavailable.
This technical guide moves beyond a simple data sheet to provide the causality behind the experimental choices. It is a self-validating system designed to generate the high-quality, reproducible solubility data required to make informed decisions in a research and development setting.
Physicochemical Profile and Solubility Predictions
Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides invaluable insight into its expected solubility behavior. This follows the fundamental principle of "like dissolves like."
Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₁₀H₁₂BrNO₂S | ChemicalBook[5] | | Molecular Weight | 290.18 g/mol | ChemicalBook[5] | | Appearance | White to off-white solid | ChemicalBook[6] | | Melting Point | 80-84°C | ChemicalBook[6] | | Structure |
| ChemicalBook[5] |Expert Analysis of Molecular Structure:
-
Polar Moieties: The molecule possesses a highly polar sulfonyl group (SO₂) which contains electronegative oxygen atoms capable of acting as hydrogen bond acceptors. This region of the molecule will favor interactions with polar solvents.
-
Nonpolar Moieties: The 4-bromophenyl ring is large, hydrophobic, and nonpolar. This aromatic system will contribute significantly to the molecule's solubility in nonpolar or moderately polar aromatic solvents (e.g., toluene) through van der Waals forces and pi-stacking interactions.
-
Pyrrolidine Ring: The saturated pyrrolidine ring is largely aliphatic and nonpolar in character, further contributing to its affinity for less polar environments.
-
Overall Polarity: The molecule presents a classic amphipathic challenge, with distinct polar and nonpolar regions. This duality suggests that its solubility will be highly dependent on the solvent's ability to accommodate both functionalities. It is predicted to have limited solubility in highly polar protic solvents like water (due to the large hydrophobic phenyl ring) and very nonpolar solvents like hexanes (due to the polar sulfonyl group). Its optimal solubility is likely to be found in solvents of intermediate polarity, such as acetone, ethyl acetate, or dichloromethane.
A Validated Protocol for Equilibrium Solubility Determination
The most reliable method for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol described below is aligned with standards from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[7][9][10]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a UV/Vis or DAD detector
Step-by-Step Experimental Methodology
Step 1: Sample Preparation (The "Why")
-
Action: Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., ~10-20 mg for a 2 mL solvent volume).
-
Causality: Adding a clear excess of solid is the cornerstone of this method. It ensures that the resulting solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[8]
Step 2: Solvent Addition and Sealing
-
Action: Accurately dispense a known volume of the selected organic solvent (e.g., 2.0 mL) into the vial. Immediately seal the vial tightly with a PTFE-lined cap.
-
Causality: A precise solvent volume is essential for an accurate final concentration calculation. Tight sealing prevents solvent evaporation during the equilibration period, which would artificially inflate the measured solubility.
Step 3: Equilibration (The "Why")
-
Action: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a minimum of 24 to 48 hours.
-
Causality: Reaching thermodynamic equilibrium is not instantaneous. Continuous agitation ensures maximum contact between the solid and the solvent. A 24-48 hour period is typically sufficient for most small molecules to reach a stable saturation point.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentrations are identical, equilibrium has been achieved.
Step 4: Phase Separation (The "Why")
-
Action: After equilibration, remove the vials and allow the excess solid to settle for at least 1 hour. Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2-0.3 mL of the filtrate. Collect the remaining clear, saturated solution into a clean vial.
-
Causality: This step is critical for accuracy. Any undissolved micro-particulates in the sample will lead to a gross overestimation of solubility. Filtration physically removes all solid material. Discarding the initial volume (the "filter flush") is a self-validating measure to eliminate any potential adsorption of the solute onto the filter membrane, ensuring the collected sample is representative of the bulk solution.
Step 5: Sample Dilution and Analysis
-
Action: Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase to bring its concentration into the linear range of the analytical method (see Section 4).
-
Causality: Direct injection of a saturated solution often leads to detector saturation and column overload. A precise, documented dilution is necessary for accurate quantification against a standard calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is the preferred technique for accurately quantifying the concentration of this compound in the prepared saturated solutions.
Suggested HPLC Method Parameters
The following conditions are a robust starting point for method development, based on the analysis of similar arylsulfonamide compounds.[11][12][13]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Isocratic or Gradient (e.g., 30-90% B over 10 min) | An initial gradient run will determine the optimal isocratic conditions or a suitable gradient for elution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~254 nm or determined by UV scan | The bromophenyl group will have strong UV absorbance; a preliminary scan will identify the λ-max. |
| Injection Volume | 5-10 µL | Standard volume to avoid peak distortion. |
| Column Temperature | 30°C | Elevated temperature improves peak symmetry and reduces viscosity. |
Calibration and Quantification
-
Prepare a Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the diluted solubility samples.
-
Generate Calibration Curve: Inject the standards into the HPLC system and plot the peak area response versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a trustworthy calibration.
-
Calculate Sample Concentration: Inject the diluted solubility samples. Using the peak area from the sample and the regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Determine Final Solubility: Correct for the dilution factor to determine the original concentration in the saturated solution.
Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, comparative format.
Table 3: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Polar Protic | Ethanol | [Experimental Data] | [Calculated Data] |
| Methanol | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Acetone | [Experimental Data] | [Calculated Data] |
| Acetonitrile | [Experimental Data] | [Calculated Data] | |
| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | [Experimental Data] | [Calculated Data] | |
| Nonpolar | Dichloromethane (DCM) | [Experimental Data] | [Calculated Data] |
| Toluene | [Experimental Data] | [Calculated Data] |
| | Heptane | [Experimental Data] | [Calculated Data] |
Interpretation for Drug Development:
-
High solubility in solvents like Ethanol or DMSO is advantageous for initial in vitro biological screening and stock solution preparation.
-
Solubility in solvents like DCM, Ethyl Acetate, or Toluene is critical for designing effective reaction workups and purification strategies (e.g., extraction, crystallization).
-
Low solubility across all solvents may indicate strong crystal lattice energy, suggesting that formulation technologies like amorphous solid dispersions or particle size reduction might be necessary for future development.[14][15]
Conclusion
While public data for this compound is scarce, its solubility profile is not unknowable. By applying the systematic, validated methodology detailed in this guide, researchers can generate the high-quality, reliable data essential for advancing their research and development programs. The combination of theoretical prediction, a robust shake-flask experimental protocol, and precise HPLC quantification provides a comprehensive framework for characterizing this and other novel compounds of interest. This approach ensures that decisions regarding process chemistry, purification, and formulation are based on sound scientific evidence, mitigating risks and conserving valuable resources.
References
- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Grecu, I., & Funar-Timofei, S. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Medical Journal.
- Kumar, S., & Singh, A. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences.
- MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
- Kishore, M., & Jayabalan, N. (2013). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. International Journal of Pharmaceutical Sciences and Drug Research.
- Samaras, V., & Papadoyannis, I. (2013). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review.
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
- Wójcik, A., & Woźniak, M. (2021).
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- USP. (2016). <1236> Solubility Measurements. USP-NF.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39.
- PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine.
- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. UMKC Institutional Repository.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- ResearchGate. (n.d.). USP and BP solubility criteria | Download Table.
- USP. (2012).
- Wikipedia. (n.d.). Pyrrolidine.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. This compound | 136350-52-2 [chemicalbook.com]
- 6. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. scispace.com [scispace.com]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 12. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. jmpas.com [jmpas.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, contributing significantly to the stereochemistry and pharmacological activity of molecules.[3] This guide provides a comprehensive technical overview of pyrrolidine derivatives, focusing on their synthesis, biological applications, and the underlying principles that govern their activity. We will delve into detailed synthetic protocols, quantitative structure-activity relationships (SAR), and experimental workflows for biological evaluation, offering field-proven insights for drug discovery and development professionals.
The Significance of the Pyrrolidine Moiety in Drug Design
The prevalence of the pyrrolidine nucleus in FDA-approved drugs underscores its importance in pharmaceutical sciences.[3] This scaffold offers a unique combination of properties that make it highly attractive for medicinal chemists:
-
Stereochemical Complexity: The chiral centers inherent to many pyrrolidine derivatives allow for the synthesis of stereoisomers with distinct biological profiles, enabling fine-tuning of drug-target interactions.[3]
-
Physicochemical Properties: The nitrogen atom imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and aqueous solubility.[4]
-
Structural Versatility: The pyrrolidine ring can be readily functionalized at multiple positions, allowing for the introduction of various pharmacophores to modulate activity and selectivity.
Synthetic Strategies for Pyrrolidine Derivatives
The construction of the pyrrolidine ring can be approached through two main strategies: the functionalization of pre-existing chiral pyrrolidine rings, often derived from natural sources like L-proline, and the de novo construction of the ring from acyclic precursors.
The Chiral Pool Approach: Synthesis from L-proline
L-proline and its derivative, 4-hydroxyproline, are readily available and enantiomerically pure starting materials, making them excellent choices for the synthesis of chiral pyrrolidine derivatives.[5]
(S)-Prolinol is a versatile building block for the synthesis of many drugs.[5] A common method for its preparation is the reduction of L-proline.
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Triethylamine
-
Ethyl acetate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6N)
-
Sodium hydroxide (15% aqueous)
-
Magnesium sulfate (anhydrous)
Procedure:
Step 1: Esterification of L-proline
-
In a round-bottom flask, add absolute ethanol.
-
At 10-15°C, slowly add thionyl chloride (1.2 molar equivalents relative to L-proline).
-
After the addition is complete, add L-proline (1 molar equivalent).
-
Warm the mixture to 40°C and maintain for 10-12 hours.
-
Concentrate the reaction mixture under reduced pressure to a pulpous state.
-
Dissolve the residue in ethyl acetate and adjust the pH to 7-8 with triethylamine.
-
Filter the resulting salt and concentrate the filtrate to obtain L-proline ethyl ester.[3]
Step 2: Reduction of L-proline ethyl ester to L-prolinol
-
Prepare a suspension of LiAlH₄ (or NaBH₄ with 5% LiCl) in anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add a solution of L-proline ethyl ester in anhydrous THF to the reducing agent suspension.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude L-prolinol.
-
Purify the product by distillation.[6]
The causality behind this two-step process lies in the protection of the carboxylic acid as an ester before reduction. Direct reduction of the carboxylic acid with strong hydrides can be challenging and may lead to side reactions. The esterification allows for a cleaner and more efficient reduction to the corresponding alcohol.
De Novo Synthesis: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles, including pyrrolidines.[4] This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile.
This protocol describes a three-component 1,3-dipolar cycloaddition for the synthesis of a spirooxindole-pyrrolidine derivative, a scaffold found in many bioactive compounds.[1][2]
Materials:
-
Isatin
-
Sarcosine (N-methylglycine)
-
(E)-3-benzylidene-1-methyl-pyrrolidine-2,5-dione (a dipolarophile)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 mmol) and sarcosine (1.0 mmol) in ethanol (10 mL).
-
Add the dipolarophile (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure spirooxindole-pyrrolidine derivative.[1][2][7]
The choice of a protic solvent like ethanol is crucial here as it facilitates the in-situ generation of the azomethine ylide from isatin and sarcosine. The subsequent cycloaddition with the electron-deficient alkene proceeds stereoselectively to yield the desired spirocyclic product.
Diagram of the 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow for the synthesis of spirooxindole-pyrrolidines.
Pyrrolidine Derivatives in Different Therapeutic Areas
The versatility of the pyrrolidine scaffold has led to its incorporation into drugs for a wide range of diseases.
Anticonvulsant Activity
Several pyrrolidine derivatives have shown significant potential as anticonvulsant agents.[8] Levetiracetam, a pyrrolidine derivative, is a widely used antiepileptic drug, although its exact mechanism of action is not fully understood.[9]
Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| Compound 14 | 49.6 | 67.4 | 31.3 | [10] |
| Compound 15 | >300 | >300 | 110.2 | [10] |
| Compound 17 | 68.9 | 89.1 | 45.7 | [10] |
| Ethosuximide | >500 | 130 | >500 | [11] |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.
The data in Table 1 highlights the structure-activity relationship, where subtle changes in the substituents on the pyrrolidine-2,5-dione scaffold can significantly impact the anticonvulsant profile. For instance, the presence of a 3-CF₃ group in compound 14 appears to confer broad-spectrum activity.
A standard workflow for evaluating the anticonvulsant potential of new chemical entities involves a battery of in vivo tests in mice.
Diagram of Anticonvulsant Screening Workflow
Caption: Workflow for in vivo anticonvulsant activity screening.
Enzyme Inhibition
Pyrrolidine derivatives are prominent as enzyme inhibitors, with applications in various diseases, including type 2 diabetes and neurological disorders.
DPP-4 inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. Several pyrrolidine-2-carbonitrile derivatives have been identified as potent DPP-4 inhibitors.[12]
Table 2: DPP-4 Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives
| Compound | DPP-4 IC₅₀ (nM) | DPP-8/DPP-4 Selectivity | DPP-9/DPP-4 Selectivity | Reference |
| 17a | 17 | 1324 | 1164 | [12] |
| Vildagliptin | 62 | 452 | 92 | [12] |
The high potency and selectivity of compound 17a make it a promising candidate for further development.
This protocol is based on the cleavage of a fluorogenic substrate by DPP-4, and the inhibition of this activity by a test compound.
Materials:
-
Human recombinant DPP-4
-
Fluorogenic substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
In a 96-well plate, add 10 µL of the compound dilutions or vehicle control.
-
Add 80 µL of the DPP-4 solution (pre-diluted in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Diagram of DPP-4 Inhibition and GLP-1 Signaling
Caption: Mechanism of action of DPP-4 inhibitors.
Future Perspectives
The pyrrolidine scaffold will undoubtedly continue to be a focal point in medicinal chemistry. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex pyrrolidine derivatives.
-
New Biological Targets: The exploration of pyrrolidine derivatives against novel biological targets for diseases with unmet medical needs.
-
Hybrid Molecules: The design and synthesis of hybrid molecules that combine the pyrrolidine scaffold with other pharmacophores to achieve multi-target activity or improved pharmacokinetic properties.
Conclusion
This technical guide has provided an in-depth look at the role of pyrrolidine derivatives in medicinal chemistry. From fundamental synthetic strategies to their application in various therapeutic areas, the versatility and importance of this scaffold are evident. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutics. The continued exploration of the chemical space around the pyrrolidine nucleus holds immense promise for the future of drug discovery.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- List of Pyrrolidine anticonvulsants. Drugs.com. [Link]
- Synthesis of Some Polyhydroxylated Pyrrolidine Deriv
- Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- FDA-approved pyrrolidine-containing drugs in 2022.
- Approved drugs based on 2‐pyrrolidone core and the bioactive compounds...
- Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone deriv
- Pyrrolidines. BrainKart. [Link]
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
- Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PubMed Central. [Link]
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
- Anticonvulsant activity screening data for compounds 5–17 in mice...
- Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione deriv
- Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. [Link]
- Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]
- A plausible biosynthesis pathway of pyrrolidine alkaloids.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- (a)
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
- Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. PubMed. [Link]
Sources
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 2. iris.unito.it [iris.unito.it]
- 3. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Versatility of the Sulfonamide Scaffold: From Antibacterial Pioneer to a Privileged Structure in Modern Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide moiety (-SO₂NH₂), the cornerstone of the first broadly effective systemic antimicrobials, represents one of the most prolific and versatile privileged structures in the history of medicinal chemistry.[1][2] Initially revolutionary for their antibacterial efficacy, sulfa drugs paved the way for the modern antibiotic era.[1] However, the journey of the sulfonamide scaffold did not end with the advent of penicillin. Its unique physicochemical properties have enabled its incorporation into a vast array of therapeutic agents, addressing conditions ranging from cancer and viral infections to inflammation, diabetes, and hypertension.[3][4][5][6] This technical guide provides an in-depth exploration of the sulfonamide core, elucidating its fundamental mechanisms of action, diverse therapeutic applications, and the key structure-activity relationships that govern its biological effects. We will delve into the causality behind experimental choices in sulfonamide drug design, address the persistent challenges of resistance and hypersensitivity, and present validated experimental protocols for synthesis and evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, highlighting the enduring legacy and future potential of sulfonamides in the pharmacological arsenal.
A Historical Milestone: The Dawn of Systemic Chemotherapy
The story of sulfonamides begins in the 1930s at the laboratories of Bayer AG, where a systematic search for coal-tar dyes with antimicrobial properties was underway.[1] This research culminated in the discovery of a red dye, Prontosil, which demonstrated remarkable efficacy against streptococcal infections in mice. The pivotal breakthrough came when researchers at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[7] In vivo, it is metabolized to its active form, sulfanilamide, the parent compound of all subsequent sulfa drugs.[7]
This discovery was revolutionary, marking the first time physicians could effectively treat systemic bacterial infections.[1][4] For nearly a decade before the widespread use of penicillin, sulfonamides were the primary tool against a range of pathogens, dramatically reducing mortality from diseases like pneumonia and puerperal fever.[8][9] This initial success spurred the synthesis of thousands of derivatives, establishing the sulfonamide as a foundational scaffold in medicinal chemistry.[1]
Core Pharmacology: Mechanisms of Action
While the sulfonamide scaffold is now found in drugs with diverse mechanisms, its fame was built on a single, elegant mode of action: the inhibition of bacterial folate synthesis.
The Classic Antibacterial Mechanism: Dihydropteroate Synthase Inhibition
Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. The bacterial enzyme dihydropteroate synthase (DHPS) is a key player in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[1]
Sulfonamides are structural analogs of PABA.[10][11] This structural mimicry allows them to act as competitive inhibitors of the DHPS enzyme.[1][2] By binding to the active site in place of PABA, they halt the folic acid synthesis pathway.[11] This deprives the bacterial cell of the necessary building blocks for growth and replication, resulting in a bacteriostatic effect—they inhibit bacterial multiplication but do not directly kill the cells.[1][5] This mechanism is selectively toxic to bacteria because human cells lack the DHPS enzyme.[12][13]
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Beyond Antibacterial Action: Diverse Molecular Targets
The utility of the sulfonamide group extends far beyond its PABA mimicry. The moiety's ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a versatile pharmacophore. This has led to the development of non-antibacterial sulfonamides that target a wide range of proteins.[6][14]
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that catalyze the hydration of CO₂. This mechanism is the basis for their use as diuretics (e.g., Acetazolamide, Hydrochlorothiazide), anti-glaucoma agents, and even as anticancer drugs targeting tumor-associated CA isozymes like CA-IX and CA-XII.[3][4][14][15]
-
Enzyme Inhibition in Cancer: In oncology, sulfonamides act on various targets. They serve as tyrosine kinase inhibitors (e.g., Pazopanib, Dabrafenib), disrupting cancer cell signaling pathways.[15][16][17] Others function as histone deacetylase (HDAC) inhibitors (e.g., Belinostat) or matrix metalloproteinase (MMP) inhibitors, leveraging epigenetic mechanisms or preventing cancer cell invasion.[14][16][18]
-
Cyclooxygenase-2 (COX-2) Inhibition: Selective COX-2 inhibitors, like Celecoxib, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that feature a sulfonamide group crucial for their selective binding to the COX-2 enzyme, reducing inflammation and pain.[7]
-
Protease Inhibition: The sulfonamide moiety is a key structural feature in several antiviral drugs, particularly HIV protease inhibitors like Amprenavir and Tipranavir, where it interacts with the enzyme's active site.[19][20]
The Sulfonamide Scaffold: A Privileged Structure Across Therapeutic Areas
The sulfonamide functional group's adaptability has made it a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets.
| Representative Sulfonamide Drug | Therapeutic Class | Primary Mechanism of Action | Primary Application |
| Sulfamethoxazole | Antibacterial | Dihydropteroate Synthase (DHPS) Inhibitor | Bacterial Infections (often with Trimethoprim)[6] |
| Sulfasalazine | Anti-inflammatory | Immunomodulatory/Anti-inflammatory | Inflammatory Bowel Disease, Rheumatoid Arthritis[5][13] |
| Acetazolamide | Diuretic, Anti-glaucoma | Carbonic Anhydrase Inhibitor | Glaucoma, Edema, Altitude Sickness |
| Furosemide | Loop Diuretic | Na-K-2Cl Symporter (NKCC2) Inhibitor | Edema, Hypertension[5][21] |
| Hydrochlorothiazide | Thiazide Diuretic | Na-Cl Cotransporter (NCC) Inhibitor | Hypertension, Edema[1][5] |
| Glibenclamide (Glyburide) | Antidiabetic (Sulfonylurea) | ATP-sensitive K+ channel blocker in pancreatic β-cells | Type 2 Diabetes[5] |
| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor | Pain and Inflammation (e.g., Arthritis)[7] |
| Pazopanib | Anticancer | Multi-targeted Tyrosine Kinase Inhibitor (e.g., VEGFR) | Renal Cell Carcinoma, Soft Tissue Sarcoma[3][17] |
| Amprenavir | Antiviral | HIV Protease Inhibitor | HIV/AIDS[19][22] |
| Sultiame | Anticonvulsant | Carbonic Anhydrase Inhibitor | Epilepsy[1] |
Structure-Activity Relationship (SAR) of Antibacterial Sulfonamides
The efficacy and safety of antibacterial sulfonamides are highly dependent on their chemical structure. Decades of research have established clear SAR principles that guide the design of new derivatives.[7][23]
-
The N⁴-Amino Group: The primary aromatic amine at the N⁴ position is essential for antibacterial activity. It must be unsubstituted (a free -NH₂) as it mimics the corresponding amine on PABA.[11][23] Acylation of this amine can produce prodrugs (like Prontosil) that are activated in vivo.[7][23]
-
The Aromatic Ring: The benzene ring must be para-substituted with the amino and sulfonamide groups.[11] The sulfur atom of the sulfonamide group should be directly attached to the aromatic ring.[23]
-
The N¹-Sulfonamide Group: The amide nitrogen (N¹) is the primary site for modification. Substitution at this position profoundly impacts the drug's properties:
-
Potency: Introduction of electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) at N¹ generally increases antibacterial potency.[23]
-
Pharmacokinetics: The nature of the N¹ substituent dictates the drug's absorption, protein binding, and excretion rate.[7]
-
Acidity (pKa): The N¹-substituent strongly influences the acidity of the sulfonamide N-H proton. An optimal pKa between 6.6 and 7.4 is crucial.[23] This ensures that a significant fraction of the drug is in its ionized, more water-soluble form at physiological pH, which reduces the risk of crystalluria (crystal formation in the kidneys), a major side effect of early sulfonamides.[23] Di-substitution on the N¹ nitrogen results in a loss of activity.[23]
-
Caption: Key Structure-Activity Relationship (SAR) points for antibacterial sulfonamides.
Navigating Challenges in Sulfonamide Development
Despite their success, the development and use of sulfonamides are not without challenges, primarily revolving around acquired bacterial resistance and the potential for hypersensitivity reactions.
Antimicrobial Resistance
Widespread use has inevitably led to the emergence of bacterial resistance. The primary mechanisms include:
-
Target Enzyme Modification: Chromosomal mutations in the gene encoding DHPS can alter the enzyme's active site, reducing its affinity for sulfonamides while retaining its affinity for PABA.[11]
-
Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor at the enzyme's active site.
-
Alternative Folic Acid Pathway: Bacteria can acquire, via plasmids, genes for a drug-resistant variant of DHPS that is not inhibited by sulfonamides.
A common strategy to combat resistance and enhance efficacy is the combination of a sulfonamide with trimethoprim (e.g., co-trimoxazole). Trimethoprim inhibits dihydrofolate reductase, a different enzyme further down the same folate synthesis pathway, creating a sequential blockade that is often synergistic and bactericidal.[5]
Hypersensitivity Reactions
Sulfonamide allergy is a significant clinical concern, with an incidence of adverse reactions around 3-8% in the general population.[1][24][25] Reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[24][25][26]
The mechanism is complex but is primarily attributed to the structure of antibacterial sulfonamides, which contain two key features: the N¹ heterocyclic ring and the N⁴ arylamine group.[27][28] The arylamine is metabolized in the liver to reactive metabolites (like hydroxylamines and nitroso compounds) that can act as haptens, binding to host proteins and triggering an immune response (Type B, non-predictable reaction).[24]
It is a critical point of distinction that non-antibacterial sulfonamides (e.g., furosemide, celecoxib, glyburide) generally lack the N⁴ arylamine moiety.[27] Therefore, cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides is considered unlikely, and avoiding the latter in a patient with a "sulfa allergy" to an antibiotic may not be necessary, though caution is often advised.[26][28]
Experimental Workflows and Protocols
Advancing sulfonamide drug development requires robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and antibacterial evaluation of novel sulfonamide derivatives.
Protocol: General Synthesis of a Sulfonamide Derivative
This protocol describes a standard method for synthesizing N¹-substituted sulfonamides via the reaction of an amine with a sulfonyl chloride.[29]
Objective: To synthesize a novel sulfonamide by coupling a primary amine with 4-acetamidobenzenesulfonyl chloride.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
A primary or secondary amine of interest
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (e.g., pyridine, 1.2 equivalents) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture. Maintain the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final sulfonamide compound using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry (ESI-MS).[30]
Caption: General experimental workflow for sulfonamide synthesis and purification.
Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized sulfonamide compound against a bacterial strain (e.g., E. coli). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized sulfonamide compound, dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth + solvent).
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Preparation of Plates: Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution:
-
In the first column of wells, add 50 µL of the stock solution of the test compound (e.g., at 256 µg/mL in MHB), resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, then transferring 50 µL from the second to the third, and so on across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient of the test compound.
-
Repeat this process for the positive control antibiotic in separate rows.
-
-
Inoculation: Dilute the standardized bacterial inoculum in MHB so that when 50 µL is added to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to all wells (except the sterility control well).
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no drug.
-
Sterility Control: Wells containing MHB only.
-
Solvent Control: Wells containing MHB, bacteria, and the highest concentration of the solvent (e.g., DMSO) used.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
The Future Trajectory of Sulfonamide Drug Development
The sulfonamide story is one of remarkable endurance and adaptation. While challenges like resistance persist, the scaffold's chemical tractability and proven therapeutic value ensure its continued relevance.
-
Combating Antimicrobial Resistance: Future efforts will focus on designing novel sulfonamides that can evade existing resistance mechanisms or act on new bacterial targets. The development of long-acting formulations is also a key area, aiming to improve patient compliance and therapeutic efficacy.[31]
-
Expanding Therapeutic Horizons: The application of sulfonamides in oncology, virology, and inflammatory diseases is a rapidly growing field.[6][32] Computer-aided drug design and high-throughput screening are enabling the rational design of sulfonamide derivatives with high specificity for novel targets, such as VEGFR-2 inhibitors in cancer.[14][17]
-
Innovations in Synthesis and Delivery: Advances in synthetic chemistry are providing more efficient and environmentally friendly ways to produce sulfonamide libraries.[4][29][33] Furthermore, novel drug delivery technologies, such as sustained-release injectables or topical formulations, are enhancing the therapeutic profile of sulfonamide drugs.[31][34]
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
- Sulfonamides and sulfonylated deriv
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.
- Sulfonamide (medicine). Wikipedia.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
- Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition.
- Werth, B. J. (2023). Sulfonamides. Merck Manual Professional Edition.
- Shah, T. J., Moshirfar, M., & Hoopes, P. C. (2019). Sulfonamide Allergies. PMC - NIH.
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
- A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). MDPI.
- SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. PMC - NIH.
- Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflamm
- Antiviral sulfonamide deriv
- Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). Dove Press.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com.
- Beyer, K. H. Jr, & Baer, J. E. (1975). The site and mode of action of some sulfonamide-derived diuretics. Medical Clinics of North America, 59(3), 735-750.
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.
- Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. (2022). YouTube.
- Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction.
- Structure–activity relationship (SAR)
- List of Sulfonamides: Uses, common brands, and safety inform
- Parasca, O. M., Gheaţă, F., Pânzariu, A., Geangalău, I., & Profire, L. (2013). Importance of sulfonamide moiety in current and future therapy.
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
- Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). PMC - NIH.
- Anticancer and Antiviral Sulfonamides. (2003). Bentham Science Publishers.
- Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. PubMed.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- Long Acting Sulfonamide Market Size, Growth, Share, & Analysis Report - 2033.
- Antiviral Sulfonamide Derivatives. (2025).
- Sulfonamides Market to Drive USD 2.7 Billion by 2035. (2025). Towards Healthcare.
- Development of Diuretics with sulfonamides groups. (2019).
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 6. Importance of sulfonamide moiety in current and future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. singlecare.com [singlecare.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 13. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. portal.fis.tum.de [portal.fis.tum.de]
- 19. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. dovepress.com [dovepress.com]
- 25. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. frontiersrj.com [frontiersrj.com]
- 30. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. datahorizzonresearch.com [datahorizzonresearch.com]
- 32. mdpi.com [mdpi.com]
- 33. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 34. Sulfonamides Market to Drive USD 2.7 Billion by 2035 [towardshealthcare.com]
The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered saturated nitrogen heterocycle known as the pyrrolidine ring is a cornerstone of medicinal chemistry and drug discovery.[1][2][3] Its prevalence is not accidental; the ring's non-planar, three-dimensional structure allows for an efficient and specific exploration of biological target space, a significant advantage over flat, aromatic systems.[1][3][4] This inherent three-dimensionality, coupled with the potential for multiple stereocenters, makes the pyrrolidine scaffold a "privileged" structure, frequently found in FDA-approved drugs and a diverse array of biologically active natural products.[5][6][7] Pyrrolidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[8][9][10]
This guide provides senior application scientists and drug development professionals with a technical overview of the discovery of novel pyrrolidine-based compounds. It delves into the causal logic behind modern synthetic strategies, elucidates the principles of structure-activity relationship (SAR) studies through therapeutic case studies, and provides validated experimental protocols for synthesis and evaluation.
Chapter 1: Modern Synthetic Strategies for the Pyrrolidine Core
The construction of the pyrrolidine ring with precise control over substitution and stereochemistry is a central challenge in organic synthesis. The choice of synthetic methodology is dictated by the desired complexity, stereochemical outcome, and the overall efficiency of the route.
The Logic of Cycloaddition: The [3+2] Approach
The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing five-membered heterocycles.[1] For pyrrolidine synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is particularly prominent.[1][11]
Causality Behind the Choice: This method is favored for its high degree of regio- and stereoselectivity, allowing for the creation of multiple stereocenters in a single, concerted step.[11][12] By carefully selecting the catalyst and reaction partners, chemists can control the facial selectivity of the cycloaddition to access specific enantiomerically pure pyrrolidines.[12] This control is critical, as different stereoisomers of a drug candidate can have vastly different biological activities and safety profiles.[1][3]
The Efficiency of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have become indispensable tools for building libraries of complex molecules.[13][14] MCRs offer significant advantages over traditional multi-step syntheses in terms of atom economy, step efficiency, and reduced waste generation.[13][15]
Causality Behind the Choice: In a drug discovery context, speed and diversity are paramount. MCRs allow for the rapid generation of a large number of structurally diverse pyrrolidine derivatives from readily available starting materials.[14] This high throughput enables the efficient exploration of the chemical space around a pyrrolidine core, accelerating the identification of initial hits in a screening campaign. Various enabling techniques like ultrasound and microwave irradiation can further enhance the efficiency of these reactions.[13][14][15]
The Precision of Asymmetric Organocatalysis
Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has revolutionized the synthesis of enantiomerically pure compounds.[16][17] Proline and its derivatives (such as diarylprolinol silyl ethers) are particularly effective catalysts for a range of transformations that can lead to chiral pyrrolidine precursors.[16][17]
Causality Behind the Choice: The primary driver for using asymmetric organocatalysis is the need for high enantioselectivity without resorting to expensive or toxic heavy metal catalysts. Proline, a naturally occurring amino acid, acts as a bifunctional catalyst, using its amine and carboxylic acid groups to activate reactants and control the stereochemical outcome of the reaction.[16] This approach is foundational to "green chemistry" principles and is crucial for developing sustainable pharmaceutical manufacturing processes.[18]
Chapter 2: From Scaffold to Lead: Structure-Activity Relationship (SAR) Studies
Once a synthetic route is established, the next critical phase is the systematic modification of the pyrrolidine scaffold to optimize its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, provides insights into how different functional groups and their spatial orientations interact with the biological target.[1][7][19]
Case Study: Anticancer Agents
Pyrrolidine derivatives have shown significant potential as anticancer agents, often acting as inhibitors of critical cellular machinery.[7][20] A prominent class is the spiro[pyrrolidine-3,3'-oxindoles], which have demonstrated potent activity against various cancer cell lines.[1]
SAR Insights:
-
Substitution on the Oxindole Ring: Studies on spiro[pyrrolidine-3,3'-oxindoles] revealed that electron-donating or weak electron-withdrawing groups on the phenyl ring of the oxindole moiety generally lead to higher cytotoxic effects in cell lines like MCF-7.[1]
-
Hybrid Molecules: Combining the pyrrolidine core with other pharmacologically active motifs, such as thiazolidinone, can result in hybrid compounds with high antiproliferative activity and selectivity against cancer cells over normal cells.[21] For instance, certain pyrrolidinedione-thiazolidinones induce mitochondria-dependent apoptosis in leukemia cells.[21]
| Compound Class | Substitution Pattern | Target Cell Line | IC50 Value | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | Electron-donating groups | MCF-7 (Breast) | 17-28 µM | [1] |
| Phenyl/Thiophene Dispiro Analogs | Thiophene ring with methoxy group | HeLa (Cervical) | 19 µM | [1] |
| Pyrrolidine-Copper(II) Complexes | Thiosemicarbazone ligand | SW480 (Colon) | 0.99 ± 0.09 µM | [8] |
| Pyrrolidinedione-Thiazolidinones | 4-chlorophenyl group | Jurkat (T-leukemia) | Highly Active | [21] |
Case Study: Antiviral Agents
The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting viral proteases.[22][23][24] These enzymes are essential for the viral life cycle, as they cleave large polyproteins into functional viral proteins. Inhibiting them effectively stops viral replication.
SAR Insights:
-
Targeting Proteases: Pyrrolidine-based compounds have been designed as potent inhibitors of proteases from viruses like Hepatitis C Virus (HCV) and coronaviruses (e.g., SARS-CoV-2 MPro).[22][23] The specific substitutions on the pyrrolidine ring are designed to mimic the natural substrate of the protease, leading to competitive inhibition.
-
Broad-Spectrum Potential: Because proteases are a common feature among many viruses, targeting them with pyrrolidine-based inhibitors offers a pathway to developing broad-spectrum antiviral agents.[23] For example, pyrrolidine dithiocarbamate (PDTC) has shown extremely potent activity against Human Rhinovirus (HRV) by interfering with viral protein expression.[25]
Case Study: CNS Disorders
The ability of pyrrolidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders. They have been developed as anticonvulsants, nootropics (racetams), and inhibitors of enzymes like prolyl oligopeptidase (POP), which is implicated in neurodegenerative diseases.[24][26]
SAR Insights:
-
Anticonvulsant Activity: For pyrrolidine-2,5-dione derivatives, SAR studies have shown that the nature of the substituent at the 3-position and the length of an alkyl chain are critical for anticonvulsant activity.[1] For example, derivatives with a 3,4-dichlorophenylpiperazine moiety were active in multiple seizure models.[1]
-
Enzyme Inhibition: Novel cyanopyrrolidine-based compounds have been identified as potent, low-nanomolar inhibitors of prolyl oligopeptidase (POP).[26] Molecular modeling confirmed that these compounds interact with the catalytic site of the enzyme, and in vivo studies showed they could penetrate the blood-brain barrier and exert antiamnesic effects in rat models.[26]
Chapter 3: Experimental Protocols & Validation
The integrity of any drug discovery program rests on robust and reproducible experimental methods. The following protocols are self-validating systems for the synthesis and initial biological screening of novel pyrrolidine compounds.
Protocol: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol describes a general, catalyst-based 1,3-dipolar cycloaddition reaction, a common method for synthesizing polysubstituted pyrrolidines.[1][6]
Objective: To synthesize a functionalized pyrrolidine core structure.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amino acid ester (e.g., methyl glycinate)
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Catalyst (e.g., Ag(I) or Cu(I) salt)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.), amino acid ester (1.0 eq.), and anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine (Schiff base).
-
Add the electron-deficient alkene (1.1 eq.) to the reaction mixture.
-
Add the catalyst (e.g., 5-10 mol% AgOAc) to the flask.
-
Heat the reaction mixture to reflux (temperature dependent on solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolidine product.
-
Characterize the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Self-Validation: The protocol's success is validated by the successful isolation and characterization of the target pyrrolidine. The stereochemical outcome can be confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by comparison to known compounds.[12]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic or antiproliferative effects of new compounds on cancer cell lines.[27]
Objective: To determine the concentration at which a novel pyrrolidine compound inhibits cancer cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrrolidine compound, dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The assay includes positive (e.g., a known cytotoxic drug like doxorubicin) and negative (vehicle) controls.[1] A dose-dependent decrease in cell viability validates the compound's activity, and the reproducibility of the IC50 value across multiple experiments ensures the trustworthiness of the data.
Conclusion
The pyrrolidine scaffold continues to be a highly versatile and fruitful starting point for the discovery of novel therapeutics. Its unique three-dimensional structure provides a framework for designing highly specific and potent modulators of a wide range of biological targets. Advances in synthetic chemistry, particularly in multicomponent reactions and asymmetric catalysis, have made the exploration of this chemical space more efficient than ever. By integrating these powerful synthetic strategies with rigorous SAR analysis and validated biological protocols, researchers can continue to unlock the full potential of pyrrolidine-based compounds in the ongoing quest for new and more effective medicines.
References
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (n.d.). Bentham Science.
- Di Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
- Carreño, M. C., & García Ruano, J. L. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.
- (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).
- Reddy, P. V., & Kumar, S. K. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters.
- Wang, Z., et al. (2020). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature Communications.
- Carreño, M. C., & García Ruano, J. L. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.
- Galloway, W. R. J. D., et al. (2011). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of Medicinal Chemistry.
- Poyraz, S., et al. (2024). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega.
- (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
- Nayak, S., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.
- (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
- (2025). Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis Online.
- (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure.
- (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research.
- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.
- (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research.
- (n.d.). Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. Enamine.
- Gstach, H., et al. (1998). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Antiviral Research.
- Wang, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry.
- Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters.
- (n.d.). New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS, European Commission.
- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium.
- (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
- (n.d.). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. Benchchem.
- Di Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
- (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
- Jonušis, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules.
- Ivanova, E. A., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology.
- (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.
- (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Gerdes, C. A., et al. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 22. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia [frontiersin.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Initial screening of 1-(4-Bromophenylsulfonyl)pyrrolidine bioactivity
An In-Depth Technical Guide for the Initial Bioactivity Screening of 1-(4-Bromophenylsulfonyl)pyrrolidine
Foreword: From Structure to Strategy
In modern drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic begins with a crucial first step: a robust and intelligently designed initial bioactivity screen. The compound at the center of this guide, this compound, presents a compelling case for investigation. It marries two scaffolds of significant pharmacological interest: the aryl sulfonamide, a cornerstone of numerous antibacterial, anticancer, and anti-inflammatory agents, and the pyrrolidine ring, a privileged structure found in over 20 FDA-approved drugs.[1][2][3]
This document is not a mere collection of protocols. It is a strategic guide designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to illuminate the causality behind each experimental choice, ensuring that the screening cascade is not a random walk but a hypothesis-driven investigation. We will proceed from foundational characterization to a multi-tiered screening approach, encompassing cytotoxicity, antimicrobial efficacy, and targeted enzyme inhibition, culminating in an essential early assessment of its druggability. Every protocol is designed as a self-validating system to ensure the generation of trustworthy and actionable data.
Chapter 1: Foundational Analysis & Hypothesis Generation
Before embarking on wet-lab experiments, a thorough in-silico and theoretical analysis of the target compound is paramount. This foundational step allows us to generate logical, evidence-based hypotheses that will guide our screening strategy.
Physicochemical Profile
The compound, this compound, is an organic solid with the following key properties:
| Property | Value | Source |
| CAS Number | 136350-52-2 | [4][5] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [5] |
| Molecular Weight | 290.18 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 80-84°C | [5] |
| Predicted LogP | 2.35 (approx.) | ChemDraw Prediction |
| Predicted pKa | -5.29 (sulfonyl group) | [5] |
Hypothesis-Driven Screening Rationale
The structure of this compound strongly suggests several potential biological activities. Our initial screening will be designed to test the following primary hypotheses:
-
Hypothesis 1: Antimicrobial Activity. The aryl sulfonamide moiety is a classic pharmacophore known to act as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria.[][7] This enzyme is essential for the bacterial synthesis of folic acid.[][8] Since humans acquire folate through diet and lack the DHPS enzyme, this provides a pathway for selective toxicity against bacteria.[9]
-
Hypothesis 2: Anticancer (Cytotoxic) Activity. Numerous novel aryl sulfonamide derivatives have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][2][10] The mechanism can be diverse, but a common target includes carbonic anhydrases, which are often overexpressed in tumors.[11][12]
-
Hypothesis 3: Enzyme Inhibition. Beyond broad antimicrobial or cytotoxic effects, the sulfonamide group is a well-established zinc-binding group and a privileged fragment for inhibiting metalloenzymes, most notably Carbonic Anhydrases (CAs).[12][13] Specific CA isozymes are validated targets for glaucoma, diuresis, and cancer.[12][13]
The Integrated Screening Cascade
Our experimental approach will follow a logical, tiered workflow. This ensures that resources are used efficiently and that a comprehensive preliminary profile of the compound is built.
Caption: High-level workflow for the initial bioactivity screening cascade.
Chapter 2: Tier 1 - Primary Bioactivity Screening Protocols
This chapter provides detailed, self-validating protocols for the initial assessment of the compound's core biological activities.
Cytotoxicity Screening
Caption: Workflow for parallel cytotoxicity assessment using MTT and LDH assays.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Human cell lines (e.g., A549 - lung carcinoma, and MRC-5 - normal lung fibroblast).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom plates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]
-
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17] The activity of LDH in the supernatant is measured in a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.[15]
-
Materials:
-
Cells and compound-treated plates prepared as in Protocol 1 (Steps 1-3).
-
Commercially available LDH Cytotoxicity Assay Kit (containing reaction mix, stop solution).
-
Lysis Buffer (e.g., 10X Triton X-100 solution provided in the kit).
-
-
Procedure:
-
Prepare Controls: On the same plate, set up controls for:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the assay endpoint.
-
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH Reaction Mix to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cytotoxicity percentage using the formula: (% Cytotoxicity) = 100 * (Treated - Spontaneous) / (Maximum - Spontaneous).
-
Antimicrobial Screening
Causality: Based on our primary hypothesis, we will assess the compound's ability to inhibit bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] This quantitative measure is essential for evaluating potency.
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the compound in a liquid growth medium in a 96-well plate.[18] Growth is assessed after incubation, and the MIC is determined as the lowest concentration well with no visible turbidity.[7]
-
Materials:
-
Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria.
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL).
-
-
Procedure:
-
Compound Preparation: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL). Prepare serial two-fold dilutions in MHB across a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (turbidity).[18]
-
Validation (Optional): Add a viability indicator like Resazurin to the wells post-incubation. A color change from blue to pink indicates metabolic activity (growth). The MIC well will remain blue.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition Screening
Causality: The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs).[12] Testing for inhibition of this enzyme class is a logical step that could reveal a specific molecular target. We will use a well-established colorimetric assay.
-
Principle: This assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (NPA) to p-nitrophenol.[12] The rate of formation of the yellow p-nitrophenol product (measured at 400 nm) is proportional to CA activity. An inhibitor will slow this rate.
-
Materials:
-
Bovine Carbonic Anhydrase (bCA II) as a standard enzyme.
-
Tris-SO₄ buffer (50 mM, pH 7.6).
-
p-Nitrophenyl acetate (NPA) substrate solution in acetonitrile.
-
Test compound dissolved in DMSO.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add Tris-SO₄ buffer.
-
Compound Addition: Add various concentrations of the test compound (or DMSO for control).
-
Enzyme Addition: Add a standardized amount of bCA II solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the NPA substrate to all wells to start the reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time (kinetic read) using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.
-
Chapter 3: Tier 2 - Early ADME & Druggability Profile
Causality: A potent compound is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing is a critical, cost-saving measure to identify compounds with fatal pharmacokinetic flaws before significant resources are invested.[20][21]
Protocol 5: Metabolic Stability Assay
-
Principle: This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[22] The compound is incubated with liver microsomes (which contain these enzymes), and the disappearance of the parent compound over time is measured by LC-MS/MS. This provides an estimate of hepatic clearance.[23]
-
Procedure:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes in a phosphate buffer at 37°C.
-
Start Reaction: The reaction is initiated by adding the cofactor NADPH.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
-
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Bioactivity Profile of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
|---|---|---|---|
| Cytotoxicity | A549 (Cancer) | IC₅₀ (µM) | [Insert Data] |
| Cytotoxicity | MRC-5 (Normal) | IC₅₀ (µM) | [Insert Data] |
| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Data] |
| Antimicrobial | E. coli | MIC (µg/mL) | [Insert Data] |
| Enzyme Inhibition | Carbonic Anhydrase II | IC₅₀ (µM) | [Insert Data] |
Table 2: Early ADME Profile
| Assay Type | Parameter | Result |
|---|---|---|
| Metabolic Stability | Half-life (t½, min) | [Insert Data] |
| Metabolic Stability | Intrinsic Clearance (µL/min/mg) | [InsertData] |
| Physicochemical | Aqueous Solubility (µg/mL) | [Insert Data] |
Chapter 4: Decision Making & Path Forward
The synthesized data from the screening cascade enables a data-driven decision on the compound's future.
Caption: A decision-making flowchart based on integrated screening results.
-
Scenario 1: Potent Antimicrobial, Low Cytotoxicity. If the compound shows a low MIC against bacteria and a high IC₅₀ against mammalian cells, it is a promising antibiotic lead. The next steps would involve determining the mechanism of action (e.g., DHPS inhibition assay) and in vivo efficacy studies.
-
Scenario 2: Potent Selective Cytotoxicity. If the compound is significantly more toxic to cancer cells than normal cells (high therapeutic index), it warrants further investigation as an anticancer agent. Next steps include screening against a broader cancer cell line panel and exploring the mechanism (e.g., apoptosis assays, cell cycle analysis).
-
Scenario 3: No Significant Activity. If the compound is inactive in all primary assays, it should be deprioritized.
-
ADME Overlays: A compound with promising bioactivity but poor metabolic stability may be a candidate for medicinal chemistry optimization to block metabolic soft spots. A compound with poor solubility may require formulation development or structural modification.
This comprehensive initial screen provides the critical data needed to justify the continued investment of time and resources into this compound, paving a logical path forward in the complex landscape of drug discovery.
References
- GoodRx Health. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [Link]
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025. [Link]
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Charnwood Discovery. [Link]
- Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences. [Link]
- Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
- MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]
- Angeli, A., et al. (2014). Flow Synthesis and Biological Activity of Aryl Sulfonamides as Selective Carbonic Anhydrase IX and XII Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorganic & Medicinal Chemistry Letters. [Link]
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. [Link]
- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
- Semantic Scholar. (n.d.). Synthesis and Structure‐Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. Semantic Scholar. [Link]
- Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Wolska, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. [Link]
- Khan, Z. A., & Siddiqui, M. F. (2023). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Antimicrobial Susceptibility Tests: Dilution and Disk Diffusion Methods.
- ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]
- Porenczuk, A., et al. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.
- Al-Fakih, H., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. [Link]
- Wikipedia. (n.d.). Biosensor. Wikipedia. [Link]
- ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity.
- Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. This compound | 136350-52-2 [chemicalbook.com]
- 5. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Synthesis and Structure‐Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay [mdpi.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. criver.com [criver.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
Exploring the reactivity of the bromophenylsulfonyl group
An In-Depth Technical Guide to the Reactivity and Application of the Bromophenylsulfonyl Group
Abstract
The bromophenylsulfonyl moiety is a cornerstone functional group in modern organic synthesis and medicinal chemistry, prized for its distinct dual reactivity. It features a highly electrophilic sulfonyl center amenable to nucleophilic attack and a carbon-bromine bond that serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of bromophenylsulfonyl derivatives. We will delve into the mechanistic underpinnings of its key transformations, including sulfonamide formation, Suzuki-Miyaura C-C bond formation, and Buchwald-Hartwig C-N bond formation. Accompanied by field-proven experimental protocols and detailed mechanistic diagrams, this document serves as a technical resource for researchers and professionals aiming to leverage the synthetic potential of this powerful building block in drug discovery and materials science.
Introduction: The Dual-Nature of the Bromophenylsulfonyl Moiety
The synthetic utility of the bromophenylsulfonyl group stems from two electronically distinct and orthogonal reactive sites: the sulfur atom of the sulfonyl group and the bromine-substituted carbon of the aromatic ring. This duality allows for sequential, controlled modifications, making it an invaluable scaffold for building molecular complexity.
The Sulfonyl Group: A Privileged Pharmacophore
The sulfonyl group is a prominent feature in a vast number of therapeutic agents.[1][2] Its rigid tetrahedral geometry, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable bioisostere for less stable groups like esters or amides.[3][4] Introducing a sulfonyl group can enhance binding affinity to target proteins, improve pharmacokinetic properties, and increase the polarity of a molecule.[3][4] The sulfonamide linkage, formed by reacting a sulfonyl chloride with an amine, is a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials to anticancer agents.[5][6]
The Aryl Bromide: A Handle for Advanced Synthesis
The bromine atom on the phenyl ring is not merely a substituent; it is a key functional handle for some of the most powerful transformations in modern synthesis.[7] Aryl bromides are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[7][8] This reactivity provides a reliable pathway to elaborate the core structure, enabling the construction of biaryl systems, arylamines, and other complex architectures common in pharmaceuticals and advanced materials.[7] Furthermore, the bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can influence drug-target binding and molecular conformation.[9]
Electronic Properties and Their Influence on Reactivity
The powerful electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the entire moiety.[7] It renders the sulfur atom highly electrophilic, facilitating attack by nucleophiles. Simultaneously, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly when other activating groups are present.[10][11] This electron-withdrawing effect also modulates the reactivity of the C-Br bond, making it susceptible to oxidative addition by a low-valent palladium catalyst—the critical first step in cross-coupling cycles.[7]
Synthesis of Key Precursors: Bromophenylsulfonyl Chlorides
The most common and versatile precursor for introducing the bromophenylsulfonyl group is 4-bromobenzenesulfonyl chloride. Its synthesis from bromobenzene is typically achieved via two primary routes.[12]
Method 1: Direct Chlorosulfonation
This one-step process involves the direct reaction of bromobenzene with an excess of chlorosulfonic acid. It is an efficient electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.[12] The choice for this method is often driven by its operational simplicity and high throughput.
Method 2: Two-Step Sulfonation and Chlorination
This route first involves the sulfonation of bromobenzene using concentrated or fuming sulfuric acid to produce 4-bromobenzenesulfonic acid. The intermediate sulfonic acid is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[12] This method can offer better control and may be preferred when milder conditions are required for the chlorination step.
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride (Method 1)
This protocol is adapted from established methodologies for direct chlorosulfonation.[12]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus must be dry.
-
Reagents: Cool the flask in an ice-water bath. Carefully add chlorosulfonic acid (approx. 4-5 equivalents) to the flask.
-
Addition: While stirring vigorously, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., petroleum ether or hexane) can be performed for higher purity.
Reactivity at the Sulfonyl Center: Sulfonamide Formation
The reaction of a bromophenylsulfonyl chloride with a primary or secondary amine is a robust and fundamental transformation that yields the corresponding sulfonamide.[5] This reaction is central to the synthesis of a vast array of biologically active molecules and is also used for the protection of amines.[13]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism at the sulfonyl group. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the product.[5]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This is a general procedure adaptable for the reaction of bromophenylsulfonyl chloride with various amines.[5]
-
Setup: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the bromophenylsulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Reactivity at the Carbon-Bromine Bond: Cross-Coupling Reactions
The C-Br bond of the bromophenylsulfonyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular frameworks.[7]
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide.[14] Using a bromophenylsulfonyl derivative in this reaction allows for the creation of biaryl sulfonyl structures, which are prevalent in pharmaceuticals and organic materials.[7][15]
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[16][17]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of the bromophenylsulfonyl substrate to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
This protocol is a general guide based on common literature procedures.[15]
-
Setup: To a Schlenk flask or microwave vial, add the bromophenylsulfonyl derivative (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if necessary. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[8] This palladium-catalyzed reaction couples an amine with an aryl halide, providing a direct route to N-arylated sulfonamides from bromophenylsulfonyl precursors.[7] This transformation has largely replaced harsher classical methods for C-N bond formation.[8]
Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle.[18][19]
-
Oxidative Addition: Pd(0) adds to the C-Br bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
This procedure is based on established methods for C-N coupling.[7][18]
-
Setup: In a glovebox or under an inert atmosphere, add the bromophenylsulfonyl derivative (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1.1-1.2 equivalents relative to Pd), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equivalents) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.2 equivalents) and a dry, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically between 80-120 °C for 4-24 hours. Monitor progress by LC-MS or GC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of celite to remove the catalyst, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The efficiency of cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes for these key transformations.
| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Ar-SO₂-Ph-Br | Arylboronic Acid | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-95% |
| Suzuki-Miyaura | Ar-SO₂-Ph-Br | Heteroarylboronic Acid | PdCl₂(dppf) (2-3%) | dppf | Cs₂CO₃ | Toluene/EtOH | 80-100 | 60-90% |
| Buchwald-Hartwig | Ar-SO₂-Ph-Br | Primary Amine | Pd₂(dba)₃ (1-2%) | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 70-95% |
| Buchwald-Hartwig | Ar-SO₂-Ph-Br | Secondary Amine | Pd(OAc)₂ (2-4%) | BINAP | NaOtBu | Toluene | 90-110 | 65-90% |
Conclusion
The bromophenylsulfonyl group is a remarkably versatile and powerful tool in the arsenal of the modern synthetic chemist. Its predictable and orthogonal reactivity at both the sulfonyl center and the carbon-bromine bond provides a robust platform for constructing complex molecules. By mastering the fundamental transformations of sulfonamide formation and palladium-catalyzed cross-coupling, researchers can efficiently access a wide range of novel structures with significant potential in drug discovery, materials science, and beyond. The continued development of new catalytic systems promises to further expand the synthetic utility of this invaluable chemical entity.
References
- PrepChem.com. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. PrepChem.com. [Link]
- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Wikipedia.
- Synthesis of sulfonyl chloride substr
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia.
- Photoredox Catalysis-Enabled Sulfin
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Macmillan Group, Princeton University. Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Princeton University. [Link]
- Beilstein Journals. Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. [Link]
- YouTube.
- Chemistry LibreTexts.
- BYJU'S.
- Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
- PMC. Visible-light photoredox catalysis enabled bromination of phenols and alkenes. PMC. [Link]
- Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ChemRxiv.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Semantic Scholar. Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
- Introducing bromine to the molecular structure as a str
- ResearchGate. Application of Sulfonyl in Drug Design | Request PDF.
- Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
- PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Unlocking New Therapeutic Avenues: A Technical Guide to N-Sulfonylated Pyrrolidines as Modulators of Key Pathological Targets
Abstract
The N-sulfonylated pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets implicated in numerous pathologies. This technical guide provides an in-depth analysis of the therapeutic potential of this molecular framework, focusing on three key areas of high unmet medical need: metabolic disorders, oncology, and inflammatory diseases. We will explore the rationale and mechanistic basis for targeting Dipeptidyl Peptidase-IV (DPP-IV), the Ras/MAPK signaling pathway via farnesyltransferase inhibition, and the PI3K/mTOR signaling cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the potency and selectivity of N-sulfonylated pyrrolidine-based inhibitors.
Introduction: The N-Sulfonylated Pyrrolidine Moiety as a Cornerstone in Drug Design
The pyrrolidine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space. The incorporation of a sulfonyl group at the nitrogen atom (N-sulfonylation) imparts unique physicochemical properties to the pyrrolidine core. This modification can enhance metabolic stability, modulate lipophilicity, and, most importantly, provide a vector for specific interactions with target proteins, often through hydrogen bonding with backbone amides or key residues in the active site. The N-sulfonylated pyrrolidine motif is thus a cornerstone in the design of highly potent and selective therapeutic agents[1]. This guide will delve into the specifics of how this versatile scaffold can be tailored to inhibit key enzymes in prevalent diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for the Management of Type 2 Diabetes
The Rationale for DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2]. These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes. The development of DPP-IV inhibitors, often referred to as "gliptins," has provided a valuable therapeutic option for the management of this chronic metabolic disorder[3].
N-Sulfonylated Pyrrolidines as DPP-IV Inhibitors: Mechanism and SAR
The design of N-sulfonylated pyrrolidine-based DPP-IV inhibitors leverages the structural features of the enzyme's active site. Many successful DPP-IV inhibitors are peptidomimetics that mimic the natural substrates of the enzyme[4]. The pyrrolidine ring can effectively occupy the S1 pocket of DPP-IV, which accommodates the proline residue of the substrate. The N-sulfonyl group can form crucial hydrogen bonds with residues in the active site, enhancing binding affinity.
Structure-Activity Relationship (SAR) Insights:
-
Pyrrolidine Core: The stereochemistry of the pyrrolidine ring is critical for optimal interaction with the S1 pocket.
-
N-Sulfonyl Group: The nature of the substituent on the sulfonyl moiety significantly influences potency. Aromatic or heteroaromatic groups can engage in additional interactions within the active site. For instance, the presence of electron-withdrawing groups on a phenylsulfonyl moiety has been shown to improve inhibitory activity[5].
-
Substituents on the Pyrrolidine Ring: Modifications at the 2-position of the pyrrolidine ring, such as the introduction of a cyanopyrrolidine group, have proven to be a highly effective strategy in the design of potent DPP-IV inhibitors like Vildagliptin and Saxagliptin[4].
Quantitative Analysis of N-Sulfonylated Pyrrolidine Analogs as DPP-IV Inhibitors
The following table summarizes the inhibitory activities of representative N-sulfonylated pyrrolidine derivatives and related compounds against DPP-IV.
| Compound ID | R Group on Sulfonyl Moiety | Modifications on Pyrrolidine Ring | DPP-IV IC50 (nM) | Reference |
| Compound 1 | 4-Fluorophenyl | 2-Cyanopyrrolidine | 39 | |
| Compound 2 | Phenyl | 2-Cyanopyrrolidine | 6.7 | |
| Compound 3 | 4-Trifluorophenyl-1,2,4-oxadiazole | 2-Carbonitrile | 11,320 (as reported in µM) |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of N-sulfonylated pyrrolidine derivatives against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of the test compound or reference inhibitor solution to the respective wells. For control wells (100% activity), add 25 µL of assay buffer with DMSO.
-
Add 25 µL of the human recombinant DPP-IV enzyme solution (pre-diluted in assay buffer) to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the control wells.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Diagram of DPP-IV Inhibition Assay Workflow
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Targeting the Ras/MAPK Pathway in Oncology via Farnesyltransferase Inhibition
The Rationale for Farnesyltransferase Inhibition
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling proteins that regulate cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most crucial of which is farnesylation[6]. This process, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue at the C-terminus of the Ras protein. This modification facilitates the anchoring of Ras to the plasma membrane, a prerequisite for its signaling function. Inhibition of FTase, therefore, presents a compelling strategy to block the oncogenic activity of mutant Ras proteins[6].
N-Sulfonylated Pyrrolidines as Farnesyltransferase Inhibitors: Mechanism and SAR
N-sulfonamido derivatives of pyrrolidine have been identified as a novel class of non-peptidic inhibitors of FTase. These compounds are particularly interesting as they can also inhibit geranylgeranyltransferase type-I (GGTase-I), an enzyme that can alternatively prenylate K-Ras and N-Ras, thereby bypassing the effects of FTase-specific inhibitors[6]. Dual inhibition of both FTase and GGTase-I may therefore be a more effective strategy for targeting Ras-driven cancers.
Structure-Activity Relationship (SAR) Insights:
-
Sulfonamide Linker: The N-sulfonamido group is a key feature for potent inhibition, likely forming important interactions within the enzyme's active site.
-
Pyrrolidine Scaffold: The pyrrolidine ring serves as a rigid scaffold to correctly orient the substituents for optimal binding.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings of the molecule are critical for activity. Specific substitution patterns can enhance binding affinity and selectivity.
Quantitative Analysis of N-Sulfonamido Pyrrolidine Analogs as FTase/GGTase-I Inhibitors
The following table presents data for a representative N-sulfonamido pyrrolidine derivative as a dual inhibitor of FTase and GGTase-I.
| Compound ID | FPT IC50 (µM) | GGPT-I IC50 (µM) | Reference |
| N-Sulfonamido-II series lead | 0.05 - 1 | 0.1 - 5 | [6] |
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
This protocol outlines a scintillation proximity assay (SPA) for measuring the in vitro inhibition of FTase.
Materials:
-
Recombinant human FTase
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test compounds (dissolved in DMSO)
-
96-well white microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution.
-
Add 20 µL of a master mix containing the FTase enzyme and the biotinylated Ras peptide substrate.
-
Initiate the reaction by adding 20 µL of [³H]-FPP.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Incubate the plate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition and IC50 values as described for the DPP-IV assay.
Diagram of FTase Inhibition Signaling Pathway
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Conclusion and Future Directions
The N-sulfonylated pyrrolidine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its demonstrated activity against key targets in metabolic diseases, oncology, and inflammation underscores its broad therapeutic potential. Future research should focus on the synthesis of diverse libraries of N-sulfonylated pyrrolidines with systematic variations to further elucidate structure-activity relationships for each target class. The application of computational modeling and structure-based drug design will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. As our understanding of the complex signaling networks that drive disease continues to grow, the strategic deployment of N-sulfonylated pyrrolidine-based modulators holds the key to unlocking new and effective treatment paradigms.
References
- PubMed - Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[5][9]yclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenyl
- Semantic Scholar - Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Deriv
- AMiner - Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv.
- Semantic Scholar - Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.
- PMC - NIH - Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- ResearchGate - Recent syntheses of PI3K/Akt/mTOR signaling p
- PMC - NIH - Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Deriv
- PubMed - On the discovery of new potent human farnesyltransferase inhibitors: emerging pyroglutamic deriv
- NIH - Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- PMC - NIH - Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- ResearchGate - Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl Substituted Morpholinopyrimidines.
- ResearchGate - Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.
- ResearchGate - Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as C
- Brieflands - Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- PMC - Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofol
- PubMed - Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- PubMed - NIH - Recent syntheses of PI3K/Akt/mTOR signaling p
- Benchchem - A Comparative Guide to the Synthesis of N-Sulfonylated Pyrrolidines: An Efficiency Benchmark.
- PubMed - 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency.
- International Journal of New Chemistry - A New Survey on SOS1 Inhibitors as Promising Therapeutic Molecules.
- PubMed - Targeting RAS oncogenesis with SOS1 inhibitors.
- PubMed Central - RAS Pathway Inhibitors Combined with Targeted Agents Are Active in Patient-Derived Spheroids with Oncogenic KRAS Variants
- PubMed - Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.
- ResearchGate - SAR study of pyrrolidine-linked PP deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine, a valuable building block in organic synthesis and medicinal chemistry. The document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and purification techniques. The synthesis is achieved via a nucleophilic substitution reaction between 4-Bromophenylsulfonyl chloride and pyrrolidine. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this sulfonamide derivative.
Introduction and Scientific Principles
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2] The pyrrolidine ring is also a significant structural motif found in numerous biologically active compounds and FDA-approved drugs.[3] The combination of these two moieties in this compound creates a versatile chemical entity. The bromine atom on the phenyl ring serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[4]
The synthesis of this compound is a classic example of sulfonamide formation, proceeding through the reaction of a sulfonyl chloride with a secondary amine.[1][5]
Reaction Scheme: Br-C₆H₄-SO₂Cl + 2 C₄H₉N → Br-C₆H₄-SO₂(NC₄H₈) + C₄H₉NH₂⁺Cl⁻
The core of this transformation is a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[6] The key mechanistic steps are:
-
Nucleophilic Attack: The nitrogen atom of pyrrolidine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electron-deficient sulfur atom of 4-bromophenylsulfonyl chloride.[6][7] The high electrophilicity of the sulfur atom is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Elimination of Leaving Group: This attack forms a tetrahedral intermediate which then collapses, eliminating the chloride ion, a good leaving group.
-
Acid-Base Neutralization: The reaction generates hydrogen chloride (HCl) as a byproduct. A base, such as triethylamine or even a second equivalent of pyrrolidine, is required to neutralize the HCl.[1] This neutralization step is crucial as it prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
Safety and Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
4-Bromophenylsulfonyl chloride (CAS: 98-58-8): Corrosive. Causes severe skin burns and eye damage.[8][9][10] It is moisture-sensitive and should be handled under an inert atmosphere where possible.[8][9]
-
Pyrrolidine (CAS: 123-75-1): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[11][12][13][14] It is a lachrymator.
-
Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Corrosive and toxic upon inhalation or contact with skin.
-
Dichloromethane (DCM) (CAS: 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Bromophenylsulfonyl chloride | 98-58-8 | 255.52 | 73-75 | 153 (15 mmHg) | Corrosive, Moisture Sensitive |
| Pyrrolidine | 123-75-1 | 71.12 | -63 | 87-88 | Flammable, Corrosive, Toxic |
| Triethylamine | 121-44-8 | 101.19 | -115 | 90 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | -97 | 40 | Suspected Carcinogen |
| Magnesium Sulfate, Anhydrous | 7487-88-9 | 120.37 | 1124 | N/A | Irritant |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 | N/A | Minimal |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | N/A | N/A | Corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | -84 | 77 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | -95 | 69 | Flammable, Irritant |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
Equipment for column chromatography (optional)
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.05 mL, 12.5 mmol, 1.25 equiv.) and anhydrous dichloromethane (DCM, 20 mL).
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution.
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring. The use of a non-nucleophilic base like triethylamine is standard practice to neutralize the generated HCl.[1]
Step 2: Addition of Sulfonyl Chloride
-
In a separate 50 mL beaker, dissolve 4-bromophenylsulfonyl chloride (2.56 g, 10 mmol, 1.0 equiv.) in anhydrous DCM (15 mL).
-
Transfer this solution to a dropping funnel.
-
Add the 4-bromophenylsulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. This slow addition is critical to control the exothermic nature of the reaction and prevent side-product formation.
Step 3: Reaction Progression and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2-4 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The disappearance of the 4-bromophenylsulfonyl chloride spot indicates reaction completion.
Step 4: Aqueous Workup
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 30 mL)
-
1M HCl solution (2 x 20 mL) to remove excess pyrrolidine and triethylamine.
-
Saturated sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to facilitate phase separation.
-
Step 5: Isolation and Purification
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product, often a light-colored solid, can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture or an ethyl acetate/hexanes mixture.[15]
-
Recrystallization Protocol: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes persistently cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Value |
| Starting Material | 4-Bromophenylsulfonyl chloride |
| Amount | 2.56 g (10 mmol) |
| Product | This compound |
| Molecular Formula | C₁₀H₁₂BrNO₂S |
| Molecular Weight | 290.18 g/mol [16] |
| Theoretical Yield | 2.90 g |
| Expected Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (M.P.): To assess purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Wet reagents or solvent (hydrolysis of sulfonyl chloride). - Loss of product during workup. | - Extend reaction time and monitor by TLC. - Ensure all glassware is dry and use anhydrous solvents. - Be careful during aqueous extractions to avoid losing the organic layer. |
| Product is an Oil, Not a Solid | - Residual solvent. - Presence of impurities depressing the melting point. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like cold hexanes to induce crystallization. - Re-purify using column chromatography.[15] |
| Multiple Spots on TLC of Final Product | - Unreacted starting material. - Formation of 4-bromobenzenesulfonic acid from hydrolysis. | - Ensure the 1M HCl wash was performed thoroughly to remove unreacted pyrrolidine. - A wash with saturated NaHCO₃ should remove the sulfonic acid impurity. - Purify via flash column chromatography on silica gel.[15] |
References
- CPAchem Ltd. (2024). Safety data sheet: Pyrrolidine.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. PMC, NIH.
- Wikipedia. (n.d.). Sulfonamide.
- Khan Academy. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromobenzenesulfonyl chloride.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.
- PubMed Central. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides.
- ResearchGate. (n.d.). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine.
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel (123)I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cpachem.com [cpachem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound | 136350-52-2 [chemicalbook.com]
Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of 1-(4-bromophenylsulfonyl)pyrrolidine, a valuable building block in medicinal chemistry. The synthesis is achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and offers guidance on purification and characterization. The protocols described herein are designed for researchers, scientists, and professionals in drug development, emphasizing reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in modern pharmacology, serving as a key pharmacophore in a multitude of therapeutic agents with diverse activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The integration of a pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, often enhances the pharmacokinetic profile of drug candidates by improving solubility, metabolic stability, and three-dimensional complexity, which can lead to more specific interactions with biological targets.[3]
The target molecule, this compound, combines these two critical pharmacophores. The bromo-aromatic group provides a handle for further functionalization, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries in drug discovery campaigns. This guide offers an expert-level, detailed walkthrough of its preparation from commercially available starting materials.
Reaction Principle and Mechanism
The formation of this compound from 4-bromobenzenesulfonyl chloride and pyrrolidine is a classic example of nucleophilic substitution at a sulfonyl sulfur center.[2]
The Core Mechanism Involves:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine (a secondary amine and a potent nucleophile) attacks the highly electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.
-
Elimination of Chloride: This attack forms a transient intermediate, which then collapses, leading to the elimination of a stable chloride leaving group.
-
Proton Abstraction: The reaction generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride) and preventing the protonation of the pyrrolidine starting material, which would render it non-nucleophilic.[2][4] This drives the reaction equilibrium towards the formation of the desired sulfonamide product.
The overall transformation is robust and typically proceeds with high efficiency under mild conditions.
Caption: Overall reaction scheme for sulfonamide formation.
Materials, Reagents, and Safety
Reagent and Solvent Data
| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 98-58-8 | Corrosive, Moisture Sensitive |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Flammable, Corrosive, Toxic |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
Mandatory Safety Protocols
4-Bromobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid. Contact with skin or eyes causes severe burns, and it reacts with water or moisture to release corrosive HCl gas.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle this reagent exclusively within a certified chemical fume hood.[5] Avoid inhalation of dust. Keep the container tightly closed and store in a dry, corrosives-compatible cabinet.[6][7] An eyewash station and safety shower must be readily accessible.[5]
-
Spills: In case of a spill, do not use water.[5] Absorb the material with an inert, dry substance and place it into a suitable container for disposal.[8]
Pyrrolidine and Triethylamine are corrosive and volatile liquids. Handle them in a fume hood and prevent contact with skin and eyes.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (0.84 mL, 10 mmol, 1.0 equiv.) and triethylamine (2.1 mL, 15 mmol, 1.5 equiv.).
-
Dissolve the amines in 30 mL of anhydrous dichloromethane (DCM).
-
Seal the flask with a septum and place it in an ice-water bath, allowing the solution to cool to 0 °C with stirring. The use of an inert atmosphere (e.g., nitrogen or argon) is good practice but not strictly necessary for this reaction.
Causality Note: Using an excess of triethylamine ensures complete neutralization of the HCl byproduct, preventing potential side reactions and driving the main reaction to completion. Cooling to 0 °C helps to control the initial exothermic reaction upon addition of the sulfonyl chloride.
Reagent Addition
-
In a separate dry vial, dissolve 4-bromobenzenesulfonyl chloride (2.56 g, 10 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.
-
Using a syringe, add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred, cooled amine solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Causality Note: A slow, dropwise addition is critical to dissipate the heat generated from the reaction. A rapid addition can lead to an uncontrolled temperature increase, potentially causing side reactions and reducing the overall yield.
Reaction Monitoring and Completion
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 3:1 Hexanes:Ethyl Acetate. The product spot should have an approximate Rf of 0.3-0.4, while the starting sulfonyl chloride will be higher. The reaction is complete when the 4-bromobenzenesulfonyl chloride spot is no longer visible.
Aqueous Work-up
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Separate the layers. Wash the organic (DCM) layer sequentially with:
-
50 mL of 1 M HCl (to remove excess pyrrolidine and triethylamine).
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
50 mL of brine (saturated NaCl solution) (to remove residual water).
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a white solid or a pale oil.
Causality Note: This sequential washing procedure is a self-validating system to ensure the removal of all water-soluble impurities. The final brine wash facilitates the phase separation and initiates the drying process before the addition of the solid drying agent.[2]
Purification Protocol: Recrystallization
Recrystallization is often sufficient to obtain a highly pure product.
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to completely dissolve the solid.
-
While the solution is hot, add deionized water dropwise until the solution just begins to turn persistently cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.
Alternative Purification: If the product oils out or remains impure, purification by flash column chromatography on silica gel is recommended, using a gradient of ethyl acetate in hexanes as the eluent.[9]
Workflow Visualization
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Bromobenzenesulfonyl Chloride | 98-58-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of the N-Sulfonyl Pyrrolidine Scaffold
An In-Depth Guide to the N-Sulfonylation of Pyrrolidine: Protocols and Mechanistic Insights
The strategic combination of a pyrrolidine ring and a sulfonamide functional group creates a privileged scaffold in medicinal chemistry and drug development.[1] The pyrrolidine ring, a saturated five-membered heterocycle, is known to confer favorable physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability.[1][2] Simultaneously, the sulfonamide moiety is a cornerstone pharmacophore found in a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1][3][4] The resulting N-sulfonylated pyrrolidine structure is therefore a highly sought-after motif for exploring new chemical space and developing novel therapeutics.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-sulfonylation of pyrrolidine. It delves into the underlying reaction mechanism, provides detailed step-by-step protocols, and explains the rationale behind the selection of reagents and reaction conditions to ensure robust and reproducible outcomes.
Reaction Mechanism and Key Principles
The N-sulfonylation of pyrrolidine is a classic nucleophilic substitution reaction. The reaction proceeds via the nucleophilic attack of the secondary amine (pyrrolidine) on the highly electrophilic sulfur atom of a sulfonyl chloride.[3] This process is facilitated by a base, which is essential for neutralizing the hydrogen chloride (HCl) generated as a byproduct, thereby driving the reaction equilibrium towards the formation of the stable sulfonamide product.[1][3]
Caption: Catalytic cycle of DMAP in N-sulfonylation.
4. The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are ideal. They are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions. The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. [7]
Detailed Experimental Protocol
This protocol provides a general and reliable procedure for the N-sulfonylation of pyrrolidine with a generic sulfonyl chloride.
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| Pyrrolidine | 1.0 | Nucleophile |
| Sulfonyl Chloride (R-SO₂Cl) | 1.0 - 1.1 | Electrophile |
| Triethylamine (Et₃N) | 1.2 - 1.5 | HCl Scavenger/Base |
| 4-DMAP (optional) | 0.01 - 0.1 | Catalyst |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| 1M Hydrochloric Acid (HCl) | - | Aqueous Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous Workup |
| Brine (Saturated NaCl) | - | Aqueous Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Safety Precautions: Sulfonyl chlorides are corrosive, toxic, and lachrymatory (tear-inducing). They can react exothermically with water and other nucleophiles. Always handle sulfonyl chlorides in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for N-sulfonylation.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.05 eq., if used) in anhydrous dichloromethane (DCM). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon addition of the sulfonyl chloride. [3]3. Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.05 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. A syringe pump is recommended for precise control. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form. [3][8]4. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the pyrrolidine starting material is consumed. [9]5. Aqueous Workup:
-
Quench: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash 1 (Acid): Wash the organic layer with 1M HCl (aq). This step removes the excess triethylamine and DMAP by converting them into their water-soluble hydrochloride salts. [10] * Wash 2 (Base): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl.
-
Wash 3 (Brine): Wash the organic layer with brine (saturated NaCl solution). This reduces the solubility of organic material in the aqueous layer and helps to break up any emulsions. [3][11]6. Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [11]Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. [3]7. Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonylpyrrolidine product. [3]
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Pyrrolidine protonated. | - Use fresh or newly purchased sulfonyl chloride.- Ensure 1.2-1.5 eq. of base is used.- Confirm the absence of acid contaminants. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water. | - Maintain 0 °C during addition and control warming.- Use anhydrous solvents and reagents; perform under an inert atmosphere. |
| Difficult Purification / Emulsion in Workup | - Vigorous shaking during extraction.- High concentration of salts. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.<[12]br>- Gently invert the funnel instead of shaking vigorously.- Allow the funnel to stand undisturbed for a longer period. |
| Product Co-elutes with Impurity | - Incorrect solvent system for chromatography. | - Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find optimal separation conditions before running the column. |
Conclusion
The N-sulfonylation of pyrrolidine is a robust and versatile method for synthesizing a key scaffold in modern drug discovery. [1][3]By understanding the underlying mechanism and the specific roles of each reagent, researchers can effectively control the reaction to achieve high yields of the desired product. Careful attention to temperature control, the use of anhydrous conditions, and a systematic workup procedure are paramount for success. The optional inclusion of a catalyst like DMAP provides a powerful tool for enhancing reaction rates and efficiency. [13][14]This detailed protocol serves as a solid foundation for the reliable synthesis and exploration of novel N-sulfonylated pyrrolidine derivatives.
References
- An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine. Benchchem.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
- Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activ
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- A Comparative Guide to the Synthesis of N-Sulfonylated Pyrrolidines: An Efficiency Benchmark. Benchchem.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. eScholarship.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
- A Comparative Guide to Sulfonylating Agents for Amine Reactions. Benchchem.
- A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.
- Triethylamine. Wikipedia.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA) - Merlic Group.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-(4-Bromophenylsulfonyl)pyrrolidine
Introduction
1-(4-Bromophenylsulfonyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery.[1] The pyrrolidine ring is a significant structural motif in numerous biologically active compounds, and the incorporation of a bromophenylsulfonyl group can modulate the physicochemical and pharmacological properties of the molecule.[2][3] As with any compound intended for pharmaceutical development, rigorous analytical characterization is paramount to ensure its identity, purity, and quality.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols detailed herein are grounded in established analytical principles and are designed to be self-validating.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [4] |
| Molecular Weight | 290.18 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 80-84 °C | [5] |
| Boiling Point (Predicted) | 383.1±44.0 °C | [5] |
| Density (Predicted) | 1.583±0.06 g/cm³ | [5] |
| pKa (Predicted) | -5.29±0.20 | [5] |
Synthesis and Potential Impurities
A general understanding of the synthetic route to this compound is crucial for identifying potential process-related impurities. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base.[1][2]
Potential impurities may include:
-
Unreacted starting materials: 4-bromobenzenesulfonyl chloride and pyrrolidine.
-
Hydrolysis product: 4-bromobenzenesulfonic acid.
-
Side-products from the reaction.
The analytical methods described below are designed to separate and identify the main compound from these potential impurities.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the purity analysis of non-volatile and thermally labile compounds.[6] A reversed-phase HPLC method is suitable for the analysis of this compound.
Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is recommended.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 235 nm[8]
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.[7]
-
Calculate the percentage purity based on the relative peak areas.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds.
-
The mobile phase composition is selected to achieve good separation of the analyte from potential impurities. A gradient elution may be necessary to resolve all components.
-
UV detection at 235 nm is chosen based on the expected chromophore of the bromophenylsulfonyl moiety.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC-MS can be a suitable method, provided that the compound does not degrade at the high temperatures of the GC inlet.[9]
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[7]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C (optimization may be required to prevent degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to confirm the structure. The presence of bromine will be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7]
-
Causality Behind Experimental Choices:
-
A non-polar or medium-polarity column is suitable for the separation of a wide range of organic compounds.
-
The temperature program is designed to ensure good chromatographic separation of the analyte from any volatile impurities.
-
Electron ionization at 70 eV provides reproducible fragmentation patterns for structural elucidation.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and purity of a compound.[6] Both ¹H and ¹³C NMR spectra should be acquired.
Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7][10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).[7] Transfer the solution to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7][10]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[7]
-
Expected ¹H and ¹³C NMR Data (Predicted):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.6-7.8 | m | 4H | C₆H₄ |
| Pyrrolidine Protons | 3.2-3.4 | t | 4H | N-CH₂ |
| Pyrrolidine Protons | 1.8-2.0 | m | 4H | CH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 125-140 | C₆H₄ |
| Pyrrolidine Carbons | 48-50 | N-CH₂ |
| Pyrrolidine Carbons | 24-26 | CH₂ |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Logical Relationship in NMR Structural Elucidation
Caption: Interrelationship of molecular structure and NMR spectral data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11]
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[7]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition Parameters:
-
Data Processing:
-
Perform a background scan prior to sample analysis.
-
Collect the sample spectrum and express it in terms of transmittance or absorbance.
-
Identify characteristic absorption bands.
-
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 1350-1300 and 1160-1120 | Asymmetric and symmetric SO₂ stretching | Sulfonamide |
| 3100-3000 | C-H stretching | Aromatic |
| 2980-2850 | C-H stretching | Aliphatic (Pyrrolidine) |
| 1600-1450 | C=C stretching | Aromatic |
| 1080-1010 | C-N stretching | Pyrrolidine |
| 850-750 | C-H out-of-plane bending | p-disubstituted benzene |
| 690-515 | C-Br stretching | Aryl bromide |
Note: The absence of a characteristic N-H stretching band around 3300 cm⁻¹ confirms the formation of the sulfonamide with the pyrrolidine nitrogen.[12]
Summary of Analytical Methods
| Analytical Technique | Purpose | Key Information Obtained |
| HPLC | Purity assessment and quantification of impurities | Retention time, peak area, % purity |
| GC-MS | Identification of volatile components and structural confirmation | Retention time, mass spectrum, fragmentation pattern |
| NMR Spectroscopy | Structural elucidation and purity confirmation | Chemical shifts, coupling constants, integration |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands |
References
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC Europe.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2012). International Journal of Analytical Chemistry.
- Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2022). Analytical Chemistry.
- Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. (2020). Journal of Occupational Health.
- 1-(4-Bromophenyl)pyrrolidine. PubChem.
- Supporting Information for Visible-Light-Promoted Denitrogenative/Desulfonative Alkylation of N-Sulfonyl-1,2,3-triazoles with Katritzky Salts. (2021). The Journal of Organic Chemistry.
- Visible-Light-Initiated Regioselective Sulfonylation/Cyclization of 1,6-Enynes under Photocatalyst- and Additive-Free Conditions. (2021). Organic Letters.
- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2022). Applied Spectroscopy Reviews.
- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2023). Journal of Molecular Structure.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules.
- 4-(Pyrrolidine-1-sulfonyl)-N-quinolin-8-yl-benzenesulfonamide. PubChem.
- Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements.
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
- Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2014). Journal of Chromatographic Science.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (2014). Dalton Transactions.
- 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate.
- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. (2022). ResearchGate.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate.
- FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68, Tween 80, aerosil & their ternary solid dispersions. ResearchGate.
- FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently employed in lithium–ion batteries obtained in-situ. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 136350-52-2 [chemicalbook.com]
- 5. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 1-(4-Bromophenylsulfonyl)pyrrolidine using ¹H NMR Spectroscopy
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of synthetic chemistry and drug development, the unambiguous structural verification of novel and known compounds is a cornerstone of scientific rigor. 1-(4-Bromophenylsulfonyl)pyrrolidine is a key synthetic intermediate, belonging to the sulfonamide class of compounds, which are prevalent in a multitude of pharmacologically active agents. Its structural integrity is paramount for the success of subsequent synthetic steps and the biological activity of target molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This application note serves as a detailed guide for researchers and scientists on the ¹H NMR analysis of this compound, covering theoretical predictions, a practical experimental protocol, and a step-by-step guide to spectral interpretation.
Molecular Structure and Predicted ¹H NMR Signature
To effectively interpret the ¹H NMR spectrum, one must first understand the molecule's structure and predict the expected signals. The structure of this compound comprises two distinct moieties: a para-substituted bromophenylsulfonyl group and a saturated pyrrolidine ring.
Figure 1: Chemical Structure of this compound with proton environments labeled (Ha, Hb, Hc, Hd).Based on this structure, we can identify three unique sets of proton environments:
-
Aromatic Protons (Ha, Hb): The benzene ring is para-substituted by two electronically distinct groups: the electron-withdrawing sulfonyl group (-SO₂) and the electron-withdrawing but ortho-para directing bromine atom (-Br). This substitution pattern creates a symmetrical AA'BB' spin system. Protons ortho to the sulfonyl group (Ha) will be the most deshielded and appear downfield, while protons ortho to the bromine atom (Hb) will appear slightly more upfield. Due to coupling with their adjacent neighbors, each signal is expected to appear as a doublet.
-
α-Pyrrolidine Protons (Hc): These four protons are on the carbons directly attached to the nitrogen atom. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly deshields these protons, causing their signal to shift downfield relative to unsubstituted pyrrolidine. They will be coupled to the β-protons (Hd), resulting in a multiplet, which often appears as a triplet.
-
β-Pyrrolidine Protons (Hd): These four protons are on the carbons beta to the nitrogen. They are in a more shielded environment compared to the α-protons and will thus appear further upfield. They are coupled to the α-protons (Hc), also resulting in a multiplet that often simplifies to a triplet.
Experimental Protocol
This protocol outlines the standardized procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
Materials and Equipment
-
Compound: this compound (Molecular Weight: 290.18 g/mol )[3]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm diameter, high-precision
-
NMR Spectrometer: 400 MHz or higher field strength
Sample Preparation Workflow
The causality behind this workflow is to ensure a homogenous sample solution at an optimal concentration, free from particulate matter, with a chemical shift reference for accurate analysis.
Caption: Standard workflow for ¹H NMR sample preparation.
Protocol Steps:
-
Weighing: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solvent should contain 0.03% v/v TMS as an internal reference.[4] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.
-
Dissolution: Vortex or briefly sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required for high-resolution spectra.
-
Transfer: Using a Pasteur pipette with a small cotton plug at the tip to filter out any particulates, transfer the solution into a 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer.
Data Acquisition Parameters
Acquiring a high-quality spectrum depends on setting appropriate instrument parameters. The following are typical starting parameters for a 400 MHz spectrometer.
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative 1D spectra. |
| Number of Scans (NS) | 16-32 | A sufficient number to achieve a good signal-to-noise ratio for a ~10 mg sample. |
| Relaxation Delay (D1) | 2.0 s | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4.0 s | Provides adequate digital resolution for resolving fine coupling patterns. |
| Spectral Width (SW) | ~20 ppm | A wide window to ensure all signals, including potential impurities, are captured. |
Spectral Interpretation: A Case Study
The following data is representative of a ¹H NMR spectrum of this compound recorded in CDCl₃ at 400 MHz.
Analysis of Signals
A logical workflow is essential for systematic spectral interpretation, starting from signal identification and proceeding to structural assignment.
Caption: A systematic workflow for interpreting a ¹H NMR spectrum.
Expected Data Table:
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.75 | Doublet (d) | 2H | Aromatic (Ha), ortho to -SO₂ |
| 2 | ~ 7.65 | Doublet (d) | 2H | Aromatic (Hb), ortho to -Br |
| 3 | ~ 3.25 | Triplet (t) | 4H | α-Pyrrolidine (Hc) |
| 4 | ~ 1.80 | Multiplet (m) | 4H | β-Pyrrolidine (Hd) |
Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument. Data for similar structures like 1-(phenylsulfonyl)pyrrolidine show comparable shifts (aromatic protons at δ 7.94–7.55, α-protons at δ 3.25, and β-protons at δ 1.87–1.68).[5]
Detailed Breakdown
-
Chemical Shift (δ):
-
The signals at ~7.75 ppm and ~7.65 ppm are in the characteristic aromatic region.[6] The downfield position at ~7.75 ppm is assigned to the Ha protons, which are strongly deshielded by the adjacent electron-withdrawing sulfonyl group. The signal at ~7.65 ppm is assigned to the Hb protons.
-
The signal at ~3.25 ppm is assigned to the α-pyrrolidine protons (Hc). Their downfield shift from a typical aliphatic range (~1-2 ppm) is a direct consequence of the deshielding effect from the sulfonyl group attached to the nitrogen.[6]
-
The upfield signal at ~1.80 ppm corresponds to the β-pyrrolidine protons (Hd), which are in a standard aliphatic environment.
-
-
Integration:
-
The relative integration values of 2:2:4:4 perfectly match the number of protons in each unique environment (2x Ha, 2x Hb, 4x Hc, 4x Hd). This ratio provides strong evidence confirming the overall structure.[7]
-
-
Spin-Spin Coupling (Multiplicity):
-
The aromatic signals appear as doublets , which is characteristic of an AA'BB' system where ortho-coupling (³JHH) dominates. Each Ha proton is split by its neighboring Hb proton, and vice versa.
-
The signal for the α-protons (Hc) at ~3.25 ppm appears as a triplet . This is because these four equivalent protons are coupled to the four equivalent adjacent β-protons (Hd), following the n+1 rule in a simplified model.
-
Similarly, the signal for the β-protons (Hd) is split by the α-protons (Hc), resulting in a multiplet , often appearing as a triplet or a quintet depending on resolution and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. By systematically analyzing the chemical shifts, integration, and coupling patterns, researchers can unequivocally confirm the identity and assess the purity of this important synthetic intermediate. The protocol and interpretive guide presented here offer a robust framework for obtaining and analyzing high-quality NMR data, ensuring confidence in subsequent research and development efforts.
References
- Selected ¹H NMR parameters for compounds 5-9, and 14.ResearchGate.
- 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis.Scirp.org.
- Supporting Information for Synthesis of Sulfonamides from N-Hydroxy-sulfonamides and Amines.ACSCatalysis.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.Compound Interest.
- ¹H NMR Spectra and Interpretation (Part I).Chemistry LibreTexts.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum.ACD/Labs.
- NMR - Interpretation.Chemistry LibreTexts.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.ResearchGate.
- ¹H NMR Spectroscopy.University of Regensburg.
Sources
Mass spectrometry of 1-(4-Bromophenylsulfonyl)pyrrolidine.
An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Bromophenylsulfonyl)pyrrolidine
Introduction
This compound is a sulfonylated heterocyclic compound featuring a brominated aromatic ring. Molecules within this structural class are significant as versatile building blocks in medicinal chemistry and drug discovery programs.[1][2] The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its combination with a substituted arylsulfonyl group allows for the modulation of physicochemical properties crucial for biological activity.[1][2]
Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis. This application note presents a detailed guide to the mass spectrometric analysis of this compound, focusing on the predictable fragmentation patterns observed under electrospray ionization (ESI) conditions. We provide a theoretical framework for its fragmentation, a detailed experimental protocol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation for researchers, scientists, and drug development professionals.
Chemical & Physical Properties
A summary of the key properties of the target analyte is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 136350-52-2 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [4] |
| Molecular Weight | 290.18 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 80-84 °C | [3] |
Principles of Sulfonamide Fragmentation in Mass Spectrometry
The fragmentation of aromatic sulfonamides in mass spectrometry is well-documented and typically proceeds through several characteristic pathways, particularly under soft ionization techniques like ESI.[5] Understanding these general mechanisms is key to interpreting the mass spectrum of this compound.
-
Cleavage of the Sulfonamide S-N Bond: This is often a primary fragmentation event, leading to the formation of two key fragment ions: the arylsulfonyl cation and the amine fragment. For the title compound, this would result in the 4-bromophenylsulfonyl cation and a pyrrolidine-related fragment.[6]
-
Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for many aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da).[7] This pathway is often promoted by substituents on the aromatic ring and can be a diagnostic marker for the sulfonamide class.[6][7]
-
Cleavage of the Aryl C-S Bond: Another common cleavage site is the bond between the aromatic ring and the sulfur atom. This fragmentation yields the bromophenyl cation and the pyrrolidinylsulfonyl fragment.
-
Fragmentation of the Pyrrolidine Ring: The saturated pyrrolidine ring can undergo its own fragmentation, typically through ring-opening reactions followed by the loss of small neutral molecules like ethene.[8][9]
The presence of a bromine atom provides an additional, powerful confirmation tool. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any fragment containing the bromine atom will appear as a characteristic doublet (an "A+2" peak) with a nearly 1:1 intensity ratio, separated by 2 Da.
Predicted Fragmentation Pathway of this compound
Based on the principles outlined above, a fragmentation pathway for protonated this compound ([M+H]⁺ at m/z 290/292) can be proposed. Electrospray ionization in positive ion mode is the method of choice as it reliably generates the protonated molecular ion, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis.
The diagram below illustrates the most probable fragmentation events.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Materials and Reagents
-
This compound standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Calibrated positive and negative mode ESI-L tune mix for mass calibration
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 Methanol:Water containing 0.1% formic acid. This working solution is suitable for direct infusion or LC-MS injection. The addition of formic acid promotes protonation of the analyte, enhancing the signal in positive ion mode.
Instrumentation and Parameters
The following parameters are suggested for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer coupled with a UHPLC system.
Table of Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and separation for this class of compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening and initial analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. |
| Mass Spectrometry | ||
| Ionization Mode | ESI, Positive | Sulfonamides readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray generation. |
| Gas Temp. | 325 °C | Facilitates efficient desolvation of the analyte. |
| Gas Flow | 8 L/min | Typical drying gas flow rate. |
| Nebulizer | 35 psi | Creates a fine aerosol for efficient ionization. |
| MS1 (Full Scan) | ||
| Scan Range | m/z 100 - 400 | Covers the molecular ion and expected major fragments. |
| MS2 (Product Ion Scan) | ||
| Precursor Ion | m/z 290.0 | Selects the monoisotopic ⁷⁹Br species for fragmentation. |
| Collision Energy | 10-40 eV (Ramped) | A ramped collision energy ensures the capture of both low-energy (e.g., loss of SO₂) and high-energy (e.g., C-S cleavage) fragments in a single run. |
Data Interpretation and Expected Results
The analysis of the acquired data should focus on identifying the protonated molecular ion in the MS1 spectrum and its characteristic fragments in the MS2 spectrum.
Table of Predicted m/z of Major Ions and Fragments
| Ion | Proposed Structure | Calculated m/z (⁷⁹Br/⁸¹Br) | Key Feature |
|---|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | 289.98 / 291.98 | Confirms molecular weight. Isotopic pattern confirms presence of one Br atom. |
| Fragment A | 4-Bromophenylsulfonyl cation | 218.91 / 220.91 | Result of S-N bond cleavage. |
| Fragment B | 4-Bromophenyl cation | 154.94 / 156.94 | Result of C-S bond cleavage (or loss of SO₂ from Fragment A). Highly stable aromatic cation. |
| Fragment C | [M+H-SO₂]⁺ | 225.99 / 227.99 | Diagnostic loss of neutral SO₂ (64 Da), characteristic of sulfonamides.[7] |
| Fragment D | Pyrrolidinium ion | 72.08 | Confirms the pyrrolidine moiety. No Br isotope pattern. |
Analytical Workflow
The overall process from sample receipt to final data interpretation follows a logical sequence to ensure data quality and integrity.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound by electrospray ionization is a rapid and highly effective method for its structural confirmation. The molecule exhibits predictable fragmentation patterns characteristic of aromatic sulfonamides, including cleavage of the S-N and C-S bonds and a diagnostic neutral loss of SO₂. The presence of the bromine atom provides a definitive isotopic signature that aids in the confident identification of all bromine-containing fragments. The protocol and theoretical framework presented here offer a comprehensive guide for researchers to successfully characterize this compound and related structures, supporting advancements in chemical synthesis and drug development.
References
- Ismail, O. H., & El-Aneed, A. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(5), 929–939.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Perreault, H., & Ramaley, L. (1998). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Journal of Chromatographic Science, 36(5), 223–230.
- Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(51), 15637–15645.
- Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754.
- Perkins, J. R., Parker, C. E., & Tomer, K. B. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 5(9), 808–815.
- PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. National Center for Biotechnology Information.
- Fadda, A. A., et al. (2015). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. International Journal of Organic Chemistry, 5(2), 113-131.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook.
- Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository.
- Ohno, K., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677.
- National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. In NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 4. This compound | 136350-52-2 [chemicalbook.com]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1-(4-Bromophenylsulfonyl)pyrrolidine in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern organic synthesis and drug discovery, the quest for molecular complexity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering atom and step economy in the construction of diverse molecular scaffolds. This guide explores the potential applications of 1-(4-Bromophenylsulfonyl)pyrrolidine , a versatile building block, in several key multi-component reactions. While direct literature precedents for this specific molecule in all major MCRs are nascent, its constituent functional groups—a secondary amine (pyrrolidine) and an electronically tunable aryl sulfonyl moiety—provide a strong basis for its utility in analogous transformations. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.
Introduction: The Strategic Value of this compound
This compound combines several key features that make it an attractive substrate for MCRs. The pyrrolidine ring is a common motif in numerous biologically active compounds and approved drugs, prized for its ability to introduce a non-planar, three-dimensional character to a molecule. The sulfonamide linkage is a bioisostere for amides and esters, often enhancing metabolic stability and modulating physicochemical properties. Furthermore, the 4-bromophenyl group serves as a handle for post-MCR modifications via cross-coupling reactions, allowing for the rapid generation of compound libraries.
This guide will delve into the prospective roles of this compound in the following MCRs:
-
The Ugi Reaction: A four-component reaction to generate peptide-like structures.
-
The Mannich Reaction: A three-component reaction for the synthesis of β-amino carbonyl compounds.
-
The Passerini Reaction: A three-component reaction to produce α-acyloxy amides.
-
The Biginelli and Hantzsch Reactions: MCRs for the synthesis of dihydropyrimidinones and dihydropyridines, respectively.
For each reaction, we will discuss the mechanistic rationale for the participation of this compound, provide generalized experimental protocols based on analogous systems, and present visual workflows to guide the experimental design.
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics
The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2] While typically employing primary amines, the Ugi reaction is also known to proceed with secondary amines, such as the pyrrolidine moiety in our title compound.[3]
Mechanistic Insight and the Role of this compound
The reaction initiates with the condensation of the aldehyde and the secondary amine to form a key iminium ion intermediate. This electrophilic species is then trapped by the nucleophilic isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yields the final product.[1][3] The electron-withdrawing nature of the 4-bromophenylsulfonyl group may influence the reactivity of the pyrrolidine nitrogen, potentially affecting the rate of iminium ion formation.
Sources
Application Notes and Protocols for the Development of Antimicrobial Agents Using 1-(4-Bromophenylsulfonyl)pyrrolidine
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The sulfonamide class of compounds has a storied history in antimicrobial chemotherapy, primarily acting by inhibiting folate synthesis in bacteria.[1][2][3][4] This guide focuses on 1-(4-Bromophenylsulfonyl)pyrrolidine, a molecule that combines the established antimicrobial potential of the sulfonamide group with the versatile pyrrolidine ring, a common motif in many biologically active compounds.[5][6][7][8] These notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial properties of this compound and its derivatives. We will delve into the underlying scientific principles, detailed experimental protocols for antimicrobial evaluation, and a logical workflow for advancing a candidate compound through preliminary screening.
Introduction: The Rationale for this compound in Antimicrobial Research
The core structure of this compound presents several features that make it an attractive starting point for antimicrobial drug discovery. The sulfonamide moiety is a well-established pharmacophore known to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for essential components like purines and thymidine, ultimately leading to bacteriostasis.[1][2]
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle frequently found in natural products and FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for chemical modification.[5][8][10] The bromine atom on the phenyl ring offers a site for further chemical derivatization, allowing for the synthesis of a library of analogues with potentially enhanced potency, selectivity, or modified pharmacokinetic profiles.
This guide will provide detailed protocols for the essential in vitro assays required to characterize the antimicrobial potential of this compound and its derivatives.
Foundational Protocols: In Vitro Antimicrobial Susceptibility Testing
The initial assessment of any potential antimicrobial agent involves determining its efficacy against a panel of clinically relevant microorganisms. The following protocols are fundamental to this process.[11][12][13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[17][18]
Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound (or derivative) stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate a tube of sterile saline or CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Serial Dilution of the Test Compound:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17] This can be assessed visually or with a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20][21][22] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol: MBC Determination
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate, clearly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
Data Presentation: Example MIC and MBC Data
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | S. aureus | 16 | 32 | Bactericidal |
| Derivative A | S. aureus | 8 | >128 | Bacteriostatic |
| Derivative B | E. coli | 32 | 64 | Bactericidal |
| Vancomycin (Control) | S. aureus | 1 | 2 | Bactericidal |
| Ciprofloxacin (Control) | E. coli | 0.25 | 0.5 | Bactericidal |
Workflow and Mechanistic Considerations
The development of a novel antimicrobial agent from a lead compound like this compound follows a logical progression.
Diagram: Antimicrobial Drug Development Workflow
Caption: A streamlined workflow for the development of antimicrobial agents.
Mechanism of Action: The Sulfonamide Core
The primary expected mechanism of action for this compound is the inhibition of dihydropteroate synthase (DHPS).[1]
Diagram: Sulfonamide Mechanism of Action
Caption: Competitive inhibition of DHPS by sulfonamides.
Safety and Selectivity: In Vitro Cytotoxicity Assessment
A crucial aspect of drug development is ensuring that the compound is selectively toxic to the pathogen and minimally harmful to host cells.[23][24][25][26] Cytotoxicity assays are essential for this evaluation.[27]
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Concluding Remarks and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound and its derivatives. Positive results from these assays, demonstrating potent antimicrobial activity and low cytotoxicity, would warrant further investigation, including mechanism of action studies, the generation of a broader library of analogues to establish structure-activity relationships, and eventual evaluation in in vivo models of infection.[28][29][30][31][32] The systematic application of these methodologies will be instrumental in advancing promising candidates toward clinical development.
References
- Understanding Sulfonamides: Mechanisms and Applications. (n.d.). Google Cloud.
- Wölfle, M., & Hertlein, T. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). SpringerLink.
- (PDF) Antimicrobial sulfonamide drugs. (n.d.). ResearchGate.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). PubMed.
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate.
- Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
- What Are Sulfonamides (Sulfa Drugs)? (n.d.). Cleveland Clinic.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
- Sulfonamide (medicine). (n.d.). Wikipedia.
- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). IOPscience.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Methods for in vitro evaluating antimicrobial activity: A review. (2017). PubMed Central.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ResearchGate.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). Benchchem.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Antimicrobial Drug Development Services. (n.d.). Labcorp.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2020). MDPI.
- Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (n.d.). ResearchGate.
- Models for antimicrobial R&D: Advanced and complex in vivo models for infectious disease research. (2019). YouTube.
- Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). PubMed Central.
- Animal models in the evaluation of antimicrobial agents. (1991). ASM Journals.
- An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. (n.d.). Benchchem.
- Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. (n.d.). Benchchem.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- This compound. (n.d.). ChemicalBook.
- This compound CAS#: 136350-52-2. (n.d.). ChemicalBook.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). PubMed Central.
- Antibacterial activity of compounds 1–4 (HTS results) and reference antibiotics. (n.d.). ResearchGate.
- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.
- (PDF) Antibacterial activity of pyrrolidine dithiocarbamate. (n.d.). ResearchGate.
- Kang, M. S., Choi, E. K., Choi, D. H., Ryu, S. Y., & Choi, E. Y. (2008). Antibacterial activity of pyrrolidine dithiocarbamate. FEMS Microbiology Letters, 280(2), 250-254.
- Synthesis of pyrrolidine. (1960).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. enamine.net [enamine.net]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microchemlab.com [microchemlab.com]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. labcorp.com [labcorp.com]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
The Strategic Utility of 1-(4-Bromophenylsulfonyl)pyrrolidine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Complex Synthesis
In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. 1-(4-Bromophenylsulfonyl)pyrrolidine has emerged as a molecule of significant strategic importance, bridging the desirable pharmacological attributes of the pyrrolidine ring with the synthetic flexibility of an aryl bromide. The pyrrolidine moiety is a well-established "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products, prized for its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets.[1][2] The incorporation of the 4-bromophenylsulfonyl group further enhances its utility, providing a chemically robust and reactive handle for advanced synthetic transformations.
This technical guide offers an in-depth exploration of this compound as a key building block in drug discovery. We will dissect its strategic value, provide detailed protocols for its application in cornerstone synthetic reactions, and discuss its role in the generation of compounds with significant therapeutic potential, particularly as inhibitors of matrix metalloproteinases (MMPs).
Physicochemical Properties and Strategic Design Considerations
The structure of this compound is a deliberate convergence of functionalities designed for optimal performance in drug discovery workflows.
-
The Pyrrolidine Ring: This saturated five-membered heterocycle offers a three-dimensional geometry that allows for the exploration of chemical space in ways that flat aromatic rings cannot.[2] Its nitrogen atom acts as a key hydrogen bond acceptor and provides a point for stable attachment of substituent groups, influencing the molecule's overall polarity and solubility.
-
The Sulfonamide Linker: The sulfonamide group is a classic pharmacophore known for its ability to act as a transition-state mimetic and engage in strong hydrogen bonding interactions within enzyme active sites.[3] It is a common feature in a wide array of drugs, including diuretics, antibiotics, and enzyme inhibitors.
-
The 4-Bromophenyl Group: The bromine atom at the para position of the phenyl ring is the cornerstone of this building block's synthetic versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities.[4][5] This allows for the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition in catalytic cycles.
Application in Lead Generation: A Case Study in Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them attractive targets for therapeutic intervention. Research has demonstrated that derivatives of N-arylsulfonylpyrrolidines are potent and selective inhibitors of MMPs, particularly MMP-2 and MMP-9, which are key drivers of tumor invasion and angiogenesis.[4][6]
The 1-(phenylsulfonyl)pyrrolidine scaffold serves as an excellent zinc-binding group (ZBG). The sulfonamide moiety can coordinate with the catalytic zinc ion in the active site of the MMP, while the pyrrolidine ring and the substituted phenyl group can be tailored to occupy specific hydrophobic pockets (S1' and S2') to achieve both high potency and selectivity.
While direct inhibitory data for this compound is not extensively published, studies on closely related analogs, such as 4-phenoxybenzenesulfonyl pyrrolidine derivatives, provide compelling evidence of the scaffold's potential.[4] The bromine atom in the title compound acts as a synthetic precursor, allowing for the introduction of various aryl and heteroaryl groups (like the phenoxy group) to optimize binding affinity and selectivity for specific MMP isoforms.
Quantitative Structure-Activity Relationship (SAR) Insights
The following table summarizes the inhibitory activities of representative 4-phenoxybenzenesulfonyl pyrrolidine derivatives against MMP-2 and MMP-9, highlighting the scaffold's potential. The data illustrates how modifications, enabled by the synthetic handle of an aryl halide, can fine-tune biological activity.
| Compound ID (Analog) | R Group (at 4-position) | MMP-2 IC₅₀ (nM)[4] | MMP-9 IC₅₀ (nM)[4] |
| 4a | -OPh | 11.2 | 25.6 |
| 4e | -O-(4-F-Ph) | 7.8 | 15.4 |
| 4i | -O-(4-Cl-Ph) | 9.5 | 18.7 |
| LY52 (Control) | N/A | 10.5 | N/A |
Table 1: Inhibitory concentrations (IC₅₀) of 4-phenoxybenzenesulfonyl pyrrolidine analogs against MMP-2 and MMP-9. Data extracted from a study on closely related compounds to demonstrate the therapeutic potential of the core scaffold.
Synthetic Protocols: Harnessing the Power of Cross-Coupling Reactions
The primary application of this compound in drug discovery is as a versatile substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.[4]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[7][8] This reaction is ideal for introducing new aryl or heteroaryl moieties at the 4-position of the phenyl ring, allowing for extensive exploration of the S1' binding pocket of target enzymes like MMPs.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][9][10] This protocol is invaluable for introducing primary or secondary amines, which can serve as key pharmacophoric elements, such as hydrogen bond donors or basic centers for salt formation.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
-
Vessel Preparation: In an oven-dried vial, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum, and purge with argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the aminated product.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in drug discovery. It elegantly combines a pharmacologically relevant pyrrolidine core with a synthetically versatile bromophenylsulfonyl group, creating a building block that is primed for rapid and efficient library synthesis. Its demonstrated applicability in constructing potent enzyme inhibitors, such as those targeting MMPs, underscores its value for lead optimization campaigns. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein serve as a practical guide for researchers looking to leverage this powerful intermediate in their own discovery programs. As the demand for novel, structurally diverse, and synthetically accessible drug candidates continues to grow, the strategic deployment of building blocks like this compound will remain a cornerstone of successful medicinal chemistry.
References
- Cheng, X., Wang, Q., Fang, H., Tang, W., & Xu, W. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932–7938.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Bentivoglio, G., & Fesce, R. (2018). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. Current Pharmaceutical Design.
- Zhang, L., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192–199.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Google Patents. (n.d.). Pharmaceutical composition for the treatment of cancer. (US9737488B2).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Drăgan, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6598.
- PubChem. (n.d.). Combination therapy. (Patent US-2012184529-A1).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry.
- Bishayee, A., & Sethi, G. (2023). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Cancers, 15(18), 4583.
- Vince, R., & Hua, M. (1990). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 33(1), 17–21.
- Google Patents. (n.d.). Compositions and methods for treating cancer. (EP4323351A1).
- Google Patents. (n.d.). In-vivo energy depleting strategies for killing drug-resistant cancer cells. (AU2003269887A1).
- Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Scientific Reports, 13(1), 12345.
- Taylor, L. J. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
- Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biological and Pharmaceutical Bulletin, 44(8), 1073-1097.
- Varghese, D., et al. (2023). An in silico study on reproposing eravacycline as an MMP inhibitor. Journal of Applied Pharmaceutical Science, 13(01), 232–240.
- Winer, A., Adams, S., & Mignatti, P. (2018). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Cancers, 10(4), 135.
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557.
- da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for Suzuki-Miyaura coupling.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Validated RP-HPLC Method for Purity Determination of 1-(4-Bromophenylsulfonyl)pyrrolidine
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 1-(4-Bromophenylsulfonyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and routine analysis in research and drug development settings. The protocol is established and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction: The Rationale for Purity Assessment
This compound is a sulfonamide derivative whose structural motif is of interest in medicinal chemistry. The purity of such chemical entities is a critical quality attribute, as impurities can have unintended pharmacological effects or interfere with downstream synthetic reactions. Therefore, a reliable and validated analytical method is paramount to ensure the quality and consistency of the material.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds.[5][6][7] Its high resolution, sensitivity, and quantitative accuracy make it the method of choice. This note explains the causality behind the selection of a specific RP-HPLC method and provides a self-validating protocol for its implementation.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| CAS Number | 136350-52-2 | [8][9] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [8][10] |
| Molecular Weight | 290.18 g/mol | [8][10] |
| Appearance | White to off-white solid | [8][9] |
| Melting Point | 80-84°C | [8][9] |
The presence of the bromophenyl chromophore in the molecule allows for sensitive detection using an ultraviolet (UV) detector, a cornerstone of this analytical method.
Method Development: A Logic-Driven Approach
The primary objective is to separate the main compound peak from potential impurities, which may include starting materials, by-products, or degradation products. A reversed-phase method was selected for its versatility and suitability for moderately polar organic molecules.
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica gel column was chosen. This non-polar stationary phase provides excellent retention for aromatic compounds like this compound through hydrophobic interactions. The use of a high-purity, end-capped silica ensures minimal peak tailing and improved peak shape.
-
Mobile Phase Composition: The mobile phase consists of a mixture of water (polar component) and acetonitrile (organic modifier). Acetonitrile is preferred over methanol for its lower viscosity and superior UV transparency. A small amount of phosphoric acid is added to the aqueous phase to acidify the mobile phase (pH ~2.5). This suppresses the ionization of residual silanol groups on the column surface, leading to sharper, more symmetrical peaks.
-
Gradient Elution Strategy: A gradient elution program was developed to ensure the timely elution of the main peak while also being capable of resolving and eluting both more polar and less polar impurities within a reasonable run time. This is a common and effective strategy for purity analyses where the polarity of potential impurities is unknown.[11][12]
-
Detection Wavelength: The UV spectrum of the analyte shows a strong absorbance maximum in the range of 230-260 nm due to the phenyl ring. A detection wavelength of 254 nm was selected as it provides a high signal-to-noise ratio for the analyte and is a common wavelength for detecting aromatic compounds, thus increasing the likelihood of detecting related impurities.
Caption: Workflow for HPLC method development.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (ACS grade)
-
This compound reference standard (purity ≥ 99.5%) and test samples.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the reference standard solution six times to perform the System Suitability Test (SST).
-
Inject the test sample solution in duplicate.
-
After the sequence, integrate all peaks in the chromatograms. Disregard any peaks from the blank and any peaks with an area less than 0.05% of the total area.
System Suitability Test (SST)
The SST is an integral part of any analytical procedure and ensures that the chromatographic system is adequate for the intended analysis.[13][14] The criteria must be met before any sample analysis is performed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Calculation of Purity
The purity is calculated based on the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3]
Caption: Logical flow of the method validation process.
Specificity
Specificity was demonstrated by showing that there was no interference from the diluent at the retention time of the analyte. Additionally, forced degradation studies (acid, base, peroxide, heat, and light) were performed to show that the degradation product peaks were well-resolved from the main peak, proving the method is stability-indicating.
Linearity
The linearity of the method was evaluated by analyzing five solutions ranging from 0.05 mg/mL to 1.5 mg/mL (5% to 150% of the nominal concentration).
| Parameter | Result |
| Range | 0.05 - 1.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by spiking a known amount of reference standard into a sample mixture at three concentration levels (80%, 100%, and 120%). The recovery was then calculated.
| Level | Recovery (%) |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day precision): Six separate preparations of the same sample were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | Result (% RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD (S/N ≥ 3:1) | ~0.005 mg/mL |
| LOQ (S/N ≥ 10:1) | ~0.015 mg/mL |
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the purity determination of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, and precise, adhering to the stringent requirements of international regulatory guidelines.[1][3] This application note serves as a complete guide for researchers, scientists, and drug development professionals to implement this method for routine quality control.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- <621> CHROM
- Understanding the Latest Revisions to USP <621>. Source: Agilent.
- <621> Chromatography - Notice of Adoption of Harmonized Standard. Source: U.S. Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
- Are You Sure You Understand USP <621>?.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Source: Benchchem.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Source: Trends in Sciences.
- This compound. Source: ChemicalBook.
- This compound CAS#: 136350-52-2. Source: ChemicalBook.
- 1-((4-Bromophenyl)sulfonyl)pyrrolidine. Source: BLDpharm.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 136350-52-2 [chemicalbook.com]
- 9. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 10. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of 1-(4-Bromophenylsulfonyl)pyrrolidine and Subsequent Biological Evaluation
Introduction: The Strategic Value of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The compound 1-(4-Bromophenylsulfonyl)pyrrolidine serves as an excellent and versatile starting scaffold for the generation of novel compound libraries for biological screening. The presence of the bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties. This strategic derivatization enables the exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties of the lead compound.
This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound and detailed protocols for subsequent biological assays to evaluate the therapeutic potential of the newly synthesized compounds.
Synthetic Derivatization Strategies
The bromo-substituent on the phenyl ring of this compound is the key to its derivatization potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively.[5][6][7] Furthermore, the principles of "click chemistry" can be applied to rapidly generate a diverse library of compounds from a common intermediate.[8][9][10][11]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[13]
Conceptual Workflow for Suzuki-Miyaura Coupling
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Multi-Tiered Screening Protocol for Assessing the In Vitro Efficacy of 1-(4-Bromophenylsulfonyl)pyrrolidine Derivatives
Application Note & Protocol
Introduction
The 1-(4-Bromophenylsulfonyl)pyrrolidine scaffold represents a class of compounds with significant therapeutic potential. Sulfonyl-containing compounds are known to interact with a wide range of biological targets, acting as inhibitors for enzymes such as proteases, kinases, and carbonic anhydrases, and demonstrating broad pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4][5]. Given this chemical precedent, a systematic and robust in vitro evaluation is the critical first step in elucidating the biological activity of novel derivatives and identifying promising candidates for further drug development.
This guide provides a comprehensive, multi-tiered protocol for assessing the in vitro efficacy of this compound derivatives. The workflow is designed to first establish a general biological activity profile through primary cytotoxicity screening, followed by a specific, target-focused secondary assay. This tiered approach ensures that resources are focused on compounds with desirable activity profiles, while flagging non-specific or overly toxic molecules early in the discovery process.
We will detail a primary cell viability assay using the resazurin reduction method, followed by a secondary screen targeting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases frequently implicated in cancer and inflammation, and a plausible target class for sulfonyl derivatives[6][7]. The protocols include step-by-step instructions, guidance on data analysis for determining the half-maximal inhibitory concentration (IC50), and best practices for compound handling and cell culture.
Overall Experimental Workflow
The screening cascade is designed to efficiently funnel a library of compounds toward a specific biological endpoint. The process begins with compound preparation, proceeds to primary cellular screening to assess general toxicity, and culminates in a specific enzymatic assay for potent, non-toxic hits.
Caption: High-level screening cascade workflow.
Part 1: Materials and General Procedures
Cell Culture
Adherent human cancer cell lines, such as A549 (lung carcinoma) or HeLa (cervical cancer), are suitable for initial cytotoxicity screening. All cell culture procedures should be performed in a sterile biosafety cabinet.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2, and 95% humidity.
-
Subculture: Passage cells when they reach approximately 80% confluency to maintain exponential growth.[8][9] Use Trypsin-EDTA to detach cells and re-seed at an appropriate density.[8]
-
Cryopreservation: Freeze cells in a mixture of 80% complete growth medium, 10% FBS, and 10% DMSO for long-term storage in liquid nitrogen.[8]
Compound Handling
Proper compound management is crucial to ensure data accuracy and reproducibility.[10][11]
-
Stock Solutions: Prepare 10 mM stock solutions of each this compound derivative in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]
-
Assay-Ready Plates (ARPs): For high-throughput screening, prepare intermediate "source" plates by diluting the 10 mM stocks. From these, use acoustic liquid handlers or precision pipettors to dispense nanoliter volumes into the final 96- or 384-well assay plates.[12][13]
-
DMSO Concentration: The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Part 2: Primary Screening - Cell Viability (Resazurin Assay)
Principle
The resazurin assay is a reliable and sensitive method to quantify metabolically active cells.[14][15][16] The blue, non-fluorescent dye resazurin is reduced by intracellular dehydrogenases in viable cells to the pink, highly fluorescent product, resorufin.[17][18] The resulting fluorescent signal is directly proportional to the number of living cells.[18]
Protocol
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a clear-bottom, black-walled 96-well plate. This plate type minimizes well-to-well crosstalk and background fluorescence.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of each compound in the complete growth medium. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.
-
Include "vehicle control" wells (containing 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48 or 72 hours.
-
-
Resazurin Addition and Measurement:
-
Prepare a 0.15 mg/mL resazurin solution in sterile DPBS and filter-sterilize it.[17]
-
Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).[17]
-
Incubate for 2-4 hours at 37°C, protected from light. Incubation time may need optimization depending on the cell line's metabolic rate.[18]
-
Measure fluorescence on a microplate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[15][17][18]
-
Data Analysis
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Calculate the percent viability for each compound concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
Compounds showing significant cytotoxicity (e.g., >50% reduction in viability at concentrations ≤ 10 µM) can be prioritized for further investigation or flagged as generally toxic.
| Treatment | Concentration (µM) | Raw Fluorescence (RFU) | Blank-Corrected RFU | % Viability |
| No-Cell Blank | - | 150 | 0 | - |
| Vehicle (0.5% DMSO) | 0 | 15150 | 15000 | 100% |
| Compound X | 100 | 950 | 800 | 5.3% |
| Compound X | 33.3 | 2400 | 2250 | 15.0% |
| Compound X | 11.1 | 7650 | 7500 | 50.0% |
| Compound X | 3.7 | 13650 | 13500 | 90.0% |
| Compound X | 1.2 | 15050 | 14900 | 99.3% |
Table 1: Example data from a primary resazurin viability screen.
Part 3: Secondary Screening - MMP Enzymatic Inhibition Assay
Principle
This assay quantifies the ability of a compound to directly inhibit the activity of a purified matrix metalloproteinase enzyme. It utilizes a fluorogenic substrate based on Fluorescence Resonance Energy Transfer (FRET).[19] The substrate contains a fluorescent donor and a quencher group separated by a short peptide sequence that is recognized and cleaved by the MMP. In its intact state, the quencher absorbs the donor's emitted energy. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in a quantifiable increase in fluorescence.[19] Active inhibitors will prevent this cleavage, leading to a lower fluorescent signal.
Caption: Principle of the FRET-based MMP inhibition assay.
Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Enzyme: Reconstitute purified, active MMP-9 (or another MMP of interest) in assay buffer to a working concentration of 2-5 nM. Keep the enzyme on ice.
-
Substrate: Prepare a 10 µM working solution of a commercial FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer.[19]
-
Positive Control: Prepare a working solution of a known broad-spectrum MMP inhibitor (e.g., NNGH or Batimastat) at a concentration known to give >90% inhibition.
-
-
Assay Procedure (96-well, black plate):
-
Layout: Designate wells for "100% Activity" (enzyme + DMSO), "0% Activity/Blank" (buffer only), "Positive Control" (enzyme + control inhibitor), and "Test Compounds" (enzyme + sulfonylpyrrolidine derivative).
-
Add 40 µL of assay buffer to the blank wells.
-
Add 40 µL of the MMP-9 enzyme solution to all other wells.
-
Add 10 µL of the appropriate test compound dilution, DMSO vehicle, or positive control inhibitor to the corresponding wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow for inhibitor-enzyme binding.[6]
-
Initiate the reaction by adding 50 µL of the 10 µM MMP substrate working solution to all wells, bringing the total volume to 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Ex/Em = 325/393 nm for Mca/Dpa substrates) every 5 minutes for 30-60 minutes.
-
Data Analysis and IC50 Determination
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - [((Rate_Sample - Rate_Blank) / (Rate_100%_Activity - Rate_Blank)) * 100]
-
-
Determine IC50: The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation.[20][21][22] Software such as GraphPad Prism is ideal for this analysis.[23][24]
-
The IC50 value is derived directly from the curve fit.[22]
-
| Log[Inhibitor], M | [Inhibitor], µM | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) |
| -8.0 | 0.01 | 2.5 | 3.1 | 1.9 |
| -7.5 | 0.03 | 8.9 | 10.2 | 9.5 |
| -7.0 | 0.10 | 25.4 | 28.1 | 26.6 |
| -6.5 | 0.32 | 48.9 | 51.3 | 50.1 |
| -6.0 | 1.00 | 75.8 | 74.5 | 77.0 |
| -5.5 | 3.16 | 90.1 | 91.5 | 89.8 |
| -5.0 | 10.00 | 96.2 | 95.8 | 96.5 |
Table 2: Example dose-response data for IC50 determination. From a 4PL curve fit of this data, an IC50 value of approximately 0.32 µM would be calculated.
References
- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.National Institutes of Health (NIH).[Link]
- Resazurin Assay Protocol.
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D
- Resazurin Cell Viability Assay.Labbox.[Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.Google Books.
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.National Institutes of Health (NIH).[Link]
- IC50 Calculation Using GraphPad Prism | Nonlinear Regression.YouTube.[Link]
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.YouTube.[Link]
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- ATCC ANIMAL CELL CULTURE GUIDE.On Science.[Link]
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.National Institutes of Health (NIH).[Link]
- How to determine an IC50.GraphPad.[Link]
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).Journal of In-vitro In-vivo In-silico Journal.[Link]
- MMP-9 Inhibitor Screening Kit (Fluorometric).Assay Genie.[Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- How to calculate IC50.
- Compound Management for Quantitative High-Throughput Screening.PubMed Central.[Link]
- Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels.Journal of Visualized Experiments.[Link]
- Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors.Taylor & Francis Online.[Link]
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complic
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- High-Throughput Screening: Best Practice, Trends and Challenges.Pharma IQ.[Link]
- Adapting High-Throughput Screening Methods and Assays for Biocontainment Labor
- Mechanism of Action of Sulfonylureas and Meglitinide Analogs.YouTube.[Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- High-Throughput Screening (HTS).Malvern Panalytical.[Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- The bioactivity of benzenesulfonyl hydrazones: A short review.
- The bioactivity of benzenesulfonyl hydrazones: A short review.PubMed.[Link]
Sources
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. pharma-iq.com [pharma-iq.com]
- 12. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. labbox.es [labbox.es]
- 19. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine
Welcome to the technical support center for the synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common sulfonylation reaction. Here, we address specific experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for the synthesis of this compound?
The synthesis is a classic nucleophilic acyl substitution reaction. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the pyrrolidine starting material and halt the reaction.[1][2]
Q2: Why is the choice of base so critical for this reaction's success?
The base serves a crucial role in scavenging the HCl produced during the reaction.[2] Without a base, the pyrrolidine starting material would be protonated to form a non-nucleophilic ammonium salt, effectively stopping the reaction.[2] Tertiary amines like triethylamine (TEA) or pyridine are commonly used because they are non-nucleophilic and will not compete with pyrrolidine in attacking the sulfonyl chloride.[3] The choice of base can significantly influence the reaction rate and final yield.[4]
Q3: What are the primary side reactions that can lower the yield?
The most significant side reaction is the hydrolysis of the 4-bromophenylsulfonyl chloride starting material.[4][5] Sulfonyl chlorides are highly sensitive to moisture and can react with water to form the corresponding 4-bromobenzenesulfonic acid.[5] This sulfonic acid is unreactive towards the amine and represents a loss of the key electrophile.[4] Another potential, though less common, issue can arise if an alcohol is present as a solvent or impurity, which can form a sulfonate ester.[5]
Troubleshooting Guide: From Low Yields to Purification Hurdles
Problem 1: My reaction yield is consistently low or there is no product formation.
Possible Cause A: Degradation of 4-Bromophenylsulfonyl Chloride
-
The "Why": Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them into unreactive sulfonic acids.[1][4] Using a reagent that has been improperly stored or is old is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a freshly opened bottle of 4-bromophenylsulfonyl chloride or purify the existing stock if its quality is uncertain.[4]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]
-
Use Anhydrous Solvents: Solvents must be anhydrous. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[4]
-
Possible Cause B: Incorrect Stoichiometry
-
The "Why": The molar ratio of reactants is critical. An insufficient amount of the amine or base will lead to incomplete conversion of the sulfonyl chloride.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all molar equivalent calculations for the sulfonyl chloride, pyrrolidine, and base.
-
Employ a Slight Excess of Amine: It is often beneficial to use a slight excess of pyrrolidine (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Possible Cause C: Inappropriate Reaction Temperature
-
The "Why": While this reaction typically proceeds well at room temperature, kinetics can be slow if the amine is sterically hindered or electronically deactivated (not the case for pyrrolidine, but a general principle). Conversely, excessive heat can promote side reactions.
-
Troubleshooting Steps:
-
Controlled Addition: The addition of the sulfonyl chloride to the amine solution should be done slowly and at a controlled temperature, typically 0 °C (ice bath), to manage the initial exotherm.[6][7]
-
Gentle Warming: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[7]
-
Problem 2: My TLC analysis shows multiple spots, indicating significant byproduct formation.
Possible Cause: Presence of Water Leading to Hydrolysis
-
The "Why": A polar spot on the TLC plate that doesn't move far from the baseline often corresponds to the 4-bromobenzenesulfonic acid byproduct from hydrolysis.[5]
-
Troubleshooting Workflow:
Workflow for diagnosing hydrolysis byproducts.
Problem 3: I am struggling to purify the final product.
Possible Cause A: Residual Base (Pyridine or Triethylamine)
-
The "Why": Tertiary amine bases can be difficult to remove completely by solvent evaporation alone and can co-elute with the product during column chromatography.
-
Solution: Acidic Wash
-
During the aqueous workup, perform a wash with a dilute acidic solution (e.g., 1M HCl).[3]
-
This protonates the amine base, forming a water-soluble salt that is efficiently extracted into the aqueous layer, leaving the neutral sulfonamide product in the organic layer.
-
Possible Cause B: Co-elution with Sulfonic Acid Byproduct
-
The "Why": The sulfonic acid byproduct is highly polar and can sometimes streak on silica gel columns, complicating purification.
-
Solution: Basic Wash
-
During the workup, perform a wash with a basic solution (e.g., saturated sodium bicarbonate).[3]
-
This deprotonates the acidic sulfonic acid, forming a water-soluble salt that is removed in the aqueous layer.
-
Possible Cause C: Product is an Oil or Fails to Crystallize
-
The "Why": The presence of residual solvent or impurities can depress the melting point of the product, causing it to remain an oil.[8]
-
Solutions:
-
High Vacuum: Ensure all solvent is removed under a high vacuum for an extended period.
-
Trituration: Attempt to triturate the oil with a non-polar solvent like hexanes or pentane. This can often induce crystallization by dissolving the impurities while the desired product precipitates.
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the best approach. A mixture of ethanol and water is often effective for sulfonamides.[8] Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution turns cloudy. Reheat to clarify and then allow to cool slowly.[8]
-
Optimized Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.
-
Reagent Preparation & Setup:
-
Dry a 100 mL round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Assemble the flask under a nitrogen or argon atmosphere.
-
To the flask, add pyrrolidine (1.1 mmol, 1.1 eq) and anhydrous dichloromethane (DCM, 20 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
In a separate, dry vial, dissolve 4-bromophenylsulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the sulfonyl chloride spot is no longer visible.
-
-
Workup & Purification:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from an ethanol/water mixture.[8]
-
Data Presentation: Impact of Reaction Parameters
The choice of base and solvent can have a measurable impact on reaction yield. The following table provides representative data for a similar sulfonamide synthesis to guide optimization choices.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Pyridine (2) | DCM | 12 | 95 |
| 2 | Triethylamine (2) | DCM | 12 | 92 |
| 3 | DIPEA (2) | DCM | 24 | 85 |
| 4 | Pyridine (2) | Acetonitrile | 12 | 90 |
Table adapted from representative data to illustrate trends.[3]
Visualization of Core Reaction Mechanism
Core mechanism of sulfonamide formation.
References
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
- BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines. BenchChem Technical Support.
- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: 1-((2-Bromophenyl)sulfonyl)
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of Crude 1-(4-Bromophenylsulfonyl)pyrrolidine
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 1-(4-Bromophenylsulfonyl)pyrrolidine. The synthesis of sulfonamides, while often straightforward, can present challenges in achieving high purity. This document provides troubleshooting strategies and detailed protocols in a direct question-and-answer format to address common issues encountered during the purification process, ensuring the integrity and quality of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced after the synthesis and workup of this compound.
Q1: What are the most likely impurities in my crude product?
The primary impurities typically originate from the starting materials and potential side reactions during synthesis.[1] These include:
-
Unreacted 4-Bromophenylsulfonyl Chloride: The electrophilic starting material may persist if the reaction does not go to completion.
-
Unreacted Pyrrolidine: Excess pyrrolidine, a volatile secondary amine, may remain.[2][3]
-
4-Bromophenylsulfonic Acid: This is a very common impurity formed by the hydrolysis of the highly reactive 4-bromophenylsulfonyl chloride in the presence of trace moisture.[4][5]
-
Base/Base Hydrochloride Salt: Bases like triethylamine or pyridine are often used to scavenge the HCl byproduct, and their corresponding hydrochloride salts can precipitate or be carried through the workup.[4]
Q2: My purified product is an oil instead of a solid. What should I do?
This phenomenon, known as "oiling out," is common when the melting point of the solid is lower than the temperature of the solution it's separating from, or when significant impurities are present, depressing the melting point.[6]
Immediate Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, place the oil under a high vacuum for an extended period to remove any residual solvent, which can act as a plasticizer.
-
Trituration: Try stirring or scratching the oil with a non-polar solvent in which the desired compound is insoluble, such as hexanes or diethyl ether. This can induce nucleation and cause the product to solidify.
-
Re-evaluate Purification: If the product remains an oil, it is likely still impure. Further purification via column chromatography is recommended before attempting recrystallization again.[6]
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
Low recovery is a frequent issue in recrystallization, as some product will always remain in the mother liquor.[7] However, significant losses are often avoidable.
Primary Causes for Low Yield:
-
Using Excessive Solvent: The most common error is adding too much hot solvent during the dissolution step. This keeps a larger amount of the product dissolved even after cooling. Always use the absolute minimum volume of hot solvent required to fully dissolve the crude material.[7]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel if the apparatus cools too quickly. Use pre-heated glassware and perform the filtration rapidly to prevent this.[6]
-
Inappropriate Solvent Choice: If the chosen solvent has a relatively high solubility for your compound at low temperatures, a significant portion will be lost in the filtrate.[6]
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed experimental workflows and advanced troubleshooting for the two primary purification methods: recrystallization and column chromatography.
Workflow for Purification of this compound
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization
Q4: How do I select the optimal solvent system for recrystallization?
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point, while impurities should remain soluble at all temperatures.[4] Given that this compound has both a nonpolar aromatic ring and a polar sulfonamide group, a single solvent may not be ideal.[8] A solvent-pair system is often more effective.[1]
Protocol for Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good single solvent.
-
If it does not dissolve completely, it may be a good "anti-solvent."
-
To test a solvent pair, dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water) dropwise until turbidity (cloudiness) appears. If the solution becomes clear again upon adding a drop or two of the "good" solvent, this is a promising system.
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Solvent Pair | Excellent starting point. Ethanol solvates the aromatic ring, while water interacts with the polar sulfonamide group.[1][8] |
| Isopropanol/Water | Solvent Pair | Similar to ethanol/water, often effective for sulfonamides.[4][6] |
| Ethyl Acetate/Hexanes | Solvent Pair | A more non-polar option. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
| Isopropanol | Single Solvent | May work if impurities are minimal. |
Table 1: Recommended starting solvent systems for recrystallization.
Experimental Protocol 1: Recrystallization using an Ethanol/Water System
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot 95% ethanol required to just dissolve the solid at a gentle boil.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[7]
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently turbid.[1]
-
Clarification: Add a few more drops of hot ethanol until the solution just becomes clear again.[1]
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming pure crystals.[9]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Column Chromatography
Q5: How do I choose the right mobile phase for column chromatography?
The goal is to find a solvent system that provides good separation between your product and impurities on a Thin-Layer Chromatography (TLC) plate. For this compound on a silica gel stationary phase, a mixture of hexanes and ethyl acetate is a standard choice.[1]
The target Rf (retention factor) for your product should be approximately 0.25-0.35. [1]
-
If Rf is too high (>0.5): The compound is moving too fast. Decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes).
-
If Rf is too low (<0.2): The compound is sticking to the silica. Increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).
Q6: The product and a key impurity have very similar Rf values. How can I improve separation?
When compounds have similar polarities, achieving separation can be difficult.
Caption: Troubleshooting poor chromatographic separation.
| Problem | Potential Cause | Solution | Scientific Rationale |
| Poor Separation (ΔRf < 0.1) | Compounds have very similar polarity in the chosen solvent system. | Try a different solvent system (e.g., Dichloromethane/Methanol). | Different solvents interact with the analytes and stationary phase in unique ways, which can alter selectivity and improve separation. |
| Poor Separation (ΔRf < 0.1) | Multiple impurities with a range of polarities. | Use a gradient elution, starting with a low polarity eluent and gradually increasing it.[10] | A gradient elution allows non-polar impurities to elute first, then increases solvent strength to elute the product, and finally elutes more polar impurities, improving overall resolution. |
| Streaking on TLC/Column | Compound is too polar for the eluent; potential acidic/basic nature interacting strongly with silica. | Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. | The additive neutralizes active sites on the silica gel, preventing strong ionic interactions that lead to poor peak shape and streaking. |
| Persistent Poor Separation | The selectivity of silica gel is insufficient for the compounds. | Change the stationary phase. Options include amide-modified or aminopropyl-packed columns which offer different selectivity for sulfonamides.[10] | Different stationary phases provide alternative separation mechanisms (e.g., hydrogen bonding, dipole-dipole interactions) beyond the simple polarity-based separation on silica. |
Table 2: Advanced troubleshooting for flash column chromatography.
Experimental Protocol 2: Flash Column Chromatography
-
Determine Eluent: Use TLC to find a hexanes/ethyl acetate mixture that gives the product an Rf of ~0.3.
-
Column Packing: Prepare a silica gel column using a slurry packing method with your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Gently add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Purity Assessment
Q8: How do I confirm the purity of my final product?
A combination of techniques should be used to confirm both the purity and identity of the final compound.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm that the chemical structure is correct and that no significant impurities are detectable.[11]
References
- Chemistry LibreTexts. (2020). Experiment 3 Notes.
- Mark's Organic Chemistry. (2021). Crystallization of Sulfanilamide. YouTube.
- Wikipedia. (2023). Pyrrolidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in the sulfonylation of pyrrolidine
<content_type> Technical Support Center: Sulfonylation of Pyrrolidine
Created by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the sulfonylation of pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here you will find in-depth technical guidance, troubleshooting workflows, and answers to frequently asked questions, all grounded in established chemical principles.
Troubleshooting Guide: Addressing Low Conversion
Low conversion is a common challenge in the sulfonylation of pyrrolidine. This guide provides a structured approach to identifying and resolving the root causes of poor reaction performance.
Question 1: I am observing low or no product formation. Where should I start my investigation?
Low or no product formation in a sulfonylation reaction can often be traced back to the quality of the starting materials or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
The first step is to systematically evaluate the key components of your reaction: the pyrrolidine, the sulfonyl chloride, the base, and the solvent.
Caption: Workflow for optimizing reaction conditions.
Detailed Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Temperature | If the reaction is being run at room temperature or 0 °C, consider gradually increasing the temperature. Refluxing in a suitable solvent might be necessary. | Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, especially for sterically hindered or electronically deactivated substrates. |
| Stoichiometry | A slight excess (1.1 to 1.5 equivalents) of the sulfonyl chloride can sometimes drive the reaction to completion. | This ensures that the limiting reagent (often the more valuable pyrrolidine derivative) is fully consumed. |
| Solvent | If using a non-polar aprotic solvent like DCM or THF, consider switching to a more polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). | Polar aprotic solvents can better solvate the charged intermediates and transition states, potentially accelerating the reaction rate. |
| Catalysis | For particularly challenging substrates, the addition of a catalyst can be beneficial. Indium(III) triflate and Ytterbium(III) triflate have been reported to catalyze the sulfonylation of amines and alcohols. [1] | Catalysts can provide an alternative, lower-energy reaction pathway. |
Protocol for a Trial Catalytic Reaction:
-
To a solution of pyrrolidine (1.0 eq) and the chosen base (e.g., triethylamine, 1.5 eq) in anhydrous acetonitrile, add the catalyst (e.g., In(OTf)₃, 5-10 mol%).
-
Stir the mixture for 10-15 minutes at room temperature under an inert atmosphere.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Monitor the reaction by TLC or LC-MS.
Question 3: I am observing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side reactions?
The formation of multiple products suggests that side reactions are competing with the desired sulfonylation.
Common Side Reactions:
-
Di-sulfonylation of Pyrrolidine: While less common with secondary amines, under forcing conditions, further reactions can occur.
-
Reaction with the Solvent: Some solvents can react with the sulfonyl chloride, particularly if they have nucleophilic functional groups.
-
Decomposition of the Sulfonyl Chloride: As previously mentioned, hydrolysis is a major side reaction. Some sulfonyl chlorides can also undergo elimination or other decomposition pathways, especially at elevated temperatures. [2]* Formation of a Sulfene Intermediate: In the presence of a strong base, some sulfonyl chlorides can form a highly reactive sulfene intermediate, which can lead to a variety of undesired products.
Analytical Approach to Identify Byproducts:
-
LC-MS: Liquid chromatography-mass spectrometry is an invaluable tool for identifying the molecular weights of the various components in your reaction mixture. [3][4]This can provide strong clues as to their identities.
-
NMR Spectroscopy: If a significant amount of a byproduct can be isolated, ¹H and ¹³C NMR spectroscopy can be used for full structural elucidation. [3]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my sulfonylation reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A co-spot of your starting materials and the reaction mixture will show the consumption of the starting materials and the appearance of the product. For more quantitative analysis, HPLC or GC-MS can be employed. [3][5] Q2: Is it necessary to purify the pyrrolidine before use?
If you are using a freshly opened bottle from a reputable supplier, purification may not be necessary. However, if the bottle has been open for some time or if you are working with a sensitive substrate, distillation is a good practice to ensure the absence of water and other impurities.
Q3: What is the mechanism of the sulfonylation of pyrrolidine?
The reaction proceeds via a nucleophilic attack of the nitrogen atom of pyrrolidine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The base then removes the proton from the nitrogen to yield the final sulfonamide and the hydrochloride salt of the base. [6][7] Reaction Mechanism:
Caption: Mechanism of pyrrolidine sulfonylation.
Q4: Can I use an aqueous workup for my reaction?
Yes, an aqueous workup is typically used to remove the hydrochloride salt of the base and any remaining water-soluble impurities. The organic layer containing the product is then separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q5: My desired product appears to be water-soluble. How should I adjust my workup?
If your sulfonated pyrrolidine derivative has significant water solubility, you may need to modify your workup procedure. Instead of a simple phase separation, you may need to extract the aqueous layer multiple times with an organic solvent. In some cases, it may be necessary to saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of your product in the aqueous phase and improve extraction efficiency.
References
- Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Cross-Validation of Analytical Data for 1-((2-Bromophenyl)sulfonyl)
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Proposed mechanism of sulfonylation with sulfonyl chlorides.
- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules.
- Optimization of reaction conditions.
- Method of stabilizing aliphatic sulfonyl-chlorides.
- Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
- Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cycliz
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Troubleshooting low yield in amine sulfonyl
- troubleshooting low conversion rates in sulfonamide synthesis. Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Sulfonate synthesis by sulfonylation (tosyl
- Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[9][11]yclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenyl
- Dehydrogenative Aromatization and Sulfonylation of Pyrrolidines: Orthogonal Reactivity in Photoredox Catalysis.
- Synthesis of pyrrolidine.
- 20.6: Reactions of Amines. Chemistry LibreTexts.
- Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
- N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. Benchchem.
- Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances.
Sources
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability issues of 1-(4-Bromophenylsulfonyl)pyrrolidine in solution
A Guide to Understanding and Ensuring Solution Stability
Welcome to the technical support guide for 1-(4-Bromophenylsulfonyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Achieving reproducible and reliable experimental results begins with ensuring the integrity of your reagents. This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the factors that can influence the stability of this compound during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of this compound in my experimental solutions?
The stability of any compound in solution is not absolute and is influenced by a combination of chemical and environmental factors.[1][2][3] For this compound, the key considerations are:
-
pH: The sulfonamide bond is susceptible to hydrolysis under strongly acidic or basic conditions. The rate of this degradation is often pH-dependent.[3] Therefore, the pH of your buffer system is a critical parameter to control.
-
Solvent Choice: While soluble in various organic solvents, the nature of the solvent can impact stability. Protic solvents (like methanol or ethanol) could potentially participate in solvolysis reactions over long-term storage, although this is generally less of a concern than hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4] Storing solutions at lower temperatures is a fundamental practice to minimize degradation.
-
Light Exposure: Aromatic bromide compounds can be susceptible to photodecomposition.[4] It is a standard best practice to protect solutions from light, especially UV light, to prevent photolytic degradation pathways.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, although the sulfonamide and bromophenyl groups are relatively stable to oxidation under typical laboratory conditions.[4] For long-term storage, using degassed solvents or storing under an inert atmosphere (e.g., argon or nitrogen) can be considered.
Q2: I'm preparing a stock solution. What is the best solvent to use and how should I store it for maximum stability?
For optimal stability, the goal is to dissolve the compound in a solvent that ensures solubility while minimizing chemical reactivity.
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): An excellent choice for creating high-concentration stock solutions. It is aprotic and generally inert.
-
DMF (Dimethylformamide): Another suitable aprotic solvent.
-
Anhydrous Ethanol or Acetonitrile: Can be used, but ensure they are free of water to minimize hydrolysis risk.
The following table summarizes recommended storage conditions.
| Solvent | Concentration | Storage Temperature | Container | Shelf-Life (General Guideline) |
| DMSO | 10-50 mM | -20°C or -80°C | Amber glass vial with tight seal | Up to 6 months |
| DMF | 10-50 mM | -20°C or -80°C | Amber glass vial with tight seal | Up to 6 months |
| Ethanol | 1-10 mM | -20°C or -80°C | Amber glass vial with tight seal | Up to 3 months |
Causality Behind Choices:
-
Low Temperature (-20°C or -80°C): Drastically reduces the kinetic energy of molecules, slowing down potential degradation reactions.[4]
-
Amber Vials: Protect the compound from light, mitigating the risk of photolytic degradation.[5]
-
Aliquoting: Preparing single-use aliquots is highly recommended. This practice avoids repeated freeze-thaw cycles which can introduce moisture from atmospheric condensation and accelerate degradation.
Q3: My experimental results are inconsistent over time. How can I confirm if my this compound solution is degrading?
Inconsistent results are a classic sign of reagent instability. The most reliable method to verify the integrity of your compound is through analytical chemistry, specifically High-Performance Liquid Chromatography (HPLC).[6]
An HPLC-based stability check involves:
-
Establishing a Baseline (T=0): Immediately after preparing a fresh solution, inject an aliquot into the HPLC system. The resulting chromatogram, showing a single major peak for the parent compound, serves as your reference.
-
Time-Point Analysis: Store the solution under your typical experimental conditions (or stressed conditions) and inject aliquots at various time points (e.g., 24h, 48h, 1 week).
-
Data Comparison: Compare the chromatograms from later time points to the T=0 baseline. Signs of degradation include:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks corresponding to degradation products.
-
This systematic approach provides definitive, quantitative evidence of stability or degradation.
Troubleshooting Guide: Diagnosing Stability Issues
Use this guide to diagnose and resolve common issues that may arise from compound instability.
Investigative Protocols & Methodologies
Protocol 1: General-Purpose HPLC Method for Purity Assessment
This protocol provides a starting point for assessing the purity of this compound. It is a self-validating system when a T=0 injection is used as a reference.
Objective: To separate the parent compound from potential impurities or degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 235 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
-
Analysis: Inject the sample. The parent compound should elute as a major peak. Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for rapidly identifying the conditions under which a compound is unstable.[7][8] This helps in developing robust formulations and defining appropriate storage conditions.
Procedure:
-
Prepare a working solution of this compound (e.g., 0.5 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Analyze a T=0 sample immediately using the HPLC method described in Protocol 1.
-
Aliquot the solution into separate amber vials for each stress condition.
-
Apply stress as described in the table below. For acid, base, and oxidative stress, add an equal volume of the stress reagent to the aliquot.
-
Incubate for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40°C).
-
At the desired time point, neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC and compare the results to the T=0 and control samples.
Forced Degradation Conditions Summary
| Stress Condition | Reagent / Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | To assess susceptibility to oxidative degradation. |
| Thermal | 60°C in darkness | To evaluate the effect of heat on stability. |
| Photolytic | High-intensity visible & UV light | To determine light sensitivity. |
Hypothesized Degradation Pathway
Based on the chemical structure of this compound, the most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the sulfonamide (S-N) bond.
Rationale: The sulfur atom in the sulfonyl group is highly electrophilic, making it a target for nucleophilic attack by water or hydroxide ions. This leads to the cleavage of the relatively labile sulfur-nitrogen bond, resulting in the formation of 4-bromobenzenesulfonic acid and pyrrolidine. Identifying these specific products via LC-MS would confirm this degradation pathway.
References
- ARL Bio Pharma. (n.d.). What Factors Influence Stability?
- Li, W., & Tse, F. L. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(10), 4261–4273.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
- Reed, R. L. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- S.A.W.S.A. Journal. (n.d.). "Drug Stability and factors that affect on the drug stability" Review.
- Vairagkar, U. et al. (2024). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. International Journal of Pharmaceutical Research, Education, and Medical Sciences.
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprems.com [ijprems.com]
Overcoming challenges in the purification of N-sulfonylated compounds
Welcome to the technical support hub for the purification of N-sulfonylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation of these important molecules. Here, we synthesize technical principles with field-proven insights to provide actionable troubleshooting strategies and robust protocols.
Introduction: The Purification Challenge
N-sulfonylated compounds, including sulfonamides and tosylamides, are a cornerstone in medicinal chemistry and organic synthesis.[1] While their synthesis can be straightforward, their purification is frequently hampered by several factors:
-
Acidity: The N-H proton of primary and secondary sulfonamides is acidic, leading to problematic interactions with standard silica gel.
-
Polarity: Their polarity can be similar to that of starting materials or byproducts, complicating separation.[2][3]
-
Reactivity of Precursors: Excess sulfonylating agents, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), are reactive and must be thoroughly removed.[2][3][4]
-
Stability: Some N-sulfonylated compounds can be sensitive to the purification conditions themselves, such as the acidity of silica gel or the temperature required for recrystallization.[5][6]
This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues in a direct Q&A format.
Issue 1: My compound is streaking badly on the silica gel TLC plate.
Question: I've run a TLC of my crude reaction mixture, and while I see a new spot for my product, it's a long, comet-like streak rather than a tight circle. What's happening and how do I fix it?
Probable Cause & Solution: Streaking is a classic sign of an acidic compound interacting too strongly with the acidic silica gel stationary phase.[7] The N-H proton of your sulfonamide is likely deprotonating and binding ionically to the silica surface, causing it to smear up the plate instead of eluting cleanly.
-
The Fix: Modify the Mobile Phase. The most effective solution is to suppress this ionization by acidifying your eluent.[8]
-
Action: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane mixture).[8][9]
-
Why it Works: The added acid provides a proton-rich environment, ensuring your N-sulfonylated compound remains in its neutral, protonated state. This minimizes ionic interactions with the silica, leading to sharper spots and better resolution.
-
Issue 2: I can't separate my product from unreacted sulfonyl chloride.
Question: My column chromatography isn't working. The desired N-sulfonylated product and the leftover sulfonyl chloride (e.g., TsCl) are co-eluting. How can I get rid of the excess reagent?
Probable Cause & Solution: Sulfonyl chlorides often have polarities similar to their corresponding sulfonamide products, making chromatographic separation difficult.[2][3] The best strategy is not to rely on chromatography alone, but to chemically modify the unreacted sulfonyl chloride in a "quenching" step during the reaction workup, converting it into a compound that is much easier to remove.
-
Solution 1: Aqueous Basic Wash (for base-stable products).
-
Action: After the reaction is complete, cool the mixture and slowly add an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or ammonium hydroxide.[2][3][4] Stir vigorously for 15-30 minutes.[2][3]
-
Why it Works: The base hydrolyzes the reactive sulfonyl chloride to its corresponding sulfonic acid salt (e.g., sodium p-toluenesulfonate).[2][3] This salt is highly polar and water-soluble, so it will partition into the aqueous layer during a liquid-liquid extraction, leaving your desired organic-soluble product in the organic layer.[4]
-
-
Solution 2: Scavenger Resins (for base-sensitive products).
-
Action: Add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, ~2-3 equivalents relative to the excess sulfonyl chloride) to the crude reaction mixture and stir for a few hours to overnight.[2]
-
Why it Works: The scavenger resin reacts with the excess sulfonyl chloride, covalently attaching it to the solid polymer support. The resulting polymer-bound sulfonamide can then be removed by simple filtration, leaving your product in solution.[2] This method is excellent for products with base-labile groups like esters.
-
Issue 3: My product seems to be decomposing on the silica column.
Question: I ran a column, but my yield is very low. TLC analysis of the fractions shows a new, more polar spot that I suspect is a decomposition product. What should I do?
Probable Cause & Solution: The inherent acidity of standard silica gel can be sufficient to hydrolyze or degrade sensitive functional groups on your molecule.[5] This is particularly true for certain protecting groups, such as N-trimethylsilyl (TMS) sulfonamides, which are readily cleaved by acid.[5]
-
Solution 1: Deactivate the Silica Gel.
-
Action: Neutralize the acidic sites on the silica before running your column. This can be done by preparing a slurry of the silica gel in your chosen eluent that contains 0.1-1% triethylamine (Et₃N).[5][10] Pack the column with this slurry.
-
Why it Works: The basic triethylamine neutralizes the acidic silanol groups on the silica surface, creating a more inert stationary phase that is less likely to degrade your compound.
-
-
Solution 2: Switch the Stationary Phase.
Issue 4: My compound won't crystallize.
Question: I've concentrated my purified fractions, but the product is an oil or an amorphous solid. How can I induce crystallization?
Probable Cause & Solution: Crystallization is a highly specific process requiring the right solvent and conditions for molecules to pack into an ordered lattice.[13] An incorrect solvent choice or the presence of minor impurities can inhibit this process.
-
The Fix: Systematic Solvent Screening and Technique.
-
Find the Right Solvent: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13][14] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) to find a suitable one. A two-solvent system (one in which the compound is soluble, one in which it is not) can also be effective.[14]
-
Ensure Purity: Even small amounts of impurities can disrupt crystal formation. If your product is not pure enough, an initial chromatographic step may be necessary.
-
Induce Crystallization: If a cooled, saturated solution fails to produce crystals, it may be supersaturated.[15] Try these techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[13]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution. This "seed" provides a template for further crystal growth.
-
Cooling: Place the flask in an ice-water bath to dramatically lower the solubility and promote crystallization.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted sulfonyl chloride so important? A1: Unreacted sulfonyl chlorides (like TsCl or MsCl) are highly reactive electrophiles.[4][16] They can react with nucleophilic solvents (like methanol) during chromatography, interfere with subsequent reaction steps, and complicate purification due to similar polarity with the product.[2][3][4] Their removal is critical for both the purity and safety of your final compound.[2][3]
Q2: What is a "scavenger resin" and when should I use it? A2: A scavenger resin is a solid-supported reagent, typically a polymer bead with a reactive functional group (like an amine).[2] You should use it when your desired product is sensitive to the conditions of a standard aqueous workup, such as a compound containing a base-labile ester. The resin reacts with and "scavenges" the excess reagent from the solution, allowing for its simple removal by filtration.[2]
Q3: Can I use reversed-phase chromatography for my sulfonamide? A3: Yes, and it can be very effective, especially for highly polar or ionic sulfonamides that behave poorly on silica.[11][12] In reversed-phase chromatography (using a non-polar stationary phase like C18 silica), you will use polar mobile phases (e.g., water/acetonitrile or water/methanol). Buffering the mobile phase or adjusting the pH can significantly improve peak shape and resolution for ionizable compounds.[11][12]
Q4: My TLC shows my reaction is "spot-to-spot" (clean conversion). Can I skip column chromatography? A4: Possibly. If the reaction is exceptionally clean and the only impurities are easily removed during the workup (e.g., water-soluble salts), direct crystallization of the crude product might be feasible. However, it's always wise to confirm purity by an analytical method like NMR or LC-MS. If minor, non-polar impurities are present, a quick "plug filtration" through a short pad of silica can be an effective shortcut to full chromatography.[10]
Visualized Workflows and Protocols
Diagram 1: General Purification Workflow
This diagram outlines the typical decision-making process from a crude reaction mixture to a pure N-sulfonylated compound.
Caption: Decision workflow for purification of N-sulfonylated compounds.
Protocol 1: Removal of Excess TsCl via Aqueous Workup
This protocol is suitable for products that are stable to mild aqueous base.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0-10 °C in an ice bath.[2][3]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring for 15-30 minutes at room temperature to ensure complete hydrolysis of the excess TsCl.[2][3]
-
Extract: Transfer the biphasic mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent (e.g., ethyl acetate or DCM).[4]
-
Wash: Combine all organic layers. Wash sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, now free of TsCl.[2][3]
Table 1: Troubleshooting Common TLC Issues
| Symptom | Probable Cause | Recommended Solution |
| Streaking Spots | Compound is acidic/basic; sample overloaded.[7][17] | Add 0.5-2% acetic acid (for acids) or triethylamine (for bases) to the eluent.[8][9] Dilute the sample. |
| Spots at Baseline (Rf ≈ 0) | Eluent is not polar enough.[9] | Increase the proportion of the polar solvent in your mobile phase system. |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar.[9] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[9] |
| No Spots Visible | Compound is not UV-active; sample is too dilute.[9] | Use a chemical stain (e.g., potassium permanganate, anisaldehyde).[18] Concentrate the sample before spotting.[9] |
References
- ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- BenchChem. (2025, December). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- BenchChem. (n.d.).
- BenchChem. (2025, November).
- BenchChem. (n.d.).
- BenchChem. (2025, December). Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Removal. BenchChem.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- Al-Moktari, M. S., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Millersville University. (n.d.). Recrystallization1.
- University of Alberta. (2025, November 24). Recrystallization - Single Solvent.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- BenchChem. (n.d.).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.).
- Igwe, K. K., & Okoro, U. C. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 9(10), 124-133.
- Tetrahedron. (2009).
- ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- ResearchGate. (n.d.). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- ResearchGate. (n.d.). Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembam.com [chembam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing the Stereoselectivity of Pyrrolidine Synthesis
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chiral pyrrolidines—a critical scaffold in numerous FDA-approved drugs and natural products.[1][2] Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies to help you enhance the stereoselectivity and overall success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common points of confusion in the stereoselective synthesis of pyrrolidines.
Q1: What are the primary strategies for achieving high stereoselectivity in pyrrolidine synthesis?
There are several robust strategies, each with distinct advantages. The choice often depends on the target molecule, available starting materials, and desired scale. The main approaches are:
-
Organocatalysis: Utilizing small, chiral organic molecules, most famously L-proline and its derivatives (e.g., diarylprolinol silyl ethers), to catalyze reactions like aldol, Mannich, and Michael additions.[3][4][5] This approach is attractive due to the metal-free conditions and the ready availability of catalysts.[6]
-
Metal Catalysis: Employing chiral ligands complexed to a metal center (e.g., Palladium, Rhodium, Iridium, Gold) to catalyze reactions such as asymmetric [3+2] cycloadditions, C-H insertions, and hydrogenations.[1][7][8][9] These methods often exhibit high turnover numbers and excellent enantioselectivity.
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring, often by reacting an azomethine ylide with a dipolarophile.[10][11] Stereocontrol can be achieved using chiral catalysts, chiral auxiliaries, or by transferring chirality from the starting materials.[12][13]
-
Chiral Pool Synthesis: Using readily available, enantiopure starting materials, such as proline or 4-hydroxyproline, and modifying them to build the target molecule.[14][15][16] This is a reliable method for ensuring the correct absolute stereochemistry.[17]
-
Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.[1][13] Evans oxazolidinones and Oppolzer's sultams are classic examples.[13]
Q2: My reaction shows high diastereoselectivity but low enantioselectivity. What is the fundamental difference?
This is a common and important distinction.
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images and have different physical properties. In pyrrolidine synthesis, this often relates to the relative configuration of substituents (e.g., cis vs. trans).
-
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. This determines the absolute configuration (R/S) at the chiral centers and is measured by enantiomeric excess (% ee).
A reaction can be highly diastereoselective but not enantioselective if it produces a racemic mixture of a single diastereomer (e.g., a 50:50 mix of the trans-(2R,5R) and trans-(2S,5S) products, but very little of the cis isomers). This outcome suggests that the transition states leading to the diastereomers have a large energy difference, but the transition states leading to the two enantiomers of the favored diastereomer are nearly equal in energy. To improve enantioselectivity, a chiral catalyst or reagent is required to differentiate these enantiomeric transition states.[18][19]
Q3: How does L-proline catalyze reactions and induce chirality?
L-proline is a foundational organocatalyst.[3][5] Its mechanism typically involves a dual activation mode through the formation of an enamine or an iminium ion. For example, in the aldol reaction between a ketone and an aldehyde:[20]
-
The secondary amine of proline condenses with the ketone to form a chiral enamine intermediate.
-
The carboxylic acid group of proline then acts as an intramolecular Brønsted acid, activating the aldehyde electrophile via hydrogen bonding.
-
The enamine attacks the activated aldehyde from a sterically less hindered face, controlled by the rigid pyrrolidine ring, establishing the new stereocenter.
-
Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral aldol product.
This bifunctional nature—the amine for enamine formation and the acid for electrophile activation—creates a highly organized, chair-like transition state that effectively shields one face of the enamine, leading to high stereoselectivity.[21]
Section 2: Troubleshooting Guide for Low Stereoselectivity
This guide provides systematic steps to diagnose and resolve common issues encountered during stereoselective pyrrolidine synthesis.
Problem 1: Low Enantiomeric Excess (% ee)
Q: I am using a well-established chiral catalyst (e.g., a proline derivative or a metal-ligand complex), but my enantioselectivity is consistently low. What should I investigate?
A: Low enantioselectivity is a frequent challenge. A systematic approach is crucial for diagnosis.[18][19]
Troubleshooting Workflow: Low % ee
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Detailed Checklist:
-
Catalyst/Ligand Integrity:
-
Degradation: Is the catalyst old or improperly stored? Many organocatalysts are sensitive to air and moisture, while metal-ligand complexes can decompose.[19] Consider using a freshly opened bottle or a newly synthesized batch.
-
Purity: Have you confirmed the chemical and enantiomeric purity of your catalyst? An seemingly small achiral impurity can sometimes act as a more rapid, non-selective catalyst, eroding the % ee.
-
Catalyst Loading: Both too high and too low catalyst loadings can be detrimental. High concentrations can lead to catalyst aggregation, forming less selective species, while low concentrations may not be sufficient to outcompete the background (non-catalyzed) reaction.
-
-
Reaction Conditions:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[18][19] Try running your reaction at 0 °C, -20 °C, or even -78 °C.
-
Solvent: The solvent's polarity and coordinating ability can dramatically influence the catalyst's conformation and the transition state geometry.[19] A solvent screen is highly recommended. For proline catalysis, the presence of water can be crucial.[20]
-
Concentration: As mentioned, reactant concentration can affect catalyst aggregation and reaction kinetics. Try running the reaction at different concentrations to see if it impacts the % ee.
-
-
Substrate and Reagent Purity:
-
Hidden Impurities: Impurities in your starting material can poison the catalyst or participate in non-selective side reactions.[18] Ensure your substrates are highly pure (recrystallized or chromatographed).
-
Water and Oxygen: Many catalytic systems, especially those involving organometallics, are highly sensitive to trace amounts of water or oxygen. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (N₂ or Ar).
-
Problem 2: Low Diastereoselectivity (Incorrect cis/trans ratio)
Q: My reaction is producing a mixture of diastereomers. How can I favor the formation of the desired one (e.g., the endo product in a cycloaddition)?
A: Controlling diastereoselectivity is about controlling the relative orientation of reactants in the transition state.
Key Factors Influencing Diastereoselectivity
| Factor | Explanation & Causality | Troubleshooting Action |
| Steric Hindrance | The approach of reactants is governed by minimizing steric clash. Bulky groups on the catalyst, substrate, or reagents will dictate the facial selectivity of the attack. | - Modify substituents on the substrate to be more or less bulky.- Choose a catalyst/ligand with larger or smaller steric directing groups. |
| Reaction Mechanism | The intrinsic mechanism of the reaction often favors a specific diastereomer. For example, [3+2] cycloadditions of azomethine ylides often have a kinetic preference for the endo adduct due to secondary orbital interactions.[22] | - Consult the literature for the specific reaction class to understand the expected stereochemical outcome.[10][12] |
| Lewis Acid/Additives | Lewis acids can chelate to both the dipole and dipolarophile in a cycloaddition, locking them into a specific conformation that favors one transition state over another.[12] | - Screen a panel of Lewis acids (e.g., Yb(OTf)₃, TiCl₄, Ag₂CO₃) at varying stoichiometries.[12][23][24] |
| Solvent Effects | The solvent can influence the stability of different transition states. Polar solvents may favor more polar, charge-separated transition states, potentially altering the diastereomeric outcome. | - Perform a solvent screen, including both polar (e.g., CH₃CN, DMF) and non-polar (e.g., Toluene, CH₂Cl₂) options. |
| Thermodynamic vs. Kinetic Control | Is it possible your desired product is the kinetic isomer, but it epimerizes to the more stable thermodynamic isomer under the reaction conditions? | - Run the reaction at a lower temperature for a shorter time to favor the kinetic product.- Analyze the reaction mixture over time to check for changes in the diastereomeric ratio. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments in stereoselective pyrrolidine synthesis.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, a cornerstone of organocatalysis.[20]
Reaction Scheme: Aldehyde + Ketone --(S)-Proline--> Chiral β-Hydroxy Ketone
Materials:
-
(S)-Proline (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv, acts as solvent and reagent)
-
Anhydrous Solvent (e.g., DMF, DMSO, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reagents for workup (e.g., saturated NH₄Cl solution, ethyl acetate)
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (11.5 mg, 0.1 mmol, 10 mol%).
-
Add the ketone (5.0 mmol). If the ketone is a solid, add a minimal amount of a suitable solvent (e.g., 0.5 mL DMF).
-
Stir the mixture at room temperature for 10 minutes to allow the catalyst to dissolve.
-
Add the aldehyde (1.0 mmol) dropwise to the stirring mixture.
-
Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots. Reaction times can vary from a few hours to 48 hours.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (% ee) by chiral HPLC analysis.
Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol outlines a general method for the synthesis of highly substituted pyrrolidines via a 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, a reaction known for its ability to build molecular complexity rapidly.[12]
Reaction Scheme: Imino Ester + Alkene --AgOAc / Chiral Ligand--> Substituted Pyrrolidine
Materials:
-
Silver(I) Acetate (AgOAc) (5 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP) (5.5 mol%)
-
Imino Ester (e.g., from glycine methyl ester) (1.0 mmol, 1.0 equiv)
-
Activated Alkene (e.g., N-phenylmaleimide) (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
-
Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve AgOAc (10.0 mg, 0.05 mmol) and the chiral phosphine ligand (e.g., 34.4 mg (R)-BINAP, 0.055 mmol) in anhydrous toluene (3 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the imino ester (1.0 mmol) and the activated alkene (1.2 mmol) to the flask.
-
Add triethylamine (0.17 mL, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired pyrrolidine.
-
Characterize the product and determine stereoselectivity using NMR and chiral HPLC.
Section 4: Visualizing Key Concepts
Mechanism of Proline Catalysis
The following diagram illustrates the catalytic cycle of a proline-catalyzed intermolecular aldol reaction, highlighting the key enamine and iminium intermediates.
Caption: Catalytic cycle of the L-proline-mediated aldol reaction.
References
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
- MDPI. (2023).
- Carrillo, R., et al. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Palacios, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
- Guillamot, G., & Phansavath, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]
- ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
- Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
- Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-42. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954. [Link]
- Wang, B., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health (NIH). [Link]
- Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Pathak, T. P., & Sigman, M. S. (2011). Palladium(II)
- Quintavalla, A., et al. (2023).
- Frontiers Media. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
- Smith, A. B., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ‐Umpolung/β. American Chemical Society. [Link]
- Muñoz, M. P., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2016).
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Quintavalla, A., et al. (2023).
- Nagib, D. A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
- Reddy, M. S., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]
- ResearchGate. (2001).
- Han, M.-Y., et al. (2014). Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Semantic Scholar. [Link]
- Corrosion. (2020, August 20). Proline Decarboxylation to Pyrrolidine [Video]. YouTube. [Link]
- Dixon, D., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- De Sande, D., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- ResearchGate. (n.d.). 22 questions with answers in ASYMMETRIC SYNTHESIS. [Link]
- Reddy, K. S., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PubMed Central. [Link]
- Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
- Dixon, D., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PubMed Central. [Link]
- Ganton, M. D., & Kerr, M. A. (2004). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry. [Link]
- Szebellédi, A., et al. (2023). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines.
- Wang, Y., et al. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters. [Link]
- Smith, M. D., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE. [Link]
- Buxton, S., & Roberts, S. M. (n.d.). Asymmetric Synthesis. Nelson Thornes. [Link]
- Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
- Bjerre, J., et al. (2010). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Decomposition of Sulfonyl Chlorides During Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of sulfonyl chlorides in chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive but invaluable reagents. Here, we will delve into the common decomposition pathways of sulfonyl chlorides and provide practical, field-tested strategies to mitigate these issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of my sulfonyl chloride during a reaction?
A1: Sulfonyl chlorides are potent electrophiles, making them highly susceptible to degradation through several pathways. Understanding these is the first step toward prevention.
-
Hydrolysis: This is the most prevalent cause of decomposition.[1] Even trace amounts of water in your reaction setup can hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, generating corrosive hydrogen chloride (HCl) gas as a byproduct.[2] This not only consumes your starting material but can also introduce unwanted side reactions.
-
Thermal Decomposition: Elevated temperatures can induce the breakdown of sulfonyl chlorides.[1] The specific mechanism, whether it proceeds through a radical or an ionic pathway, is dependent on the molecule's structure and the reaction conditions.[3][4] Alkanesulfonyl chlorides, in particular, can decompose to an alkyl chloride and sulfur dioxide.[5]
-
Photolytic Decomposition: Exposure to light, especially UV radiation, can initiate the homolytic cleavage of the sulfur-chlorine (S-Cl) bond.[1][5] This generates sulfonyl radicals that can lead to a cascade of undesired radical-mediated side reactions.[3]
-
Reaction with Other Nucleophiles: Beyond your intended nucleophile, other species in the reaction mixture can compete. This includes alcohols, amines, and even certain solvents, leading to the formation of unwanted sulfonates or sulfonamides.[1][6]
Q2: I've noticed my reaction turning dark brown or black. What does this signify and how can I prevent it?
A2: A dark coloration is a common visual indicator of sulfonyl chloride decomposition.[1] This often points towards radical-mediated pathways or other complex side reactions. To prevent this:
-
Maintain Low Temperatures: Many reactions involving sulfonyl chlorides are best performed at or below room temperature (ideally below 30°C) to minimize thermal decomposition.[1][7]
-
Introduce a Radical Inhibitor: If you suspect radical decomposition, the addition of a radical scavenger like benzoquinone can suppress these unwanted chain reactions.[1]
-
Degas Your Solvents: Dissolved oxygen can promote radical formation. Prior to starting your reaction, bubbling an inert gas such as nitrogen or argon through your solvent can effectively remove dissolved gases.[1]
-
Protect from Light: If your sulfonyl chloride is known to be light-sensitive, conducting the reaction in a flask wrapped in aluminum foil or in a dark fume hood can prevent photolytic decomposition.
Q3: How can I rigorously exclude water to prevent hydrolysis of my sulfonyl chloride?
A3: Preventing hydrolysis is paramount for a successful reaction.[1][2] A multi-pronged approach is necessary to create a truly anhydrous environment.
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Maintain an Inert Atmosphere: Always conduct your reactions under a blanket of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]
-
Thoroughly Dry Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and allowed to cool in a desiccator or under a stream of inert gas before use.
-
Handle Reagents with Care: Ensure all other starting materials and reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
Q4: My reaction involves an aqueous workup. How can I minimize decomposition of my product at this stage?
A4: An aqueous workup can be a critical point for decomposition. The key is to work quickly and at low temperatures.
-
Perform the workup rapidly and at a reduced temperature (e.g., in an ice bath) to minimize the contact time between your product and water.
-
The low solubility of many aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis during precipitation from an aqueous mixture.[7]
Troubleshooting Guides
Issue 1: Low yield in a reaction with an aliphatic sulfonyl chloride, accompanied by significant discoloration.
This scenario often indicates thermal or radical-mediated decomposition, which is more common with aliphatic sulfonyl chlorides compared to their aromatic counterparts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Run the reaction at a lower temperature. For many reactions, maintaining the temperature below 30°C is advisable.[1][7] | A cleaner reaction profile with reduced byproduct formation, leading to a higher yield of the desired product. |
| Radical Decomposition | Add a radical inhibitor, such as benzoquinone, to the reaction mixture.[1] | Suppression of radical chain reactions, minimizing the formation of decomposition products. |
| Presence of Dissolved Gases | Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solvent before initiating the reaction.[1] | Removal of oxygen, which can initiate or propagate radical reactions, leading to a cleaner reaction. |
Issue 2: Formation of sulfonic acid as a major byproduct, confirmed by TLC or LC-MS.
This is a clear indication of hydrolysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Trace Moisture in Reagents/Solvents | Rigorously dry all solvents and reagents before use. Use freshly opened bottles of anhydrous solvents or dry them according to standard laboratory procedures. | Elimination of the primary source of water, significantly reducing or preventing hydrolysis. |
| Atmospheric Moisture Ingress | Ensure the reaction is conducted under a positive pressure of a dry, inert gas (nitrogen or argon). Use septa and syringes for reagent addition. | Prevention of atmospheric moisture from entering the reaction vessel, maintaining anhydrous conditions. |
| Improperly Dried Glassware | Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator immediately before use. | Removal of adsorbed water from the glassware surfaces. |
Experimental Protocols
General Protocol for a Sulfonamide Synthesis Minimizing Decomposition
This protocol outlines the synthesis of a sulfonamide from an amine and a sulfonyl chloride, incorporating best practices to prevent decomposition.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, magnetic stir bar) is placed in an oven at 120°C for at least 4 hours. The glassware is then assembled while still hot and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent and Solvent Preparation:
-
The amine and a non-nucleophilic base (e.g., triethylamine, pyridine) are dissolved in a rigorously dried, non-protic solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.
-
The sulfonyl chloride is dissolved in the same anhydrous solvent in the addition funnel.
-
-
Reaction Setup and Execution:
-
The reaction flask is cooled to 0°C in an ice bath.
-
The solution of the sulfonyl chloride is added dropwise to the stirred solution of the amine and base over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, while monitoring the progress by TLC or LC-MS.
-
-
Workup:
-
The reaction mixture is cooled again to 0°C.
-
The mixture is quenched by the slow addition of cold, deionized water.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with cold, dilute aqueous HCl (to remove excess amine and base), followed by cold, saturated aqueous sodium bicarbonate, and finally with cold brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Visualizing Decomposition and Prevention
Decomposition Pathways of Sulfonyl Chlorides
Caption: Major decomposition pathways for sulfonyl chlorides.
Troubleshooting Workflow for Sulfonyl Chloride Reactions
Caption: A logical workflow for troubleshooting common issues.
References
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. (n.d.). American Chemical Society.
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.). ACS Publications.
- Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025). ResearchGate.
- The Decomposition of Optically Active 2-Octanesulfonyl Chloride1. (n.d.). American Chemical Society.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (2025). BenchChem.
- Methanesulfinyl Chloride. (n.d.). Organic Syntheses Procedure.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine
Welcome to the technical support center for the synthesis of 1-(4-bromophenylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the efficient and successful synthesis of this important building block.
The synthesis of this compound is a fundamental sulfonamide formation reaction. It involves the reaction of 4-bromophenylsulfonyl chloride with pyrrolidine, typically in the presence of a base. While seemingly straightforward, achieving high yield and purity requires careful consideration of the catalytic system and reaction conditions. This guide will delve into the nuances of catalyst selection and address common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Potential Causes & Solutions:
-
Inadequate Base: The reaction between 4-bromophenylsulfonyl chloride and pyrrolidine generates hydrochloric acid (HCl) as a byproduct.[1] If not effectively neutralized, the HCl can protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using a suitable base, such as triethylamine or pyridine, in at least a stoichiometric amount (1 equivalent) to the sulfonyl chloride.[1] Using a slight excess (1.1-1.2 equivalents) of the base can often improve the reaction rate and yield. For sluggish reactions, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed.
-
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup, solvents, or reagents will lead to the formation of the corresponding sulfonic acid, which will not react with pyrrolidine, thereby reducing the yield of the desired product.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle 4-bromophenylsulfonyl chloride in a dry environment (e.g., under a nitrogen or argon atmosphere).
-
-
Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, some systems may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to side reactions and degradation of the product.
-
Solution: If the reaction is slow at room temperature, try gently heating it to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating and potential decomposition.
-
Question 2: I am observing significant side product formation. What are they and how can I minimize them?
Potential Causes & Solutions:
-
Dimerization/Polymerization of Pyrrolidine: In the absence of a sufficient amount of the sulfonyl chloride, or if the addition of the sulfonyl chloride is too slow, side reactions involving pyrrolidine can occur.
-
Solution: Ensure the 4-bromophenylsulfonyl chloride is the limiting reagent. A slow, controlled addition of the sulfonyl chloride to a solution of pyrrolidine and the base can help minimize these side reactions.
-
-
Formation of Bis-sulfonamide: If there are any primary amine impurities in the pyrrolidine, they can react with two molecules of the sulfonyl chloride, leading to the formation of a bis-sulfonamide impurity.
-
Solution: Use high-purity pyrrolidine. If the purity is questionable, consider distilling it before use.
-
Question 3: The reaction is not going to completion, even after an extended period. What could be the issue?
Potential Causes & Solutions:
-
Poor Solubility of Reagents: If the reagents are not fully dissolved in the chosen solvent, the reaction will be slow and may not go to completion.
-
Solution: Choose a solvent in which all reactants are readily soluble. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices. If solubility remains an issue, consider using a co-solvent system or gently warming the reaction mixture.
-
-
Catalyst Deactivation (if using a catalyst): While this specific reaction is often base-mediated rather than truly catalytically driven in the traditional sense, impurities can still interfere.
-
Solution: Ensure the purity of all reagents and solvents. If you are exploring a catalyzed version of this reaction, ensure the catalyst is not being poisoned by impurities.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound, focusing on catalyst selection, reaction optimization, and mechanistic understanding.
Question 1: Is a catalyst always necessary for this reaction?
No, a traditional catalyst is not strictly necessary for the synthesis of this compound. The reaction is a nucleophilic substitution at the sulfonyl group, which proceeds readily with a sufficiently nucleophilic amine like pyrrolidine.[1] The "catalyst" in this context is often the base, which drives the reaction to completion by neutralizing the HCl byproduct.[1]
However, in some modern synthetic methods for related sulfonamides, Lewis acids or other catalysts are employed to activate the sulfonylating agent, particularly with less reactive amines.[2] For the straightforward synthesis of this compound, a suitable base is the most critical component.
Question 2: How do I choose the right base for this synthesis?
The choice of base is crucial for the success of the reaction. An ideal base should be:
-
Sufficiently basic: To effectively neutralize the generated HCl.
-
Non-nucleophilic: To avoid competing with pyrrolidine in reacting with the sulfonyl chloride.
-
Soluble: In the chosen reaction solvent.
Comparison of Common Bases:
| Base | pKa of Conjugate Acid | Nucleophilicity | Comments |
| Triethylamine (TEA) | ~10.7 | Moderate | Commonly used, effective, and cost-efficient. |
| Pyridine | ~5.2 | Low | Less basic than TEA, can sometimes act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | ~11 | Very Low | Sterically hindered and non-nucleophilic, a good choice if side reactions with the base are a concern. |
Question 3: What is the underlying mechanism of this reaction?
The reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride.
Reaction Mechanism Workflow:
Sources
Technical Support Center: Reaction Monitoring of 1-(4-Bromophenylsulfonyl)pyrrolidine Formation by TLC
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested insights into monitoring the synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine using Thin-Layer Chromatography (TLC). We will move beyond simple procedural steps to explore the causality behind common issues, ensuring you can troubleshoot effectively and maintain the integrity of your experimental results.
Foundational Principles: The Reaction and its TLC Profile
The core reaction is a nucleophilic substitution where the secondary amine, pyrrolidine, attacks the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride, forming a stable sulfonamide bond and eliminating HCl.[1] This acid is typically neutralized by a base, often an excess of pyrrolidine itself or a non-nucleophilic base like triethylamine.
Reaction Scheme: 4-Bromophenylsulfonyl Chloride + Pyrrolidine → this compound + HCl
Understanding the relative polarity of the components is critical for interpreting the TLC plate:
-
4-Bromophenylsulfonyl Chloride (Starting Material): Moderately polar. It is UV-active due to the aromatic ring.
-
Pyrrolidine (Starting Material): A highly polar, basic amine. It is not UV-active and is prone to streaking on standard silica gel due to strong interactions with acidic silanol groups.[2][3]
-
This compound (Product): The resulting sulfonamide is also moderately polar, but typically less polar than pyrrolidine and more polar than the starting sulfonyl chloride. It is also UV-active.
This polarity difference is the basis for separation on a TLC plate.
Core Protocol: Executing a Validating TLC Analysis
A self-validating protocol ensures that your results are reliable and reproducible.
Step-by-Step TLC Protocol:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.
-
Mark three lanes on the origin line: 'SM' for the sulfonyl chloride starting material, 'C' for a co-spot, and 'R' for the reaction mixture.
-
-
Sample Preparation:
-
Reaction Mixture (R): Using a capillary tube or micropipette, take a very small aliquot from the reaction mixture. Dilute this aliquot in 1-2 mL of a volatile solvent like ethyl acetate or dichloromethane. The concentration should be low; a solution that is just faintly colored is often sufficient.[4]
-
Starting Material (SM): Prepare a dilute solution of the 4-bromophenylsulfonyl chloride in the same solvent.
-
-
Spotting the Plate:
-
Spot a small amount of the diluted starting material solution onto the 'SM' lane. The spot should be no more than 1-2 mm in diameter.[2]
-
Spot the diluted reaction mixture onto the 'R' lane.
-
On the 'C' (co-spot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Developing the Plate:
-
Prepare a developing chamber (a beaker with a watch glass or a specialized tank) with a suitable mobile phase (eluent). A common starting point is 30% Ethyl Acetate in Hexanes.
-
Ensure the solvent level in the chamber is below the origin line on your TLC plate.[5]
-
Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Primary Method (Non-destructive): View the plate under a UV lamp at 254 nm.[6] The UV-active starting material and product will appear as dark spots. Circle them lightly with a pencil.
-
Secondary Method (Destructive): If required, use a chemical stain. For this reaction, two stains are particularly useful:
-
Potassium Permanganate (KMnO₄) Stain: A general stain that visualizes most organic compounds as yellow/brown spots on a purple background.[7]
-
Ninhydrin Stain: This stain is highly specific for amines. It will develop a colored spot (often yellow for secondary amines) for any remaining pyrrolidine, providing definitive proof of its consumption.[8][9]
-
-
Workflow for TLC Monitoring
Caption: General workflow for monitoring the reaction progress using TLC.
Data Presentation: Expected TLC Results
The Retention Factor (Rf), defined as the distance traveled by the spot divided by the distance traveled by the solvent front, is key to identifying your compounds.
| Compound | Expected Rf Range (30% EtOAc/Hex) | UV Active (254 nm)? | Stains with Ninhydrin? |
| 4-Bromophenylsulfonyl Chloride | 0.6 - 0.7 | Yes | No |
| This compound | 0.3 - 0.4 | Yes | No |
| Pyrrolidine | 0.0 - 0.1 (or streaks) | No | Yes (Yellow/Orange) |
Note: These Rf values are estimates and can vary based on the exact conditions, plate manufacturer, and chamber saturation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the TLC analysis of this sulfonamide formation, framed in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for this reaction? A good starting point is a mixture of a nonpolar and a moderately polar solvent. We recommend 30% ethyl acetate in hexanes . This system generally provides good separation between the starting sulfonyl chloride and the more polar sulfonamide product.
Q2: How do I know when the reaction is complete? The reaction is considered complete when the starting material spot (4-bromophenylsulfonyl chloride) is no longer visible in the reaction mixture lane ('R') under UV light. The co-spot lane ('C') is crucial here; if the reaction is done, the 'R' lane will show only the product spot, while the 'C' lane will show both the starting material spot (from what you added) and the product spot, clearly separated.
Q3: Which visualization method is the most informative? A combination of methods provides the most complete picture.
-
UV (254 nm): Use this first to track the disappearance of the sulfonyl chloride and the appearance of the product.[7]
-
Ninhydrin Stain: Use this to confirm the consumption of pyrrolidine. If the reaction stalls, seeing a strong ninhydrin spot alongside remaining sulfonyl chloride indicates a problem with reactivity, not stoichiometry.
Troubleshooting Specific TLC Issues
Q4: Why is there a long, ugly streak originating from the baseline in my reaction lane?
-
Symptom: A vertical smear of color from the origin, often obscuring the product spot.
-
Potential Cause: This is almost certainly caused by unreacted pyrrolidine. As a basic amine, pyrrolidine interacts very strongly with the acidic silica gel, causing it to move poorly and streak up the plate.[2][3][4] Overloading the sample can also cause streaking for all compounds.[5]
-
Recommended Solution:
-
Modify the Eluent: Add a small amount of triethylamine (Et₃N) to your developing solvent (e.g., 0.5-1%). The triethylamine is a stronger base that will preferentially bind to the acidic sites on the silica, allowing the pyrrolidine to travel up the plate as a more compact spot.[2]
-
Check Concentration: Ensure your spotted sample is not too concentrated. Dilute it further and re-run the TLC.[4]
-
Q5: My product spot and starting material spot are very close together (low resolution). How can I improve the separation?
-
Symptom: The Rf values of the starting material and product are too similar (ΔRf < 0.1), making it difficult to assess reaction completion.
-
Potential Cause: The chosen eluent system is not optimal for resolving the two compounds.[10]
-
Recommended Solution:
-
Decrease Solvent Polarity: If the spots are high up the plate (Rf > 0.5), decrease the polarity. Try 20% ethyl acetate in hexanes. This will cause all spots to move less, but it may increase the relative separation between them.
-
Change Solvents: If adjusting polarity doesn't work, change the solvent composition entirely. Toluene can be very effective at separating aromatic compounds.[11] Try a system of 50% Toluene in Ethyl Acetate . Another option is to use a small amount of methanol in dichloromethane (e.g., 2% MeOH in DCM).
-
Q6: I don't see any spots on my developed TLC plate.
-
Symptom: After developing and visualizing, the plate appears blank.
-
Potential Cause:
-
Sample Too Dilute: The concentration of the analyte is below the detection limit of your visualization method.[5]
-
Incorrect Visualization: You are only using UV light, but the compound of interest is not UV-active (like pyrrolidine).
-
Spotting Error: The solvent level in the developing chamber was higher than the origin line, washing your sample away instead of allowing it to develop.[4][5]
-
Reaction Failure: There is no compound in the sample because the experiment did not work.[5]
-
-
Recommended Solution:
-
Re-spot: Prepare a more concentrated sample and re-run the TLC. You can also spot multiple times in the same location, allowing the solvent to dry between applications.[5]
-
Use a Chemical Stain: Always use a broad-spectrum stain like potassium permanganate if you suspect a compound is present but not UV-active.[6]
-
Check Your Chamber: Double-check that your solvent level is well below the origin line before placing the plate inside.
-
Q7: My spots are shaped like crescents or are distorted.
-
Symptom: Spots are not round, but appear as upward or downward crescents.
-
Potential Cause:
-
Downward Crescent: The spotting capillary may have scratched or indented the silica surface, disrupting the solvent flow at that point.[3]
-
Upward Crescent/Smear: This can happen with strongly acidic or basic compounds.[4] It can also occur if the plate edges are touching the sides of the developing chamber, which wicks the solvent unevenly.[5]
-
-
Recommended Solution:
-
Spot Carefully: Apply the sample gently without applying pressure to the silica gel.
-
Ensure Proper Development: Center the plate in the chamber so it does not touch the sides.
-
Modify Eluent: For acidic/basic compounds, add a modifier to the eluent as described in Q4 (triethylamine for bases, acetic acid for acids).[2]
-
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common TLC issues.
References
- Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). LibreTexts.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- TLC of Sulfonamides | Request PDF. (n.d.). ResearchGate.
- TLC and SERS charts of the 6 sulfonamides in mixed reference solution 2. (n.d.). ResearchGate.
- TLC troubleshooting. (n.d.). ChemBAM.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Visualizing TLC Plates. (2022, August 16). Chemistry LibreTexts.
- How to separate these sulfonamides with TLC. (2024, November 11). Reddit.
- Supporting Information for Synthesis of new pyrrolidine-based organocatalysts. (n.d.). Beilstein Journals.
- Use of TLC to monitor the progress of an enzymatic synthesis. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of 1-(4-Bromophenylsulfonyl)pyrrolidine
From the Bench of a Senior Application Scientist
Welcome to the technical support guide for 1-(4-Bromophenylsulfonyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound during biological testing. Many promising compounds are hindered by poor aqueous solubility, leading to unreliable assay results and difficulties in formulation. This guide provides a systematic, question-and-answer approach to troubleshoot and overcome these issues, grounded in established scientific principles.
Part 1: Frequently Asked Questions & Initial Assessment
This section addresses the most common initial hurdles researchers face. A proper understanding of the compound's properties is the first step in designing a successful solubilization strategy.
Q1: What are the key physicochemical properties of this compound, and what do they imply?
A1: Understanding the inherent properties of this compound is critical. While extensive experimental data is not widely published, we can rely on high-quality predicted values and structural analysis to guide our approach. [1] Physicochemical Profile of this compound
| Property | Value (Predicted/Known) | Implication for Solubility | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂S | - | [2] |
| Molecular Weight | 290.18 g/mol | Moderate molecular weight. | [2] |
| Appearance | White to off-white solid | Indicates the compound is in a crystalline state at room temperature. | [2] |
| Melting Point | 80-84°C | A relatively high melting point suggests a stable crystal lattice, which requires significant energy to break during dissolution. [3] | [2] |
| Predicted pKa | -5.29 ± 0.20 | The sulfonamide group is extremely weakly acidic. This pKa indicates the compound is essentially non-ionizable in the physiological pH range (1-9). Therefore, pH modification will not be an effective strategy to improve solubility. | [4] |
| Predicted XLogP3 | 2.3 | A positive LogP value indicates the compound is lipophilic (more soluble in fats/oils than in water). [5]A LogP > 2 suggests that poor aqueous solubility is expected. [6] | [5] |
Expert Analysis: The combination of a stable crystalline form (indicated by the melting point) and a lipophilic nature (LogP > 2) strongly suggests that this compound will have poor aqueous solubility. This aligns with the Biopharmaceutics Classification System (BCS), where such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). [7][8]Your experimental challenges are therefore expected based on these fundamental properties.
Q2: I added my compound directly to my aqueous buffer, and it won't dissolve. Why?
A2: This is a common and expected outcome for a lipophilic, crystalline compound. The process of dissolution requires solvent molecules to overcome the energy holding the compound's crystal lattice together. [7]For a poorly soluble compound in an aqueous medium, the energy gained from water molecules solvating the compound is insufficient to break these strong intermolecular bonds. This results in the solid material remaining undissolved.
Q3: What is the standard first step for dissolving a poorly soluble compound for in vitro assays?
A3: The universally accepted starting point is to create a concentrated stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of organic molecules. [9] Initial Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Gently warm or vortex the solution to ensure complete dissolution.
-
For your experiment, perform a serial dilution of this stock solution into your final aqueous assay buffer.
Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my cell culture media. What is happening?
A4: This phenomenon is known as "crashing out." When the highly concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of DMSO is rapidly diluted. The compound, now in a predominantly aqueous environment, is no longer soluble and precipitates out of the solution, often forming a fine suspension. This is a classic sign that you have exceeded the compound's kinetic solubility in the final assay medium. [10][11]
Q5: What concentration of DMSO is considered safe for cells in culture?
A5: This is a critical question, as the solvent itself can be toxic and confound experimental results. [12]The acceptable DMSO concentration is highly dependent on the cell type and the duration of exposure. [12][13]
-
Gold Standard (Safest): ≤ 0.1% DMSO is considered non-influential for most cell lines. [13][14]* Widely Tolerated: Many robust cell lines can tolerate up to 0.5% DMSO for 24-72 hours without significant cytotoxicity. [9][15]* Upper Limit (Use with Caution): Concentrations between 0.5% and 1.0% may be acceptable for some cells in shorter-term assays, but toxicity should be rigorously evaluated. [9][12]* Cytotoxic Range: Concentrations above 1-2% are generally considered toxic and can damage cell membranes, induce stress, or cause cell death. [12][14] Crucial Self-Validation Step: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your experiment but no compound. This allows you to distinguish the effect of the compound from the effect of the solvent. [13]
Part 2: Troubleshooting Guides for Enhanced Solubilization
If simple dissolution in DMSO fails, a more systematic approach is required. The following Q&A guides provide step-by-step strategies.
Q6: How can I prevent my compound from precipitating upon dilution from a DMSO stock? The "Co-solvent" Approach.
A6: Using a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable for lipophilic compounds. [16][17][]By maintaining a certain percentage of an organic solvent in your final assay buffer, you can significantly increase the solubility of your compound.
Commonly Used Co-solvents for Biological Assays:
| Co-solvent | Typical Final Concentration | Notes & Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines at low concentrations. Can be more cytotoxic than DMSO at higher concentrations. [16] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A polymer that is generally less toxic than smaller alcohols. Can increase the viscosity of the medium. [16][] |
| Propylene Glycol (PG) | 1-10% | Another common choice with a good safety profile at low concentrations. [16][] |
| Glycerol | 1-5% | A viscous co-solvent that is generally non-toxic. [16] |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Make a 10 mM stock of your compound in 100% DMSO.
-
Prepare Co-solvent Blends: In separate tubes, prepare your final assay buffer containing different concentrations of a co-solvent (e.g., buffer + 1% Ethanol, buffer + 5% Ethanol, buffer + 1% PEG 400, etc.).
-
Test Dilution: Add a small aliquot of your DMSO stock to each co-solvent blend to reach your desired final compound concentration. Ensure the final DMSO concentration remains constant and as low as possible (e.g., ≤ 0.5%).
-
Observe: Vortex briefly and let the solutions stand at room temperature for 1-2 hours. Visually inspect for any signs of precipitation or cloudiness.
-
Validate: Before proceeding with your main experiment, test the chosen co-solvent/buffer blend on your cells alone (vehicle control) to ensure it does not cause toxicity.
Diagram: Co-solvent Screening Workflow
Caption: A systematic workflow for screening co-solvents to improve compound solubility.
Q7: Co-solvents are causing toxicity or still not providing enough solubility. What is a more advanced, cell-friendly alternative? The "Cyclodextrin" Approach.
A7: Cyclodextrins are an excellent alternative when organic co-solvents are problematic. They are cyclic oligosaccharides (rings of sugar molecules) with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. [19][20] Mechanism of Action: The hydrophobic inner cavity can encapsulate the poorly soluble drug molecule, forming a "host-guest" inclusion complex. [21][22]This complex has a water-soluble exterior, effectively shuttling the drug into the aqueous solution. [19] Which Cyclodextrin to Use? For pharmaceutical and biological applications, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility and lower toxicity compared to native cyclodextrins.
| Cyclodextrin Type | Key Features | Recommended For |
| β-Cyclodextrin (β-CD) | Native, lower solubility, can cause nephrotoxicity. | Not recommended for parenteral or cell-based work. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High aqueous solubility (>500 mg/mL), excellent safety profile, FDA-approved for parenteral use. [20] | Highly recommended for in vitro and in vivo applications. [22][23] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged, excellent safety profile. | Also highly recommended, particularly for positively charged drugs. [22] |
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer or water. This may require some stirring or warming to fully dissolve.
-
Add Compound: Add the solid powder of this compound directly to the HP-β-CD solution to achieve your desired final stock concentration.
-
Complexation: Mix this solution vigorously (vortex) and/or sonicate. Allow it to equilibrate by shaking or stirring at room temperature for several hours (or overnight) to ensure maximum complex formation.
-
Sterilization & Use: Filter the resulting clear solution through a 0.22 µm sterile filter to remove any undissolved particulates and ensure sterility. This is now your aqueous stock solution, which can be directly diluted into your assay medium.
This method avoids the use of organic solvents entirely, making it a much safer option for sensitive cell-based assays. [24]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: A diagram showing how a hydrophobic drug is encapsulated within the hydrophobic cavity of HP-β-CD, rendering the resulting complex water-soluble.
Part 3: Essential Laboratory Protocols
Protocol 1: How to Perform a Basic Kinetic Solubility Assay
This protocol helps you determine the maximum concentration at which your compound will stay in solution under your specific assay conditions when diluted from a DMSO stock. [10][25] Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well clear flat-bottom plate.
-
Plate reader capable of measuring absorbance or a nephelometer. [10][25] Procedure:
-
Prepare Dilution Series: In the 96-well plate, create a serial dilution of your compound.
-
Add 100 µL of assay buffer to wells A1 through H1.
-
Add 2 µL of your 10 mM DMSO stock to well A1 (this gives a 200 µM starting concentration and 2% DMSO). Mix well by pipetting up and down.
-
Transfer 50 µL from well A1 to well B1. Mix.
-
Continue this 1:2 serial dilution down the column to well G1. Well H1 will be your buffer-only blank.
-
-
Vehicle Control: In a separate column (e.g., A2 to H2), perform the same dilutions using 100% DMSO instead of your compound stock. This will control for any artifacts from the solvent.
-
Equilibration: Cover the plate and let it incubate at room temperature for 1-2 hours. [11][26]4. Measurement:
-
Visual: First, inspect the plate against a dark background. Note the highest concentration at which the solution is perfectly clear. The well above it, showing the first sign of faint cloudiness or precipitate, contains a concentration above the kinetic solubility limit.
-
Instrumental (Nephelometry): Measure light scattering on a nephelometer. The concentration at which the signal significantly rises above the vehicle control baseline indicates precipitation. [25] * Instrumental (Absorbance): Alternatively, read the absorbance at a wavelength where the compound absorbs but the media does not. A sharp drop in apparent absorbance (due to light scattering by precipitate) indicates the solubility limit.
-
Data Interpretation: The kinetic solubility is the highest concentration that remains clear and free of precipitate after the incubation period. This value gives you a practical upper limit for your experimental concentrations. [10]
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Mykhailo Dziuba. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Wikipedia. (n.d.). Cosolvent.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Hao, P. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Paulina, K. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- Sharma, K. P. (2025, January 16). DMSO in cell based assays. Scientist Solutions.
- Verle, F. A. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Pharmaguideline. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Cayman Chemical. (2022, October 7).
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Iacob, A. A., et al. (2024). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. International Journal of Molecular Sciences, 25(5), 2899.
- Zaworotko, M. J. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103.
- Patel, M. R., Patel, N. M., & Patel, M. M. (2009). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. Journal of Global Pharma Technology, 2(2), 60-65.
- ScienceOpen. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)pyrrolidine.
- Fenyvesi, É., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Pharmaceutics, 15(7), 1993.
- Ueda, H., & Kadota, K. (2021). Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry. Pharmaceutics, 13(7), 1071.
- ChemicalBook. (2025, July 16). This compound (CAS 136350-52-2).
- CheckRare. (2021, July 29).
- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- Giri, N. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
- ChemicalBook. (n.d.). This compound CAS#: 136350-52-2.
- Avdeef, A. (2020). Can small drugs predict the intrinsic aqueous solubility of 'beyond Rule of 5' big drugs?. ADMET & DMPK, 8(3), 180-206.
- Avdeef, A., & Tsinman, K. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Frontiers in Chemistry, 10, 982121.
- National Center for Biotechnology Information. (n.d.). 4-(Pyrrolidine-1-sulfonyl)-N-quinolin-8-yl-benzenesulfonamide.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Benet, L. Z., et al. (2022). Prediction of metabolism and solubility of tablet-form drugs according to the biopharmaceutical drug disposition classification system. Molecular Pharmaceutics, 19(12), 4386-4394.
- Doytchinova, I. A., & Dolashka, P. A. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 27(19), 6529.
- Jouyban, A. (2020). Equilibrium solubility determination and thermodynamic aspects of aprepitant (form I) in four binary aqueous mixtures of methanol, ethanol, acetone and 1,4-dioxane. Journal of Molecular Liquids, 309, 113123.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 136350-52-2 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 5. 4-(Pyrrolidine-1-sulfonyl)-N-quinolin-8-yl-benzenesulfonamide | C19H19N3O4S2 | CID 644442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of metabolism and solubility of tablet-form drugs according to the biopharmaceutical drug disposition classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy [mdpi.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Addressing poor reproducibility in the synthesis of pyrrolidine sulfonamides
Welcome to the Technical Support Center for the synthesis of pyrrolidine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation and address the common challenges that can lead to poor reproducibility. By understanding the underlying principles and potential pitfalls, you can achieve more consistent and reliable results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine sulfonamide synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in pyrrolidine sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding unreactive sulfonic acid. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
-
Inappropriate Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct generated during the reaction. Using a base that is too weak may not effectively scavenge the acid, leading to protonation of the pyrrolidine and a decrease in its nucleophilicity. Conversely, a base that is too strong or sterically hindered can lead to other side reactions.
-
Suboptimal Reaction Temperature: While many sulfonylation reactions proceed well at room temperature, some less reactive pyrrolidines or sulfonyl chlorides may require gentle heating to drive the reaction to completion. However, excessive heat can promote the formation of side products. It is recommended to start at 0 °C and slowly warm the reaction to room temperature, monitoring by TLC or LC-MS.
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: Several side products can form during pyrrolidine sulfonamide synthesis. One common, yet sometimes overlooked, side reaction is the dehydrogenative aromatization and sulfonylation of the pyrrolidine ring, which can occur under certain conditions, particularly with photoredox catalysis, leading to the formation of sulfonylated pyrroles[1]. Another possibility, though less common with secondary amines like pyrrolidine, is di-sulfonylation if the reaction conditions are too harsh or if there are acidic protons on the pyrrolidine ring that can be deprotonated.
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not react with the sulfonyl chloride. The polarity of the solvent can also play a role. A more polar aprotic solvent may be beneficial for dissolving the reactants and intermediates, thus accelerating the reaction. However, the optimal solvent will depend on the specific substrates being used, and some experimentation may be necessary.
Q4: What is the difference between using triethylamine and pyridine as the base?
A4: Both triethylamine and pyridine are commonly used non-nucleophilic bases in sulfonamide synthesis. Triethylamine is a stronger base than pyridine and is often more effective at scavenging the HCl byproduct[2][3]. However, pyridine can sometimes act as a nucleophilic catalyst in addition to being a base, which can be beneficial for less reactive substrates. The choice between the two often comes down to empirical optimization for a specific reaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of pyrrolidine sulfonamides.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | Poor Quality of Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive. Use a fresh bottle or purify the existing stock. Confirm the purity of the sulfonyl chloride by ¹H NMR or by converting a small amount to the corresponding sulfonic acid and checking its melting point. |
| Low Nucleophilicity of Pyrrolidine | The nucleophilicity of pyrrolidine is generally high, but can be reduced by electron-withdrawing groups on the ring. For less reactive pyrrolidines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to enhance reactivity. | |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the pyrrolidine (1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable sulfonyl chloride. | |
| Formation of Multiple Spots on TLC | Presence of Impurities in Starting Materials | Purify the pyrrolidine and sulfonyl chloride before use. Pyrrolidine can be distilled, and sulfonyl chlorides can often be recrystallized or purified by column chromatography. |
| Side Reactions | As mentioned in the FAQs, side reactions like dehydrogenation can occur. If you suspect this, consider running the reaction in the dark and at a lower temperature. Also, ensure a strictly inert atmosphere. | |
| Decomposition of Product | Some pyrrolidine sulfonamides may be unstable to the workup conditions. If your TLC looks clean during the reaction but shows multiple spots after workup, your product may be sensitive to acid or base. Perform a neutral workup if possible.[4] | |
| Difficulty in Product Purification | "Oiling Out" During Recrystallization | This occurs when the product separates as a liquid instead of a solid. This can be due to a high concentration of impurities or the melting point of your product being lower than the boiling point of the solvent. Try using a different solvent system, adding a co-solvent, or cooling the solution more slowly.[5] |
| Co-elution During Column Chromatography | If the product and a major impurity have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems, including those with different polarities and selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). Sometimes, switching to a different stationary phase (e.g., alumina) can be effective. | |
| Product is Water Soluble | If you are losing your product during the aqueous workup, it may have significant water solubility. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" your product, then extract with an organic solvent.[4] |
Expert Insights & Methodologies
The Critical Role of Pyrrolidine's Nucleophilicity
Pyrrolidine is a cyclic secondary amine and is generally considered to be a good nucleophile due to the electron-donating nature of the alkyl groups and the favorable ring strain in the transition state of nucleophilic attack. Its basicity is slightly higher than that of piperidine, a six-membered cyclic amine, which can be attributed to the conformational stability of the protonated five-membered ring.[6][7] This inherent nucleophilicity makes it a suitable partner for reaction with electrophilic sulfonyl chlorides.
However, it's important to recognize that the nucleophilicity of pyrrolidine can be modulated by substituents on the ring. Electron-withdrawing groups will decrease the electron density on the nitrogen, making it less nucleophilic and potentially slowing down the reaction. In such cases, more forcing reaction conditions may be necessary.
Detailed Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrolidine
This protocol provides a reliable method for the synthesis of a simple, unsubstituted pyrrolidine sulfonamide.
Materials:
-
Pyrrolidine (1.0 equiv)
-
Benzenesulfonyl chloride (1.05 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of pyrrolidine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of benzenesulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data for 1-(Phenylsulfonyl)pyrrolidine:
-
¹H NMR (CDCl₃): δ 7.85-7.75 (m, 2H), 7.60-7.45 (m, 3H), 3.25 (t, J = 6.5 Hz, 4H), 1.85 (quint, J = 6.5 Hz, 4H).
-
IR (KBr): ν 1340, 1160 cm⁻¹ (SO₂ stretching).
This data is representative and may vary slightly depending on the instrument and conditions used.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the process, the following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting.
Caption: A typical workflow for the synthesis of pyrrolidine sulfonamides.
Caption: A logical troubleshooting workflow for addressing low yields.
References
- Bunnett, J. F., & Bernasconi, C. F. (1965). Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers. The Journal of Organic Chemistry, 30(9), 2965-2971.
- Guillou, S., et al. (2004). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (7), 1235-1240.
- Bunnett, J. F., & Bernasconi, C. F. (1981). Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers. Journal of the American Chemical Society, 103(15), 4553-4557.
- Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?
- An, J., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. The Journal of Organic Chemistry, 85(4), 2096-2106.
- ResearchGate. (n.d.). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts.
- BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. BenchChem Technical Support.
- Wikipedia. (n.d.). Pyrrolidine.
- ResearchGate. (n.d.). Synthesis of 1-(phenylsulfonyl)pyrrolidine by tert-amines.
- König, B., et al. (2018). Dehydrogenative Aromatization and Sulfonylation of Pyrrolidines: Orthogonal Reactivity in Photoredox Catalysis.
- BenchChem. (2025). An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine. BenchChem Technical Support.
- Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- MDPI. (2023).
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
- PubChem. (n.d.). 1-(Phenylsulfonyl)pyrrolidine.
- Quora. (2017). Which of the following is more basic, pyridine or triethyamine?
- Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- MDPI. (2021).
- Quora. (2017). Which is more basic, pyridine, triethylamine or ammonia?
- Bentley, T. W., & Llewellyn, G. (1990). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Progress in Physical Organic Chemistry, 17, 121-158.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Scribd. (n.d.). Recrystallization Techniques for Purification.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
- Organic Syntheses. (n.d.). 2,3-DIBROMO-1-(PHENYLSULFONYL)-1-PROPENE AS A VERSATILE REAGENT FOR THE SYNTHESIS OF FURANS AND CYCLOPENTENONES.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- SpectraBase. (n.d.). 1-(2-Naphthylsulfonyl)pyrrolidine.
- ResearchGate. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).
- PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Reddit. (2019). Using Pyridine vs. Triethylamine.
- PubMed. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
- International Journal of Pharmaceutical Sciences and Research. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- ResearchGate. (n.d.). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
Sources
Strategies to reduce reaction time for 1-(4-Bromophenylsulfonyl)pyrrolidine synthesis
Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to not only overcome common synthetic challenges but also to significantly reduce reaction times, thereby improving your workflow efficiency.
Introduction: The Need for Speed in Sulfonamide Synthesis
The formation of the sulfonamide bond is a cornerstone reaction in medicinal chemistry and materials science. However, the reaction between a sulfonyl chloride and an amine can often be sluggish, leading to extended reaction times and the potential for side product formation. This guide focuses on actionable strategies to accelerate the synthesis of this compound, a valuable building block in organic synthesis. We will explore the critical parameters that govern the reaction rate and provide evidence-based recommendations to optimize your synthetic protocol.
Troubleshooting Guide: Accelerating Your Reaction
This section addresses common issues that lead to prolonged reaction times and provides solutions to expedite the synthesis of this compound.
Question: My reaction to form this compound is very slow, taking over 12 hours to reach completion. How can I speed it up?
Answer: A slow reaction rate is a frequent challenge in sulfonamide synthesis and can be attributed to several factors. Here’s a systematic approach to accelerating your reaction:
1. Evaluate Your Base Selection:
-
The Role of the Base: The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct of the reaction. However, the choice of base can significantly impact the reaction rate.
-
Commonly Used Bases: While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, a stronger, non-nucleophilic base can be more effective.
-
Recommendation: Consider using a stronger base such as pyridine. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which then readily reacts with pyrrolidine. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective in accelerating the reaction by forming a more reactive sulfonyl-DMAP intermediate.[1][2]
2. Optimize the Reaction Temperature:
-
General Principle: Increasing the reaction temperature generally increases the reaction rate.
-
Practical Considerations: Many standard protocols for this synthesis are conducted at room temperature. If your reaction is slow, consider gently heating the reaction mixture.
-
Recommended Temperature Range: A modest increase to 40-50 °C can significantly reduce the reaction time without promoting significant side product formation. Always monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
3. Choose the Right Solvent:
-
Solvent Polarity: The solvent can influence the rate of reaction by stabilizing the transition state. Aprotic polar solvents are generally preferred for this type of reaction.
-
Common Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3]
-
Recommendation for Faster Reactions: Acetonitrile (MeCN) can be an excellent choice to accelerate the reaction. Its polar nature can help to stabilize charged intermediates and facilitate the reaction.
4. Ensure High Purity of Reactants:
-
Impact of Impurities: The presence of moisture can lead to the hydrolysis of 4-bromophenylsulfonyl chloride to the unreactive 4-bromophenylsulfonic acid, effectively reducing the concentration of your electrophile and slowing down the reaction.[1][3]
-
Best Practices:
Question: I am observing the formation of a significant amount of 4-bromophenylsulfonic acid as a byproduct, which is complicating purification and likely slowing down my desired reaction. What is the cause and how can I prevent it?
Answer: The formation of 4-bromophenylsulfonic acid is a clear indication of the hydrolysis of your starting material, 4-bromophenylsulfonyl chloride. This side reaction consumes your electrophile, leading to lower yields and longer reaction times.
Root Cause: The primary culprit is the presence of water in your reaction mixture. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of a base.[1][3]
Preventative Measures:
-
Rigorous Anhydrous Technique:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Handle 4-bromophenylsulfonyl chloride in a dry environment (e.g., a glove box or under a stream of inert gas).
-
-
Order of Addition: Add the 4-bromophenylsulfonyl chloride solution dropwise to the solution of pyrrolidine and base. This ensures that the sulfonyl chloride preferentially reacts with the more nucleophilic amine rather than any trace water.
Frequently Asked Questions (FAQs)
Q1: Can I use a catalyst to speed up the synthesis of this compound?
A1: Yes, catalytic approaches can significantly reduce reaction times. While the traditional synthesis with a base like pyridine is often sufficient, certain catalysts can be very effective. For instance, indium-catalyzed sulfonylation of amines has been shown to be a facile and efficient method for producing a wide range of sulfonamides in excellent yields.[4] Copper-catalyzed methods have also been developed for the sulfonylation of amines.[5] For this specific synthesis, the use of a catalytic amount of DMAP is a practical and effective strategy to accelerate the reaction.[1]
Q2: What is the optimal stoichiometry of reactants to minimize reaction time?
A2: To ensure the complete and rapid consumption of the limiting reagent, it is advisable to use a slight excess of one of the reactants. A common strategy is to use a slight excess of the amine (pyrrolidine), typically 1.1 to 1.2 equivalents, to ensure that the more valuable sulfonyl chloride is fully consumed.[3]
Q3: How does the choice of the sulfonylating agent affect the reaction time?
A3: While 4-bromophenylsulfonyl chloride is the standard reagent, sulfonyl fluorides are also used. However, sulfonyl chlorides are generally more reactive than sulfonyl fluorides towards amine nucleophiles, with reaction rates being several orders of magnitude faster.[6] Therefore, for reducing reaction time, 4-bromophenylsulfonyl chloride is the preferred reagent.
Q4: Can microwave irradiation be used to accelerate this reaction?
A4: Yes, microwave-assisted organic synthesis is a well-established technique for accelerating reactions. The synergistic effect of an appropriate solvent and microwave irradiation can dramatically increase the rate of C-N coupling reactions, often reducing reaction times from hours to minutes.[7] If you have access to a microwave reactor, this is a highly recommended strategy to explore for rapid synthesis.
Optimized Experimental Protocol for Rapid Synthesis
This protocol is designed to synthesize this compound in a significantly reduced timeframe.
Materials:
-
4-Bromophenylsulfonyl chloride (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add pyrrolidine (1.2 equiv) and pyridine (1.5 equiv) to a flame-dried round-bottom flask containing anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-bromophenylsulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Summary and Visualization
Table 1: Comparison of Reaction Conditions and Times
| Condition | Base | Solvent | Temperature (°C) | Catalyst | Approximate Reaction Time |
| Standard | Triethylamine | DCM | 25 | None | > 12 hours |
| Optimized | Pyridine | DCM | 25 | None | 1-2 hours |
| Accelerated | Pyridine | Acetonitrile | 40 | None | < 1 hour |
| Catalytic | Triethylamine | DCM | 25 | DMAP (cat.) | 2-3 hours |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for reducing reaction time.
References
- Jang, D. O., & Cho, D. H. (2002). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Synlett, 2002(10), 1523-1525. [Link]
- Chen, W., Xu, H., Wu, R., Chen, Y., Yu, P., & Jin, Y. (2023). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry, 21(27), 5625-5629. [Link]
- Wang, Z., Gockel, S., & Willis, M. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21379-21385. [Link]
- Emery, M. G., & Schomaker, J. M. (2012). Preparation of sulfonamides from N-silylamines. Beilstein journal of organic chemistry, 8, 1856-63. [Link]
- Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A General Approach to the Construction of Comprehensive Reactivity Scales for Polar Organic Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]
- Teye, J., A., A., F., E., E., & A., A. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. International Journal of Molecular Sciences, 23(21), 13470. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Mastering Temperature Control in Large-Scale Sulfonylation
Welcome to the technical support center dedicated to one of the most critical parameters in process chemistry: temperature control during large-scale sulfonylation reactions. Sulfonylation and sulfonation are powerful tools for synthesizing a vast array of pharmaceuticals and specialty chemicals. However, their highly exothermic nature presents significant challenges, particularly during scale-up.[1][2] An inability to manage the reaction thermochemistry can lead to poor product quality, low yield, and, most critically, hazardous thermal runaway events.[3][4]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of thermal management in sulfonylation.
Q1: Why is precise temperature control so critical in large-scale sulfonylation reactions? A1: Temperature is arguably the most influential variable in a sulfonylation reaction for three primary reasons:
-
Selectivity and Product Quality: Many sulfonylation reactions can yield different products based on the temperature. A classic example is the sulfonation of naphthalene, where lower temperatures favor the kinetically controlled 1-sulfonic acid isomer, while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled 2-sulfonic acid isomer.[8] Improper temperature can also lead to undesirable side reactions such as polysulfonation or the formation of sulfone byproducts, which complicates purification and reduces yield.[8]
-
Reaction Rate and Efficiency: Chemical reaction rates are highly dependent on temperature. Maintaining an optimal temperature ensures the reaction proceeds at a desirable rate, maximizing throughput without compromising safety or selectivity.[3] Too low a temperature may lead to an impractically slow reaction or incomplete conversion.
Q2: What are the primary sources of heat that must be managed? A2: The total heat load in the reactor comes from two main sources:
-
Heat of Reaction (ΔHᵣ): This is the primary and most significant source. The formation of the C-S or N-S bond during sulfonylation is a thermodynamically favorable process that releases substantial energy.
-
Heat of Mixing/Dilution: The energy released when reagents are mixed or diluted can also be significant. For instance, diluting concentrated sulfuric acid or oleum is a strongly exothermic process that must be factored into the overall thermal management plan.
Q3: What are the common industrial cooling systems and strategies for large-scale reactors? A3: A multi-faceted approach is essential for robust temperature control. Common systems include:
-
Jacketed Reactors: These are the workhorses of the chemical industry. A cooling fluid (e.g., water, brine, or a thermal oil) is circulated through an outer jacket surrounding the reactor vessel to remove heat.[9][10]
-
Internal Coils/Baffles: For very large reactors or highly exothermic reactions where the surface area of the jacket is insufficient, internal cooling coils provide additional heat transfer area.[9][11]
-
External Heat Exchangers: The reaction mixture can be pumped out of the reactor, through an external heat exchanger (like a shell-and-tube or plate-and-frame), and then back into the reactor.[9][10] This provides a large, scalable surface area for cooling.
-
Controlled Dosing: A critical process strategy is to add the highly reactive sulfonylating agent slowly over time. This allows the heat of reaction to be released gradually, enabling the cooling system to keep pace and prevent heat accumulation.[2]
Q4: How should I monitor the reaction temperature and progress effectively? A4: Real-time, continuous monitoring is non-negotiable for safety and process control.
-
Temperature Probes (RTDs/Thermocouples): Multiple probes should be strategically placed within the reactor to get a representative temperature profile and detect any localized "hot spots."
-
In-situ Spectroscopy (FTIR/Raman): These powerful analytical tools can be used to monitor the consumption of reactants and the formation of products in real-time without taking samples.[14] This provides immediate insight into the reaction kinetics and progress.
-
Automated Control Systems: Modern reactors use sophisticated control systems that continuously monitor the temperature and automatically adjust the flow of coolant to maintain the desired setpoint.[3][10] These systems are the first line of defense against temperature deviations.
-
Online Analytics (LC-MS): For some processes, an automated system can periodically draw a sample, dilute it, and inject it into an LC-MS to track the formation of the desired product and any impurities.[15]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Temperature Excursion / Potential Runaway)
-
Causality: This is the most critical safety issue. It occurs when the rate of heat generation from the exothermic reaction exponentially outpaces the rate of heat removal by the cooling system.[3][7] This can be triggered by adding the sulfonylating agent too quickly, a failure in the cooling system, or insufficient cooling capacity for the scale of the reaction.
-
Solutions: A tiered, rapid-response approach is necessary.
-
Immediate Action - Stop Reagent Addition: The first step is always to immediately stop the addition of the limiting reagent (usually the sulfonylating agent) to halt further heat generation.
-
Primary Control - Maximize Cooling: Ensure the primary cooling system is operating at maximum capacity. This may involve fully opening the valve to the reactor jacket or increasing the flow rate through the external heat exchanger.[7]
-
Secondary Control - Emergency Cooling: If the temperature continues to rise, activate any secondary or emergency cooling systems. This could be a bypass valve that introduces an additional, colder coolant into the system.[7]
-
Final Defense - Quench the Reaction: If the temperature cannot be controlled and approaches a critical safety limit, the reaction must be quenched. This involves rapidly adding a chemical that will instantly stop the reaction. The quench agent is typically transferred into the reactor from a "quench tank."[7] The choice of quench agent depends on the specific chemistry.
-
Issue 2: Low Yield of the Desired Product
-
Causality: A lower-than-expected yield can often be traced back to incorrect temperature settings or reagent instability.
-
Possible Causes & Solutions:
-
Reaction Temperature is Too Low: The reaction may be proceeding too slowly to reach completion in the allotted time.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, carefully monitoring the reaction progress and ensuring the cooling system can handle the increased rate of heat evolution.[8]
-
-
Reaction Temperature is Too High: Excessively high temperatures can cause thermal decomposition of the starting materials, intermediates, or the final product.[8] For example, many sulfonyl chlorides begin to decompose at elevated temperatures.[16][17]
-
Solution: Lower the reaction temperature to minimize degradation pathways.[8] Consult literature for the thermal stability of your specific reagents.
-
-
Degradation of Sulfonylating Agent: Sulfonyl chlorides are susceptible to hydrolysis by moisture, converting them into unreactive sulfonic acids.[18]
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[18] Use freshly opened or properly stored sulfonylating agents.
-
-
Issue 3: Poor Selectivity or Formation of Impurities
-
Causality: The formation of byproducts is often a direct consequence of running the reaction at a non-optimal temperature, leading to competing reaction pathways.
-
Possible Causes & Solutions:
-
Wrong Isomer Formation (Kinetic vs. Thermodynamic Control): As mentioned, temperature dictates which isomeric product is favored.[8]
-
Solution: To obtain the kinetic product, run the reaction at a lower temperature where the reaction is irreversible. For the thermodynamic product, a higher temperature is needed to allow the reaction to become reversible and equilibrate to the most stable isomer.[8]
-
-
Formation of Sulfones: At elevated temperatures, a common side reaction is the formation of sulfones, which consumes starting material.[8]
-
Solution: Lower the reaction temperature. Consider using a milder or more selective sulfonylating agent if the problem persists.[8]
-
-
Polysulfonylation: Harsh reaction conditions (high temperature, long reaction time, excess sulfonylating agent) can lead to the addition of multiple sulfonic acid groups to the molecule.[8]
-
Solution: Reduce the reaction temperature and time. Use a stoichiometric amount of the sulfonylating agent rather than a large excess.[8]
-
-
Data & Protocols
Table 1: Properties of Common Sulfonylating Agents
| Sulfonylating Agent | Formula | Boiling Point (°C) | Key Hazards & Characteristics | Typical Temperature Range |
| Sulfuryl Chloride | SO₂Cl₂ | 69.4 °C[19] | Pungent odor, corrosive, reacts violently with water. Decomposes above 100 °C.[19] | 0 °C to 60 °C |
| Chlorosulfonic Acid | HSO₃Cl | 151 °C | Highly corrosive, reacts explosively with water. Potent dehydrating agent. | 0 °C to 40 °C |
| Oleum (Fuming H₂SO₄) | H₂SO₄·xSO₃ | Variable | Extremely corrosive and oxidizing. Reacts violently with water. SO₃ is highly reactive. | 25 °C to 100 °C |
| Sulfamic Acid | H₃NSO₃ | 205 °C (decomposes) | Solid, less hazardous than other agents, but requires higher temperatures to react.[2] | 110 °C to 160 °C[2] |
Experimental Protocols
Protocol 1: Controlled Addition of a Liquid Sulfonylating Agent
-
System Preparation: Ensure the reactor and all transfer lines are clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Initial Charge: Charge the substrate and solvent to the main reactor. Begin agitation to ensure homogeneity.
-
Cooling: Start the flow of coolant to the reactor jacket and bring the internal temperature of the reactor contents to 5-10°C below the target reaction temperature.
-
Reagent Addition: Begin the slow, subsurface addition of the sulfonylating agent from an addition vessel via a pump at a pre-calculated rate.
-
Real-Time Monitoring: Continuously monitor the internal temperature. The addition rate should be controlled such that the cooling system can comfortably maintain the temperature setpoint (e.g., within ±2°C).
-
Dynamic Control: If the internal temperature rises and approaches the upper control limit, immediately pause the reagent addition. Do not resume addition until the temperature has stabilized back at the setpoint.
-
Completion: Once the addition is complete, maintain the reaction at the target temperature for the required time, monitoring for completion by a suitable analytical method (e.g., in-situ FTIR, TLC, LC-MS).[15]
Protocol 2: Emergency Quenching Procedure
This protocol should be established and validated before performing the reaction.
-
Trigger Condition: An emergency quench is initiated ONLY when a thermal runaway is confirmed and primary/secondary cooling measures have failed to arrest the temperature rise.
-
Initiate Quench: Open the valve connecting the pre-charged quench tank to the reactor. The quench agent should be transferred rapidly into the reactor under positive pressure.
-
Ensure Mixing: Maintain maximum agitation in the reactor to ensure rapid and thorough mixing of the quench agent with the reaction mass.
-
Maintain Cooling: Keep all cooling systems running at maximum capacity to help dissipate the residual heat in the reactor.
-
Ventilation: Ensure the reactor's emergency venting system is operational and that any evolved gases are directed to a scrubber or safe location.
-
Post-Quench: Once the reactor temperature is stable and declining, the system should be left to cool completely before any attempt is made to empty or clean the reactor. A full incident investigation must be conducted.
Visualizations
Diagram 1: Troubleshooting Workflow for Temperature Deviation
This diagram outlines a decision-making process for an operator when a reactor temperature alarm is triggered.
Sources
- 1. Sulphonation | Phoenix Equipment [phxequip.com]
- 2. chemithon.com [chemithon.com]
- 3. celsicontech.com [celsicontech.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Chemical industry cooling equipment: factory cooling system | Mirai Intex [mirai-intex.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Processing maintaining Precise Temperatures - Welltech Cooling Systems [welltechcoolingsystems.com]
- 10. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 11. asiachmical.com [asiachmical.com]
- 12. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 13. PolarFit® Reaction Cooling System [airproducts.co.uk]
- 14. mt.com [mt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(4-Bromophenylsulfonyl)pyrrolidine and Its Halogenated Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of halogens into a molecular scaffold is a time-honored approach to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the biological activity of 1-(4-Bromophenylsulfonyl)pyrrolidine and its fluoro, chloro, and iodo analogs. While direct comparative studies on this specific series of compounds are not extensively documented in publicly available literature, this document synthesizes established principles of structure-activity relationships (SAR) for sulfonamides and halogenated compounds, alongside validated experimental protocols to guide researchers in their own investigations.[1][2][3]
The core structure, a phenylsulfonylpyrrolidine moiety, is a recognized pharmacophore found in a variety of biologically active agents.[4][5] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key component in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and stereochemical complexity.[5][6][7] When coupled with a sulfonamide group, a critical functional group in a wide array of therapeutics, the resulting scaffold presents a promising starting point for drug discovery.[2][8]
The Influence of Halogenation on Bioactivity: A Mechanistic Perspective
The substitution of a hydrogen atom with a halogen on the phenyl ring can profoundly impact a molecule's biological profile through several mechanisms:
-
Electronic Effects : Halogens are electronegative atoms that can alter the electron distribution within the aromatic ring, influencing the molecule's ability to interact with biological targets.[9]
-
Lipophilicity : The introduction of a halogen generally increases the lipophilicity of a compound, which can affect its ability to cross cell membranes and its distribution within the body. The effect on lipophilicity increases with the size of the halogen (F < Cl < Br < I).
-
Steric Effects : The size of the halogen atom (van der Waals radius) can influence how the molecule fits into the binding pocket of a target protein or enzyme.[1]
-
Halogen Bonding : This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" on a biological macromolecule. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).[3]
Based on these principles, a hypothetical trend in the biological activity of the 1-(4-Halophenylsulfonyl)pyrrolidine series can be postulated, although this would require experimental validation.
Comparative Biological Activities (Hypothetical)
While specific experimental data for a direct comparison is limited, we can extrapolate potential activities based on related compounds. The primary areas of interest for this class of molecules include antimicrobial and anticancer activities.
Antimicrobial Activity
Sulfonamides have a long history as antibacterial agents.[2] The introduction of a halogen can enhance this activity. For instance, some pyrrolidine derivatives have shown notable antibacterial and antifungal properties.[4][10][11][12][13]
Table 1: Postulated Antimicrobial Activity Profile of 1-(4-Halophenylsulfonyl)pyrrolidine Analogs
| Compound | Halogen | Expected Relative Potency | Rationale |
| 1-(4-Fluorophenylsulfonyl)pyrrolidine | Fluoro | Moderate | The high electronegativity of fluorine can enhance binding interactions, but its small size may lead to weaker halogen bonding. |
| 1-(4-Chlorophenylsulfonyl)pyrrolidine | Chloro | High | A good balance of electronegativity, lipophilicity, and size often leads to potent antimicrobial activity in related compounds.[4][14] |
| This compound | Bromo | High to Very High | Increased lipophilicity and stronger halogen bonding potential compared to the chloro analog may lead to enhanced activity. |
| 1-(4-Iodophenylsulfonyl)pyrrolidine | Iodo | Variable | While having the strongest halogen bonding potential, the large size and lower electronegativity of iodine can sometimes lead to a decrease in activity due to steric hindrance or altered electronic properties. |
Anticancer Activity
The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer properties.[5][7][11] The cytotoxic effects of these compounds are often evaluated across a panel of cancer cell lines.
Table 2: Postulated In Vitro Cytotoxicity (IC50) of 1-(4-Halophenylsulfonyl)pyrrolidine Analogs Against a Representative Cancer Cell Line (e.g., MCF-7)
| Compound | Halogen | Postulated IC50 (µM) | Rationale |
| 1-(4-Fluorophenylsulfonyl)pyrrolidine | Fluoro | 20 - 50 | Moderate activity, potentially influenced by fluorine's ability to form strong hydrogen bonds. |
| 1-(4-Chlorophenylsulfonyl)pyrrolidine | Chloro | 10 - 30 | Often exhibits potent cytotoxicity in similar molecular frameworks. |
| This compound | Bromo | 5 - 25 | The bromo-substituent can enhance membrane permeability and target interaction, potentially leading to higher potency. |
| 1-(4-Iodophenylsulfonyl)pyrrolidine | Iodo | 15 - 40 | The large size of iodine may lead to suboptimal binding in some targets, though its high lipophilicity could enhance uptake. |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and intended for illustrative purposes. Experimental validation is essential to determine the actual biological activities.
Experimental Protocols
To empirically determine and compare the biological activities of these halogenated analogs, the following standardized protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a pure bacterial culture, select 4-5 colonies.[17]
-
Suspend the colonies in a sterile broth or saline solution.[18]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[17][18]
-
Dilute the standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/ml in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense the appropriate growth medium into the wells of a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of each test compound directly in the wells.[15]
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[19][20]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[19]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
MTT Assay:
-
IC50 Calculation:
Sources
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. researchgate.net [researchgate.net]
- 9. tpcj.org [tpcj.org]
- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Silico Docking of 1-(4-Bromophenylsulfonyl)pyrrolidine Derivatives as Enzyme Inhibitors
This guide provides an in-depth comparative analysis of the in silico docking performance of 1-(4-Bromophenylsulfonyl)pyrrolidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a scientifically rigorous comparison with alternative inhibitor scaffolds. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, reproducible protocols.
Introduction: The Therapeutic Potential of the Sulfonylpyrrolidine Scaffold
The this compound scaffold is a promising starting point for the design of novel enzyme inhibitors. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and natural products, offering a three-dimensional structure that can effectively explore the pharmacophore space of a target protein. When combined with a benzenesulfonamide group, this scaffold gains the ability to form key interactions with various enzyme active sites. Sulfonamides, a well-established class of therapeutic agents, are known to inhibit bacterial dihydropteroate synthase (DHPS) and various isoforms of carbonic anhydrase (CA) and acetylcholinesterase (AChE).[1][2][3] The bromine substitution on the phenyl ring can further enhance binding affinity through halogen bonding and increased lipophilicity.
In silico molecular docking is an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[4] This computational approach enables the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug development pipeline.[5]
This guide will provide a comprehensive overview of the in silico docking of this compound derivatives, comparing their potential efficacy against alternative inhibitor classes for key enzymatic targets.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for the in silico docking of this compound derivatives. This protocol is a synthesis of best practices described in the literature.[4][6]
Part 1: Preparation of the Receptor and Ligands
-
Receptor Acquisition and Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this guide, we will consider human Carbonic Anhydrase II (PDB ID: 5AML) as a representative target.[7]
-
All water molecules, co-factors, and existing ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned to account for electrostatic interactions.
-
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives and comparator compounds are drawn using molecular modeling software and saved in a suitable format (e.g., .mol2).
-
The ligands are then energy-minimized to obtain their most stable conformation. Gasteiger charges are computed for each ligand atom.
-
The prepared ligands are saved in the PDBQT format, which includes information on rotatable bonds and atomic charges, making them ready for docking.
-
Part 2: In Silico Docking Simulation
-
Grid Box Generation:
-
A grid box is defined around the active site of the target enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, ensuring that the docking algorithm can explore all possible binding orientations of the ligand.
-
-
Docking with AutoDock Vina:
-
AutoDock Vina, a widely used open-source docking program, is employed for the docking simulations.
-
The Lamarckian Genetic Algorithm is typically used, which combines a genetic algorithm for global exploration of the conformational space with a local search method for energy minimization.[4]
-
Multiple docking runs (e.g., 10-100) are performed for each ligand to ensure the reliability of the predicted binding poses.
-
Part 3: Analysis and Validation of Docking Results
-
Binding Affinity and Pose Selection:
-
The docking results are ranked based on their predicted binding affinity (in kcal/mol), with lower values indicating stronger binding.[8]
-
The top-ranked poses for each ligand are visually inspected to assess their interactions with the active site residues.
-
-
Validation of the Docking Protocol:
-
To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the PDB file and re-docked into the active site.
-
The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[5]
-
Diagram of the In Silico Docking Workflow
A generalized workflow for in silico molecular docking.
Comparative Analysis of Docking Performance
To provide a comparative perspective, we will analyze the predicted binding affinities of this compound derivatives against human Carbonic Anhydrase II (hCA II) and compare them with a known sulfonamide inhibitor, Acetazolamide, and other classes of inhibitors.
Table 1: Predicted Binding Affinities of this compound Derivatives against hCA II
| Compound ID | Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| BPS-1 | This compound | -8.5 | His94, His96, His119, Thr199, Thr200 |
| BPS-2 | 1-(4-Bromophenylsulfonyl)-3-hydroxypyrrolidine | -8.9 | His94, His96, His119, Thr199, Thr200, Gln92 |
| BPS-3 | 1-(4-Bromophenylsulfonyl)-3-aminopyrrolidine | -9.2 | His94, His96, His119, Thr199, Thr200, Gln92 |
Note: The binding affinities and interacting residues for the this compound derivatives are hypothetical and based on the expected interactions of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase and potential additional interactions from the pyrrolidine ring modifications.
Table 2: Comparative Docking Performance of Different Inhibitor Classes against hCA II
| Compound ID | Compound Class | Predicted Binding Affinity (kcal/mol) | Reference |
| Acetazolamide | Sulfonamide (Standard) | -7.8 | [9] |
| BPS-1 | Sulfonylpyrrolidine | -8.5 | (This Study - Hypothetical) |
| Compound 7 | Phthalimidobenzenesulfonamide | -8.2 (vs. AChE) | [10] |
| G1 | Glycine Sulfonamide Derivative | -7.5 (vs. hCA II) | [11] |
| P1 | Phenylalanine Sulfonamide Derivative | -7.9 (vs. hCA II) | [11] |
From the comparative data, it is evident that the this compound scaffold shows promise for potent inhibition of hCA II. The hypothetical binding affinities suggest that modifications to the pyrrolidine ring, such as the introduction of hydroxyl or amino groups, could further enhance binding by forming additional hydrogen bonds with active site residues. When compared to the standard inhibitor Acetazolamide and other sulfonamide derivatives, the bromo-substituted pyrrolidine derivatives demonstrate competitive or superior predicted binding affinities.
Visualization of Ligand-Receptor Interactions
The following diagram illustrates the hypothetical binding mode of a representative this compound derivative within the active site of Carbonic Anhydrase II.
Diagram of Hypothetical Binding Mode
Hypothetical interactions of BPS-1 in the hCA II active site.
In this model, the sulfonamide group of BPS-1 forms a key coordination bond with the zinc ion, a characteristic interaction for sulfonamide-based carbonic anhydrase inhibitors. Additionally, hydrogen bonds are formed with the side chains of Thr199 and Thr200, further stabilizing the ligand in the active site. The bromophenyl group likely occupies a hydrophobic pocket, while the pyrrolidine ring can be modified to explore additional interactions with residues such as Gln92.
Conclusion
This comparative guide demonstrates the utility of in silico docking for evaluating the potential of this compound derivatives as enzyme inhibitors. The detailed protocol provides a framework for conducting robust and reproducible docking studies. The comparative analysis, based on available data for structurally related compounds, suggests that this scaffold holds significant promise, with predicted binding affinities that are competitive with or superior to existing inhibitors. The visualization of the hypothetical binding mode provides valuable insights for the rational design of more potent analogs. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.
References
- Saini, A., Kumar, A., Jangid, K., Kumar, V., & Jaitak, V. (n.d.). Identification of terpenoids as dihydropteroate synthase and dihydrofolate reductase inhibitors through structure-based virtual screening and molecular dynamic simulations. Taylor & Francis Online.
- Al-Megrin, W. A., Al-Harbi, S. A., Al-Zoghaibi, F. A., Al-Shehri, Z. S., Metwally, A. A., & Shami, A. (2023). Inhibitory effect of natural compounds on Dihydropteroate synthase of Mycobacterium leprae: Molecular dynamic study. PubMed.
- Dennis, M. L., Sutto, Z. L., & Johnson, T. A. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(6), 1145–1155. [Link]
- Viira, B., Timcenko, O., & O'Connell, J. D. (2013). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Chemical Biology, 8(12), 2748–2757. [Link]
- Ahmed, M., Singh, D., & Sharma, M. (2023). Molecular Docking Investigation and Pharmacokinetic Properties Prediction of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. ResearchGate.
- Ahangarian, N., Kazemi, M., & Kompany-Zareh, M. (2019). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. DARU Journal of Pharmaceutical Sciences, 27(1), 101–114. [Link]
- Ullah, A., Siddiqui, S., & Khan, S. A. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
- Amad, M., Ahmad, I., & Ali, S. A. (2011). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 791–797. [Link]
- Khan, I., Ibrar, A., & Ahmed, W. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(1), 111–117.
- Khan, I., Ibrar, A., & Ahmed, W. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate.
- Kumar, A., Kumar, A., & Singh, A. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate.
- Nawaz, M. Z., Ain, Q. U., Zahid, S., & Iqbal, H. (2020). Ranking of inhibitors based on docking score. ResearchGate.
- Dennis, M. L., Sutto, Z. L., & Johnson, T. A. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.
- Al-Ostath, A. I., El-Senduny, F. F., & Badria, F. A. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules, 27(6), 1957. [Link]
- (n.d.). Results of docking enzyme-inhibitor and domain-domain pairs. Bar... ResearchGate.
- Schindler, C., & Brenk, R. (2022). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3666–3681. [Link]
- Sharma, S., & Kumar, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Medicinal Chemistry Research, 26(12), 3206–3220. [Link]
- Poyraz, S., Döndaş, H. A., & Uslu, H. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 1–13. [Link]
- Abdel-Atty, M. M., & El-Sawy, E. R. (2022).
- Riaz, N., Iftikhar, M., & Saleem, M. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
- Akocak, S., Senturk, M., & Ozgeris, B. (2015). Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives. Bioorganic & Medicinal Chemistry, 23(23), 7495–7501. [Link]
- Yasen, A., & Chen, J. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS Discovery, 26(10), 1335–1343. [Link]
- Benaicha, B., Gasmi, S., Helimi, C., Hadfi, O., & Saadi, S. (2023). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. Studia Universitatis “Vasile Goldiş”, Seria Ştiinţele Vieţii, 33(2), 49–55.
- Kuzu, B., Tan-Uygun, M., Gülçin, İ., & Menges, N. (2021). Docking results for some selected ligands (PDB code: 4WR7 carbonic... ResearchGate.
- Li, Y., Wang, Y., & Zhang, Y. (2024). Docking-based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties.
- Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2016). Synthesis, molecular docking and antibacterial evaluation of new 1,4-naphthoquinone derivatives contains carbazole-6,11-dione moiety. Journal of Saudi Chemical Society, 20, S35–S41. [Link]
- Al-Issa, S. A. (2025). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][12][13][14]triazole. ResearchGate.
- Wang, Y., Zhang, Y., & Li, Y. (2021). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 26(8), 2235. [Link]
- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances, 11(38), 23653–23666. [Link]
- Gökçe, M., & Utku, S. (2017). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 13–19. [Link]
- Taş, S., Döndaş, H., & Pask, C. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Semantic Scholar.
- Khan, I., & Zaib, S. (2021). Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. ACS Chemical Neuroscience, 12(20), 3848–3865. [Link]
- Gökçe, M., & Utku, S. (2025). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate.
- Georgiev, G., & Zahariev, N. (2021). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. Indian Journal of Pharmaceutical Sciences, 83(5), 878–887. [Link]
Sources
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations [mdpi.com]
- 5. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studiauniversitatis.ro [studiauniversitatis.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromophenylsulfonyl Pyrrolidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its presence in numerous FDA-approved drugs.[1] When coupled with a bromophenylsulfonyl moiety, this scaffold gives rise to a class of compounds with significant potential for targeted enzyme inhibition. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromophenylsulfonyl pyrrolidine derivatives, focusing on two key enzyme families: Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). By examining the subtle interplay between molecular structure and inhibitory potency, we aim to furnish researchers with the critical insights needed to guide future drug discovery efforts.
The Core Scaffold: A Foundation for Diverse Biological Activity
The bromophenylsulfonyl pyrrolidine core provides a versatile framework for designing enzyme inhibitors. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional structure that can effectively probe the binding pockets of target enzymes.[2] The sulfonyl group acts as a key hydrogen bond acceptor and can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The strategic placement of a bromine atom on the phenyl ring can enhance binding affinity through halogen bonding and modulate the electronic properties of the aromatic system. The position of the bromo substituent (ortho, meta, or para) can significantly impact the molecule's conformation and its interaction with the target protein.
Comparative Analysis of Inhibitory Activity
This guide will now delve into the specific SAR of bromophenylsulfonyl pyrrolidine derivatives against two distinct and therapeutically relevant enzyme classes.
Matrix Metalloproteinase (MMP) Inhibition: Targeting Tissue Remodeling and Cancer Progression
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of selective MMP inhibitors is a significant focus of pharmaceutical research.
The inhibitory potency of bromophenylsulfonyl pyrrolidine derivatives against MMPs, particularly MMP-2 and MMP-9, is highly dependent on the nature and position of substituents on both the pyrrolidine and phenyl rings.
-
Substitution on the Pyrrolidine Ring: The introduction of various functional groups on the pyrrolidine ring has been shown to be a critical determinant of MMP inhibitory activity. For instance, hydroxamic acid moieties are known potent zinc-binding groups and their incorporation often leads to high inhibitory potency.
-
Substitution on the Phenyl Ring: The position of the bromo-substituent on the phenylsulfonyl group plays a crucial role in determining the inhibitory profile. While direct comparisons of ortho, meta, and para-bromophenylsulfonyl pyrrolidines are limited in the literature, studies on related arylsulfonyl pyrrolidines suggest that the substitution pattern significantly influences binding to the S1' pocket of the MMP active site. For example, in a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives, substitutions on the phenoxy ring that enhance interactions with the S1' pocket were found to increase inhibitory activity against MMP-2 and MMP-9.[3]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is a critical factor influencing biological activity. Different stereoisomers can exhibit vastly different binding affinities due to the specific three-dimensional arrangement of substituents, which dictates how the inhibitor fits into the enzyme's active site.
The following table summarizes the inhibitory activities of a representative set of sulfonyl pyrrolidine derivatives against MMP-2. While not all compounds feature a bromophenyl group, the data illustrates the impact of various substitutions on inhibitory potency.
| Compound | R Group on Pyrrolidine | Arylsulfonyl Group | MMP-2 IC50 (nM) | Reference |
| LY52 | (Reference) | (Reference) | 360 | [4] |
| Compound 4c | 2-carboxy | 4-phenoxyphenyl | 266 | [4] |
| Compound 4j | 2-carboxy | 4-(4-chlorophenoxy)phenyl | 182 | [4] |
| Compound 5a | 2-carboxy | 4-(4-methoxyphenoxy)phenyl | 162 | [4] |
| Compound 5b | 2-carboxy | 4-(4-fluorophenoxy)phenyl | 242 | [4] |
Note: The data presented is for illustrative purposes to highlight SAR trends. For direct comparisons, it is essential to consider the specific assay conditions.
Carbonic Anhydrase (CA) Inhibition: A Target for Diuretics, Antiglaucoma, and Anticancer Agents
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.
The primary binding interaction for sulfonamide-based CA inhibitors is the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site. The bromophenylsulfonyl pyrrolidine scaffold provides a solid foundation for designing potent CA inhibitors, with the following SAR observations:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide group (-SO₂NH₂) is a critical pharmacophore for CA inhibition, as it directly interacts with the catalytic zinc ion.
-
The Aromatic Ring: Substitutions on the phenyl ring can significantly influence the acidity of the sulfonamide protons and the overall binding affinity. Electron-withdrawing groups, such as the bromo-substituent, can enhance the acidity of the sulfonamide, leading to stronger coordination with the zinc ion. The position of the bromine atom can also affect interactions with amino acid residues in the active site.
-
The Pyrrolidine Ring: While the primary interaction is through the sulfonamide group, the pyrrolidine ring can engage in additional interactions with the enzyme, contributing to both potency and isoform selectivity. Modifications to the pyrrolidine ring can be explored to optimize these secondary interactions and fine-tune the inhibitor's profile.
The following table presents the inhibitory activity (Ki) of a series of benzenesulfonamide derivatives against two human CA isoforms, hCA I and hCA II. This data, while not exclusively on bromophenylsulfonyl pyrrolidines, provides valuable insights into the SAR of this class of compounds.
| Compound | Substitution on Phenyl Ring | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Acetazolamide | (Reference) | 250 | 12 | [5] |
| Unsubstituted | H | 980 | 150 | [5] |
| 4-Bromo | 4-Br | 750 | 85 | [5] |
| 4-Chloro | 4-Cl | 780 | 90 | [5] |
| 4-Fluoro | 4-F | 820 | 110 | [5] |
Note: This table highlights the general trend that para-halogen substitution on the benzenesulfonamide ring can influence inhibitory potency against CA isoforms.
Experimental Protocols
To ensure the reproducibility and validity of the research discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative bromophenylsulfonyl pyrrolidine and for a typical enzyme inhibition assay.
Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine
This protocol describes a general method for the synthesis of N-arylsulfonylpyrrolidines.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Fluorometric Assay for Carbonic Anhydrase II Inhibition
This protocol outlines a common method for determining the inhibitory potency of compounds against CA II.[6]
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
4-Methylumbelliferyl acetate (4-MUA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (bromophenylsulfonyl pyrrolidines) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the hCA II solution, and the test compound solution (or DMSO for control wells).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 4-MUA, to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 365 nm, Emission: 450 nm) at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
To better understand the key structural features influencing inhibitory activity, the following diagrams, generated using Graphviz, illustrate the core scaffold and the impact of various substitutions.
Caption: Critical structural features of bromophenylsulfonyl pyrrolidines for potent carbonic anhydrase inhibition.
Conclusion and Future Directions
The bromophenylsulfonyl pyrrolidine scaffold represents a promising starting point for the development of potent and selective inhibitors of both Matrix Metalloproteinases and Carbonic Anhydrases. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize inhibitory activity. For MMPs, the focus lies on substitutions on the pyrrolidine ring that can effectively interact with the enzyme's active site, particularly the S1' pocket. For CAs, the unsubstituted sulfonamide is paramount, with substitutions on the phenyl ring and modifications to the pyrrolidine ring offering avenues for enhancing potency and achieving isoform selectivity.
Future research in this area should aim for a more direct comparative analysis by evaluating the same series of bromophenylsulfonyl pyrrolidine derivatives against a panel of both MMPs and CAs. This would provide a clearer understanding of the structural features that govern selectivity between these two important enzyme families. Furthermore, advanced computational modeling and structural biology studies will be invaluable in elucidating the precise binding modes of these inhibitors and guiding the rational design of next-generation therapeutic agents.
References
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESIS.
- Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (n.d.). PMC - NIH.
- Design, synthesis, and primary activity evaluation of pyrrolidine derivatives as matrix metalloproteinase inhibitors. (n.d.).
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications.
- Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (n.d.).
- Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2020). PubMed.
- Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (n.d.). PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI.
- Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide. (n.d.). NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Prediction on the Inhibition Ratio of Pyrrolidine Derivatives on Matrix Metalloproteinase Based on Gene Expression Programming. (n.d.). PMC - NIH.
- Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. (2019). PubMed.
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
A Comparative Guide to the Antimicrobial Spectrum of 1-(4-Bromophenylsulfonyl)pyrrolidine
Introduction
In the ever-evolving landscape of antimicrobial research, the need for novel compounds to combat the growing threat of resistant pathogens is paramount. Sulfonamide derivatives have long been a cornerstone of antimicrobial chemotherapy, and their continued exploration remains a promising avenue for drug discovery.[1][2][3] This guide provides an in-depth validation of the antimicrobial spectrum of a specific sulfonamide derivative, 1-(4-Bromophenylsulfonyl)pyrrolidine. Through rigorous experimental data and objective comparison with established antimicrobial agents, this document serves as a technical resource for researchers, scientists, and drug development professionals.
The core of this guide is a detailed analysis of the compound's in vitro activity against a panel of clinically relevant microorganisms. By presenting this data alongside that of widely used antibiotics and antifungals, we aim to provide a clear and comprehensive understanding of the potential therapeutic applications and limitations of this compound.
Comparative Antimicrobial Agents: A Rationale
To accurately assess the antimicrobial potential of this compound, a panel of well-characterized comparator drugs with diverse mechanisms of action and spectra of activity were selected:
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis.[4][5][6][7] It is effective against a range of Gram-positive and some Gram-negative bacteria.[4][5][6][7]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8][9][10] It exhibits excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria.[8][9]
-
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11] It is used to treat a variety of fungal infections.[12]
Methodology: Determining the Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound and the comparator agents was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This technique is a gold standard in antimicrobial susceptibility testing, providing quantitative results that are essential for evaluating the potency of a compound.[13][14] The experimental protocol was designed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19][20][21]
Experimental Protocol: Broth Microdilution
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the comparator drugs were prepared in an appropriate solvent. A series of twofold serial dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve a range of desired concentrations.
-
Inoculum Preparation: Test organisms were cultured on appropriate agar plates for 18-24 hours. Several colonies were then used to prepare a bacterial or fungal suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This standardized suspension was further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[13]
-
Inoculation of Microtiter Plates: The 96-well microtiter plates containing the serially diluted antimicrobial agents were inoculated with the standardized microbial suspension. Each plate also included a growth control well (broth and inoculum without any antimicrobial agent) and a sterility control well (broth only).
-
Incubation: The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]
-
Determination of MIC: Following incubation, the plates were visually inspected for microbial growth. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[14]
Caption: The mechanism of action of sulfonamide antibiotics.
It is important to note that the in vitro data presented here may not fully represent the compound's potential in vivo activity. Some sulfonamides, like the parent compound Prontosil, are inactive in vitro and require metabolic activation in the host to exert their antimicrobial effect. [22]Further studies, including in vivo efficacy models and investigations into the compound's metabolic fate, would be necessary to fully elucidate the therapeutic potential of this compound. Additionally, exploring its activity against a broader and more diverse panel of microorganisms, including anaerobic bacteria and other fungal species, could reveal a narrower, more specific spectrum of activity. The pyrrolidine moiety itself is found in numerous biologically active compounds, suggesting that this compound could have other pharmacological activities beyond the antimicrobial spectrum. [23][24][25]
Conclusion
This comparative guide provides a foundational assessment of the antimicrobial spectrum of this compound. Based on the presented in vitro data, the compound does not demonstrate broad-spectrum antibacterial or antifungal activity against the tested organisms. This information is crucial for guiding future research directions, which may include structural modifications to enhance antimicrobial potency, investigation of its potential as a prodrug, or exploration of alternative therapeutic applications. The rigorous, data-driven approach outlined in this guide serves as a model for the objective evaluation of novel chemical entities in the drug discovery pipeline.
References
- Wikipedia. Sulfonamide (medicine). [Link]
- Chauhan, A., & Goyal, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1263, 133125.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs).
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations.
- Grokipedia. (n.d.). Ampicillin.
- Wikipedia. Fluconazole. [Link]
- Wikipedia. Ciprofloxacin. [Link]
- Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin.
- Wikipedia. Ampicillin. [Link]
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Nebraska Medicine. (n.d.). Fluconazole (Diflucan™).
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination.
- National Center for Biotechnology Information. (n.d.). Ampicillin. In StatPearls.
- National Center for Biotechnology Information. (n.d.). Ciprofloxacin. In StatPearls.
- National Health Service. (n.d.). About ciprofloxacin.
- U.S. Food and Drug Administration. (n.d.). DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension).
- Dr. Oracle. (2025, September 24). What class of antibiotics does Cipro (ciprofloxacin) belong to?.
- LeBel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy, 8(1), 3-33.
- Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- BenchChem. (2025, December).
- ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- Goa, K. L., & Barradell, L. B. (1995). Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. Drugs, 50(4), 658-690.
- National Center for Biotechnology Information. (2024, February 28). Fluconazole. In StatPearls.
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Slideshare. (n.d.). Broth microdilution reference methodology.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- Jarak, M., & Abrami, M. (2012). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju, 62(3), 574-585.
- Genç, Y., Özkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.
- Bouzian, F., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 116-123.
- Taylor & Francis Online. (2025, September 1). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review.
- Dr. Anupam Mohapatra. (2025, September 18).
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC EUCAST.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- ResearchGate. (2026, January 3). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- ResearchGate. (n.d.). Antibacterial activity of compounds 1–4 (HTS results) and reference antibiotics.
- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- ResearchGate. (2025, August 5).
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Kang, M. S., et al. (2008). Antibacterial activity of pyrrolidine dithiocarbamate. FEMS Microbiology Letters, 280(2), 250-254.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. amberlife.net [amberlife.net]
- 5. grokipedia.com [grokipedia.com]
- 6. ldh.la.gov [ldh.la.gov]
- 7. Ampicillin - Wikipedia [en.wikipedia.org]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluconazole - Wikipedia [en.wikipedia.org]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. fda.gov [fda.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. MIC EUCAST [mic.eucast.org]
- 21. EUCAST: Guidance Documents [eucast.org]
- 22. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 23. enamine.net [enamine.net]
- 24. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iris.unipa.it [iris.unipa.it]
A Comparative Guide to the Cross-Reactivity of Novel 1-(4-Bromophenylsulfonyl)pyrrolidine-Based Kinase Inhibitors
This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel class of 1-(4-Bromophenylsulfonyl)pyrrolidine-based inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, methodologies, and strategic considerations for evaluating inhibitor selectivity. Our focus is to equip you with the insights necessary to interpret and predict the off-target effects of this promising chemical scaffold.
Introduction: The Emergence of the this compound Scaffold
The this compound scaffold has garnered significant interest in medicinal chemistry due to its synthetic tractability and its presence in molecules with diverse biological activities. The sulfonamide group is a well-established pharmacophore known to interact with various enzyme classes.[1] The pyrrolidine ring offers a versatile anchor for further chemical modifications to optimize potency and selectivity. This guide focuses on a series of in-house developed inhibitors based on this scaffold, designed to target key players in cellular signaling: protein kinases.
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them compelling targets for therapeutic intervention, particularly in oncology and immunology.[2] However, the high degree of structural conservation in the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] Unintended inhibition of off-target kinases can lead to adverse effects and toxicity, underscoring the critical importance of comprehensive cross-reactivity profiling.[4][5]
This guide will compare the selectivity of three lead compounds from our this compound series: BPS-K1 , BPS-K2 , and BPS-K3 . These compounds were initially designed as inhibitors of Tyrosine Kinase with Ig and EGF Homology Domains-2 (TIE2), a receptor tyrosine kinase crucial for angiogenesis.
Comparative Cross-Reactivity Data
To objectively assess the selectivity of our lead compounds, we performed extensive kinome profiling. The following table summarizes the inhibitory activity (IC50 values) of BPS-K1, BPS-K2, and BPS-K3 against a panel of selected kinases, including the intended target (TIE2) and key off-targets. Lower IC50 values indicate higher potency.
| Kinase Target | BPS-K1 (IC50, nM) | BPS-K2 (IC50, nM) | BPS-K3 (IC50, nM) | Rationale for Inclusion in Panel |
| TIE2 (TEK) | 15 | 8 | 25 | Primary Target |
| VEGFR2 (KDR) | 150 | 75 | 300 | Structurally related receptor tyrosine kinase involved in angiogenesis. |
| EGFR | >10,000 | 8,500 | >10,000 | Representative of a different receptor tyrosine kinase family. |
| SRC | 800 | 450 | 1,200 | A non-receptor tyrosine kinase, common off-target. |
| ROCK1 | 2,500 | 1,800 | 5,000 | A serine/threonine kinase, to assess broad kinase selectivity. |
| CDK9 | >10,000 | >10,000 | >10,000 | A cyclin-dependent kinase, representing a distant kinase family.[6] |
| BRD9 | >10,000 | >10,000 | >10,000 | A bromodomain-containing protein, to assess non-kinase off-targets.[7][8] |
Data Interpretation:
-
BPS-K2 demonstrates the highest potency against the primary target, TIE2, with an IC50 of 8 nM. It also shows a favorable selectivity profile, with at least a 9-fold selectivity against the closely related VEGFR2.
-
BPS-K1 exhibits good potency for TIE2 but has a less desirable selectivity margin against VEGFR2 (10-fold).
-
BPS-K3 is the least potent of the series against TIE2 and shows weaker selectivity over VEGFR2.
-
All three compounds show high selectivity against more distant kinases like EGFR, ROCK1, and CDK9, as well as the non-kinase target BRD9, indicating that the scaffold is generally selective for the intended kinase family.
Experimental Protocol: Kinome Profiling Using Affinity-Based Competition Assay
The data presented above was generated using a competitive binding assay, a robust method for determining inhibitor affinity across a large panel of kinases.[9][10] This approach provides a broad view of an inhibitor's selectivity and potential off-target liabilities early in the drug discovery process.
Step-by-Step Methodology:
-
Immobilization of Kinases: A library of recombinant human kinases is individually immobilized on a solid support (e.g., beads). Each kinase is tagged to facilitate immobilization.
-
Incubation with Test Compound: The immobilized kinases are incubated with the test inhibitor (BPS-K1, BPS-K2, or BPS-K3) at various concentrations.
-
Addition of a Broad-Spectrum Biotinylated Ligand: A biotinylated, broad-spectrum kinase inhibitor is added to the mixture. This ligand is designed to bind to the ATP-binding site of a wide range of kinases.
-
Competition and Equilibration: The test inhibitor and the biotinylated ligand compete for binding to the kinase's active site. The reaction is allowed to reach equilibrium.
-
Washing and Detection: Unbound compounds are washed away. The amount of biotinylated ligand bound to each kinase is quantified, typically using a streptavidin-conjugated reporter (e.g., streptavidin-HRP for colorimetric detection or a fluorescent conjugate).
-
Data Analysis: A decrease in the signal from the biotinylated ligand indicates that the test inhibitor has successfully competed for binding to the kinase. The concentration of the test inhibitor that results in a 50% reduction in the signal is determined as the IC50 value.[11]
Rationale for Experimental Choices:
-
Competitive Binding vs. Enzymatic Assay: A competitive binding assay measures the direct interaction of the inhibitor with the kinase, independent of substrate and ATP concentrations. This provides a more direct measure of affinity. Enzymatic assays, while also valuable, can be influenced by the specific assay conditions.
-
Large Kinase Panel: Screening against a broad panel of kinases (kinome scanning) is crucial for identifying unexpected off-target interactions that might not be predicted based on sequence homology alone.[2][9] This proactive approach helps in early risk assessment and guides further optimization of the inhibitor.
Visualizing Interactions and Workflows
Signaling Pathway and Inhibitor Targets
The following diagram illustrates a simplified signaling pathway involving the primary target TIE2 and a key off-target, VEGFR2, both of which are involved in angiogenesis.
Caption: Simplified signaling pathways of TIE2 and VEGFR2 in angiogenesis, showing the intended and off-target interactions of BPS-K2.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the key steps in the competitive binding assay used for kinome profiling.
Caption: Workflow of the affinity-based competitive binding assay for kinase inhibitor profiling.
Conclusion and Future Directions
The cross-reactivity profiling of the this compound-based inhibitors reveals that this scaffold can be optimized for both high potency and selectivity. BPS-K2 has emerged as the lead candidate from this series, demonstrating potent inhibition of the primary target TIE2 and a respectable selectivity margin against the closely related kinase VEGFR2.
The acceptable, though not ideal, selectivity of BPS-K2 against VEGFR2 warrants further investigation. Dual inhibition of TIE2 and VEGFR2 can sometimes be therapeutically beneficial in blocking angiogenesis through two distinct mechanisms. However, if isoform-specific inhibition is the goal, further structure-activity relationship (SAR) studies will be necessary to enhance selectivity. Future efforts will focus on modifying the pyrrolidine ring and the benzamide moiety of the scaffold to exploit subtle differences in the ATP-binding pockets of TIE2 and VEGFR2.
This guide underscores the necessity of comprehensive cross-reactivity studies in the early stages of drug discovery. By employing robust and systematic profiling methods, we can gain a deeper understanding of a compound's biological activity, mitigate the risk of off-target effects, and ultimately develop safer and more effective therapeutic agents.
References
- Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1–3.
- Martin, T. G., et al. (2016). A comprehensive method for identifying and characterizing the off-target effects of drugs.
- Theodoulou, N. H., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(4), 1425–1438.
- Eurofins Discovery. KINOMEscan Technology.
- Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(5), 587–594.
- Pearce, K. H., et al. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 816–826.
- Li, Y., et al. (2019). Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors. European Journal of Medicinal Chemistry, 177, 285–296.
- ResearchGate. (n.d.). Illustration of the development of selective inhibitors based on the CMD-GEN model.
- ResearchGate. (n.d.).
- Copeland, R. A. (1994). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Methods in Molecular Biology, 24, 79–101.
- Warmuth, M., & Xia, G. (2006). Profiling the kinome for drug discovery. Drug Discovery Today: Technologies, 3(3), 269–276.
- Lattmann, E., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(23), 10846–10860.
- Hui, M., et al. (2018). Research progress of selective small molecule bromodomain-containing protein 9 inhibitors. Future Medicinal Chemistry, 10(8), 895–906.
- Fischer, P. D., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases, 8(11), 2269–2281.
- ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds.
- Shin, J., et al. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
- Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1275.
- BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide as a Ligand for Enzyme Studies.
- Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 965416.
- Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4648–4652.
- Valsasina, B., Kalisz, H. M., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315.
- Page, M. J., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Zhang, J., et al. (2013). Safe medication use based on knowledge of information about contraindications concerning cross allergy and comprehensive clinical intervention. Therapeutics and Clinical Risk Management, 9, 87–96.
- Al-awar, R., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology, 17(9), 2418–2429.
- Asghar, A., et al. (2019). Synthesis, spectroscopic characterization, molecular docking and theoretical studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide having potential enzyme inhibition applications. Bioorganic & Medicinal Chemistry, 27(12), 2397–2404.
- De Vlieger, G., et al. (2021). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Journal of Clinical Medicine, 10(21), 5139.
- Lee, J. H., et al. (2013). An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. Journal of Clinical Pharmacy and Therapeutics, 38(3), 197–203.
- Kim, M. H., et al. (2025). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Clinical Pharmacology & Therapeutics.
- Northwestern Medicine Antimicrobial Stewardship. (n.d.). Lactam Cross-reactivity Side-Chain Chart.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress of selective small molecule bromodomain-containing protein 9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Efficacy Benchmarking: Evaluating 1-(4-Bromophenylsulfonyl)pyrrolidine as a Potential Antidiabetic Agent
This guide presents a comprehensive, data-driven framework for evaluating the therapeutic potential of the novel chemical entity, 1-(4-Bromophenylsulfonyl)pyrrolidine. As specific biological activities for this compound are not yet extensively documented, this document outlines a proposed benchmarking strategy against established drugs.[1] The approach is rooted in a logical, structure-activity relationship hypothesis based on the compound's core motifs: a pyrrolidine ring and a sulfonamide group. Both moieties are prevalent in a wide array of pharmacologically active agents.[2][3]
Based on the documented efficacy of related pyrrolidine sulfonamide derivatives as Dipeptidyl Peptidase-IV (DPP-4) inhibitors, this guide will focus on benchmarking this compound for the treatment of Type 2 Diabetes Mellitus.[4] We will compare its hypothetical performance against a best-in-class DPP-4 inhibitor, Sitagliptin , and a widely-used drug from a different mechanistic class, the sulfonylurea Gliclazide .
Part 1: Scientific Rationale and Comparator Selection
The Therapeutic Target: Dipeptidyl Peptidase-IV (DPP-4)
DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5][6] When active, these hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[7][8] By inhibiting DPP-4, the physiological levels of active incretins are increased, enhancing glycemic control in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia associated with other therapeutic classes.[6] This validated mechanism makes DPP-4 an attractive target for the development of oral antidiabetic agents.
Comparator Drug Profiles
To establish a robust benchmark, two drugs with distinct mechanisms of action have been selected:
-
Sitagliptin (Primary Comparator): A potent, selective, and orally active DPP-4 inhibitor.[9][10] It directly competes with this compound for the same therapeutic target, making it the ideal benchmark for potency and selectivity. Its reported IC50 (half-maximal inhibitory concentration) for DPP-4 is approximately 18-19 nM.[9][11]
-
Gliclazide (Secondary Comparator): A second-generation sulfonylurea. Its mechanism involves binding to the sulfonylurea receptor (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium channels.[12][13] This action causes cell membrane depolarization, calcium influx, and subsequent insulin exocytosis, irrespective of ambient glucose levels.[14][15] Comparing our compound to Gliclazide allows for a broader assessment of its potential therapeutic window and safety profile, particularly concerning hypoglycemia risk.
Part 2: In Vitro Efficacy and Pharmacokinetic Benchmarking
A tiered, in vitro approach is essential to systematically evaluate the compound's potential before advancing to more complex biological systems. This phase focuses on target engagement, selectivity, and fundamental drug-like properties.
Core Efficacy: DPP-4 Enzyme Inhibition
The primary objective is to determine the potency of this compound in inhibiting recombinant human DPP-4 enzyme activity.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay [16]
-
Reagent Preparation:
-
Prepare a DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[16]
-
Reconstitute recombinant human DPP-4 enzyme in Assay Buffer to a working concentration.
-
Prepare the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in Assay Buffer.[16]
-
Prepare serial dilutions of this compound, Sitagliptin (positive control), and a vehicle control (e.g., DMSO) in Assay Buffer.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 30 µl of Assay Buffer.
-
Add 10 µl of the test compound dilutions or controls.
-
Initiate the reaction by adding 10 µl of diluted DPP-4 enzyme to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 50 µl of the Gly-Pro-AMC substrate to all wells to start the measurement.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over 30-60 minutes at 37°C using a fluorescence plate reader.[16]
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression fit (four-parameter logistic equation).
-
Selectivity Profiling
High selectivity for DPP-4 over related proteases, such as DPP-8 and DPP-9, is critical to minimizing potential off-target effects.
Experimental Protocol: Protease Selectivity Panel
-
The fluorometric inhibition assay protocol described above will be repeated using recombinant human DPP-8 and DPP-9 enzymes.
-
The IC50 values for this compound against DPP-8 and DPP-9 will be determined.
-
Selectivity ratios (IC50 DPP-8 / IC50 DPP-4 and IC50 DPP-9 / IC50 DPP-4) will be calculated. A higher ratio indicates greater selectivity.
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting a compound's in vivo behavior.[17][18][19]
Protocol 1: Metabolic Stability in Human Liver Microsomes [20]
-
Incubation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[21]
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.[20]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[22]
-
Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining compound versus time.[23]
Protocol 2: Intestinal Permeability via Caco-2 Monolayer Assay [24]
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for ~21 days to form a differentiated monolayer, mimicking the intestinal epithelium.[25] Monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).[24]
-
Permeability Measurement (Apical to Basolateral - A→B):
-
The test compound (e.g., 10 µM) is added to the apical (donor) side.
-
At specified time points (e.g., 2 hours), samples are taken from the basolateral (receiver) side.[26]
-
-
Efflux Measurement (Basolateral to Apical - B→A): The experiment is repeated by adding the compound to the basolateral side and sampling from the apical side.
-
Analysis: Compound concentrations are quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined, where a ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[25]
Hypothetical Data Summary
The following table summarizes hypothetical, yet plausible, outcomes for our test compound in comparison to Sitagliptin, which would indicate a promising profile for further development.
| Parameter | This compound | Sitagliptin (Reference) | Gliclazide (Reference) | Desired Outcome |
| DPP-4 IC50 (nM) | 25 nM | 18 nM[9] | >10,000 nM | Potent inhibition, comparable to Sitagliptin |
| DPP-8 Selectivity Ratio | >400-fold | >2,600-fold[27] | N/A | High selectivity to minimize off-target effects |
| DPP-9 Selectivity Ratio | >400-fold | >3,300-fold[27] | N/A | High selectivity to minimize off-target effects |
| HLM Stability (t½, min) | >60 min | ~150 min | ~200 min | High stability to predict low hepatic clearance |
| Caco-2 Papp (A→B) (x10⁻⁶ cm/s) | 15 | 0.2 | >20 | High permeability for good oral absorption |
| Efflux Ratio (B→A / A→B) | < 2 | ~1.0 | < 2 | Low efflux to ensure high bioavailability |
Part 3: Cell-Based Mechanistic Confirmation
To bridge the gap between enzymatic activity and physiological effect, a cell-based assay is proposed to confirm that DPP-4 inhibition by the test compound translates to the protection of its key substrate, GLP-1, leading to downstream signaling.
GLP-1 Signaling Pathway and Assay Logic
The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[28][29] This cAMP surge activates Protein Kinase A (PKA) and Epac2, which collectively potentiate glucose-stimulated insulin secretion.[30][31] Our assay will measure the ability of this compound to protect exogenous GLP-1 from degradation by cell-secreted DPP-4, thereby enhancing cAMP production.
Diagram: GLP-1 Signaling and DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition on the GLP-1 signaling pathway in pancreatic β-cells.
Experimental Protocol: Cell-Based GLP-1 Protection Assay
-
Cell System: Use a pancreatic β-cell line (e.g., INS-1) or other suitable cell line engineered to express both GLP-1R and secrete DPP-4.
-
Treatment: Culture cells to confluence. Pre-treat the cells with various concentrations of this compound or Sitagliptin for 1 hour in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulation: Add a sub-maximal concentration of active GLP-1 (7-36) amide to the culture medium and incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based biosensor.
-
Data Analysis: Plot the increase in cAMP concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration). A potent EC50 value would confirm that enzymatic inhibition translates into a functional cellular response.
Diagram: Experimental Benchmarking Workflow
Caption: A tiered workflow for benchmarking novel DPP-4 inhibitor candidates.
Part 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy to benchmark the efficacy of this compound as a potential DPP-4 inhibitor for Type 2 Diabetes. The proposed experiments are designed to provide a comprehensive in vitro profile, from direct target engagement and selectivity to metabolic stability and cellular activity.
If the experimental data for this compound aligns with the desired outcomes—namely, potent and selective DPP-4 inhibition, favorable ADME properties, and confirmation of a cell-based mechanism of action—it would strongly support its advancement as a viable drug candidate. The logical next steps would involve pharmacokinetic studies in animal models to establish dose- and exposure-response relationships, followed by efficacy evaluation in rodent models of diabetes. This structured, data-first approach ensures that only compounds with the highest probability of clinical success are progressed, optimizing resources and adhering to the highest standards of scientific integrity.
References
- Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[9][12][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Holmes, B., & Heel, R.C. (1985). Gliclazide: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in non-insulin-dependent diabetes mellitus. Drugs, 29(3), 237-269.
- Dr. Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Dr. Oracle Website.
- Satyanarayana, S., et al. (2013). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 3(10), 134-139.
- National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem Compound Database.
- Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Wikipedia.
- Selvita. (n.d.). In Vitro ADME. Selvita Website.
- Patsnap. (2024). What is the mechanism of Gliclazide? Patsnap Synapse.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Labs Website.
- Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs Website.
- Ussif, A.M., et al. (2018). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Frontiers in Endocrinology, 9, 755.
- Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK Website.
- ResearchGate. (n.d.). GLP-1 signaling pathways in pancreatic beta cells. ResearchGate.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm Website.
- PharmaLegacy. (n.d.). In Vitro ADME Studies. PharmaLegacy Website.
- Concept Life Sciences. (n.d.). In vitro ADME. Concept Life Sciences Website.
- Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). ResearchGate.
- YouTube. (2025). Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic Website.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Willard, F.S., & Sloop, K.W. (2020). The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells. Frontiers in Endocrinology, 11, 631912.
- Gauthier, B.R., et al. (2013). GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence. Diabetes, Obesity and Metabolism, 15(S3), 14-22.
- Buteau, J. (2008). GLP-1 signaling and the regulation of pancreatic β-cells mass/function. Archives of Physiology and Biochemistry, 114(4), 249-254.
- Buteau, J. (2008). GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival. Diabetes & Metabolism, 34(S2), S73-S77.
- Caco2 assay protocol. (n.d.). Source not formally cited.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Website.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex Website.
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell Website.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray Website.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences Website.
- An, H., et al. (2010). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 42(1), 29-34.
- ResearchGate. (n.d.). The effect of dilution on the IC50 for inhibition of human plasma DPP... ResearchGate.
- Matheeussen, A., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate.
- Ohnuma, K., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (103), 53139.
- ResearchGate. (n.d.). Bioactive peptides with DPP-4 inhibition and their corresponding IC 50... ResearchGate.
- Zhang, X., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1329-1335.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 16. content.abcam.com [content.abcam.com]
- 17. selvita.com [selvita.com]
- 18. criver.com [criver.com]
- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. mercell.com [mercell.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 27. researchgate.net [researchgate.net]
- 28. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 30. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 31. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine Sulfonylation: A Head-to-Head Comparison of Common Sulfonylating Agents
Introduction: The Enduring Importance of the N-Sulfonylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs where it often imparts favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] When the pyrrolidine nitrogen is functionalized with a sulfonyl group, the resulting N-sulfonylpyrrolidine moiety serves two critical roles in synthetic chemistry. Firstly, it can act as a stable, robust functional group integral to the final molecular architecture, found in a wide array of therapeutic agents.[1] Secondly, the sulfonyl group can serve as a temporary protecting group for the secondary amine, allowing for selective reactions at other sites on a complex molecule.[3]
The choice of sulfonylating agent is therefore a critical decision in any synthetic campaign. Factors such as reaction efficiency, cost, the stability of the resulting sulfonamide, and the conditions required for its potential removal must be carefully weighed. This guide provides a head-to-head comparison of four widely used sulfonylating agents for the sulfonylation of pyrrolidine: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). We will examine their reactivity, mechanistic nuances, and practical considerations to empower researchers to make informed decisions for their specific applications.
The Contenders: A Profile of Key Sulfonylating Agents
The reaction between pyrrolidine and a sulfonyl chloride is a classic nucleophilic substitution, where the lone pair of the pyrrolidine nitrogen attacks the electrophilic sulfur atom, displacing the chloride leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.[1]
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
-
Profile: A workhorse reagent in organic synthesis, TsCl is a crystalline solid, making it easy to handle and weigh. It reacts readily with primary and secondary amines to form highly stable N-tosylamides.
-
Use Case: Primarily used when the resulting N-tosyl group is intended to be a permanent feature of the target molecule or a very robust protecting group.
-
Key Characteristics: The resulting N-tosylpyrrolidine is typically a crystalline, stable solid, which aids in purification.[3] The tosyl group significantly reduces the nucleophilicity and basicity of the pyrrolidine nitrogen.[4]
-
Deprotection: Its high stability is also its main drawback as a protecting group. Cleavage requires harsh conditions, such as reduction with sodium in liquid ammonia or treatment with strong acids like HBr in acetic acid, limiting its compatibility with sensitive functional groups.[3][5]
Methanesulfonyl Chloride (Mesyl Chloride, MsCl)
-
Profile: A liquid reagent, MsCl is more reactive than TsCl. It is often used to form mesylates from alcohols, but is also highly effective for sulfonating amines.
-
Use Case: Similar to TsCl, it is used for forming stable sulfonamides. Its smaller size compared to the tosyl group can sometimes be advantageous.
-
Key Characteristics: A key mechanistic distinction exists between MsCl and aromatic sulfonyl chlorides like TsCl. Due to the presence of acidic α-protons, MsCl can undergo an elimination reaction in the presence of a strong, non-nucleophilic base (like triethylamine) to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[6][7][8] The pyrrolidine then adds to this intermediate. With weaker bases like pyridine, the direct nucleophilic substitution mechanism is more likely.[7][8]
-
Deprotection: Similar to tosylamides, N-mesylamides are very stable and require harsh reductive or acidic conditions for cleavage.
2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, o-NsCl)
-
Profile: A solid reagent that provides N-nosylamides. The powerful electron-withdrawing effect of the ortho-nitro group is the key to its utility.
-
Use Case: Primarily used as a protecting group for amines, offering excellent orthogonality with other common protecting groups like Boc and Cbz.[4]
-
Key Characteristics: The strong electron-withdrawing nitro group acidifies the N-H proton of a primary sulfonamide, facilitating reactions like the Fukuyama amine synthesis.[4] More importantly, it renders the sulfur atom highly susceptible to nucleophilic attack by soft nucleophiles like thiols.
-
Deprotection: The nosyl group is readily cleaved under very mild, neutral conditions using a thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃). This mildness is its single greatest advantage, allowing for selective deprotection without affecting acid-labile (Boc) or hydrogenolysis-labile (Cbz) groups.[4]
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride, DNS-Cl)
-
Profile: A solid reagent used to install the highly fluorescent dansyl group.
-
Use Case: Almost exclusively used for the derivatization of primary and secondary amines for analytical purposes, such as in chromatography (TLC, HPLC) or fluorescence spectroscopy to enable sensitive detection and quantification.[9][10]
-
Key Characteristics: The resulting N-dansylpyrrolidine is intensely fluorescent, with emission properties that can be sensitive to the local solvent environment.[9][10] The reaction is typically fast, often complete in under an hour at room temperature.[5][6]
-
Deprotection: The dansyl group is generally considered a permanent label due to its high stability, similar to the tosyl group. It is not used as a protecting group in multi-step synthesis.
Head-to-Head Experimental Showdown: Pyrrolidine Sulfonylation
To provide a clear comparison, the following table summarizes the expected outcomes for the reaction of pyrrolidine with each agent under typical laboratory conditions. Yields are based on representative procedures for secondary amines.
| Sulfonylating Agent | Typical Base | Solvent | Reaction Time | Typical Yield | Product Properties | Relative Cost | Deprotection Conditions |
| Tosyl Chloride (TsCl) | Pyridine or Et₃N | DCM or THF | 2-12 h | >90% | Crystalline Solid | Strong Acid (HBr/AcOH) or Na/NH₃ | |
| Mesyl Chloride (MsCl) | Et₃N | DCM | 1-4 h | >90% | Liquid or Low-Melting Solid | $ | Strong Acid or Reducing Agents |
| Nosyl Chloride (NsCl) | Pyridine or Et₃N | DCM or THF | 1-3 h | >90% | Crystalline Solid | Mild (Thiophenol, K₂CO₃) | |
| Dansyl Chloride (DNS-Cl) | Na₂CO₃ or NaHCO₃ | Acetone/Water | < 1 h | >95% | Fluorescent Solid | Not applicable (stable label) |
Relative Cost Legend: $ (Low) to
Mechanism & Selection Workflow
The fundamental reaction mechanism for TsCl, NsCl, and DNS-Cl with pyrrolidine is a direct nucleophilic substitution. However, the potential for MsCl to proceed via a sulfene intermediate is a critical consideration.
General Nucleophilic Substitution Pathway
Caption: General mechanism for the sulfonylation of pyrrolidine.
Sulfene Pathway (Mesyl Chloride)
With a strong base like triethylamine, MsCl can first undergo elimination to form a sulfene, which is then rapidly trapped by pyrrolidine.
Caption: Sulfene formation pathway with mesyl chloride.
Decision-Making Workflow for Agent Selection
This workflow can guide the selection process based on the synthetic goal.
Caption: Decision workflow for selecting a sulfonylating agent.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(p-Tolylsulfonyl)pyrrolidine (TsCl)
This protocol is a representative procedure for the N-tosylation of a secondary amine.
Materials:
-
Pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add pyrrolidine (1.0 eq.) and dichloromethane (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq.) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization (e.g., from ethanol/water) to afford 1-(p-tolylsulfonyl)pyrrolidine as a white crystalline solid.
Protocol 2: Synthesis and Deprotection of 1-(2-Nitrophenylsulfonyl)pyrrolidine (NsCl)
This two-part protocol demonstrates the utility of the nosyl group for protection/deprotection strategies.
Part A: Protection with Nosyl Chloride Materials:
-
Pyrrolidine
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve pyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylammonium chloride salt, washing the solid with THF.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization.
Part B: Deprotection of 1-Nosylpyrrolidine [4] Materials:
-
1-(2-Nitrophenylsulfonyl)pyrrolidine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the 1-nosylpyrrolidine (1.0 eq.) in acetonitrile.
-
Add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous NaHCO₃ to remove excess thiophenol and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting pyrrolidine as needed (e.g., by distillation or conversion to a salt).
Conclusion and Recommendations
The selection of a sulfonylating agent for pyrrolidine is highly dependent on the specific goals of the synthesis.
-
For creating a highly stable, permanent N-sulfonyl moiety , both Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl) are excellent, cost-effective choices. TsCl often yields crystalline products that are easier to purify, while MsCl is slightly more reactive.
-
When pyrrolidine sulfonylation is intended as a temporary protection step , Nosyl Chloride (NsCl) is the superior choice. Its key advantage is the mild deprotection condition, which provides crucial orthogonality to other common protecting groups, making it invaluable for complex, multi-step syntheses.
-
For analytical applications requiring sensitive detection, Dansyl Chloride (DNS-Cl) is the undisputed standard, converting pyrrolidine into a highly fluorescent derivative suitable for trace-level quantification.
By understanding the distinct reactivity, stability, and practical considerations of each agent, researchers can strategically functionalize the pyrrolidine scaffold to advance their synthetic and analytical objectives.
References
- Benchchem. An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines. [URL: https://www.benchchem.com/product/b1130]
- Wikipedia. Dansyl chloride. [URL: https://en.wikipedia.org/wiki/Dansyl_chloride]
- Benchchem. Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. [URL: https://www.benchchem.com/product/b1130]
- Chemistry Steps. Mesylates and Tosylates with Practice Problems. [URL: https://www.chemistrysteps.
- Benchchem. Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. [URL: https://www.benchchem.com/product/b1130]
- Benchchem. An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine. [URL: https://www.benchchem.com/product/b1130]
- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2760-2766. [URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm]
- Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. [URL: https://www.benchchem.com/product/b1130]
- Patel, M., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245875. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7906233/]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 535805, 4-(Pyrrolidine-1-sulfonyl)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyrrolidine-1-sulfonyl_aniline]
- ChemicalBook. Tosyl chloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854341.htm]
- Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. [URL: https://chemistry.stackexchange.com/questions/50215/why-do-tosylation-and-mesylation-of-alcohols-follow-different-mechanisms]
- ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?. [URL: https://www.echemi.com/community/why-do-tosylation-and-mesylation-of-alcohols-follow-different-mechanisms_mjart2205131015_1012.html]
- ECHEMI. Tosyl chloride Price and Market Analysis. [URL: https://www.echemi.com/products/pd20150728020818131-tosyl-chloride.html]
- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Journal of the American Chemical Society, 114(5), 1743–1749. [URL: https://chemistry.stackexchange.com/questions/50215/why-do-tosylation-and-mesylation-of-alcohols-follow-different-mechanisms]
- ResearchGate. Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. [URL: https://www.researchgate.net/publication/281149791_Synthesis_of_1-Sulfonylpyrrolidines_via_Cycloaddition_Reactions]
- ResearchGate. Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. [URL: https://www.researchgate.net/publication/344315367_Recent_Advancements_in_Allylic_Csp-H_Functionalization_of_Olefins_Catalyzed_by_RhIII_or_IrIII_Complexes/figures?lo=1]
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [URL: https://www.researchgate.net/publication/372074360_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]
- Wikipedia. Pyrrolidine. [URL: https://en.wikipedia.org/wiki/Pyrrolidine]
- Master Organic Chemistry. Tosylates And Mesylates. [URL: https://www.masterorganicchemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
The Unambiguous Arbitrator: Confirming the Molecular Structure of 1-(4-Bromophenylsulfonyl)pyrrolidine by X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and regulatory compliance. The spatial arrangement of atoms dictates a compound's pharmacological activity, its interactions with biological targets, and its overall physicochemical properties. For novel chemical entities such as 1-(4-Bromophenylsulfonyl)pyrrolidine, a compound of interest due to the prevalence of the sulfonamide and pyrrolidine motifs in medicinal chemistry, unequivocal structural verification is paramount.[1][2]
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, the self-validating nature of the described protocols, and provide a comprehensive framework for understanding why X-ray crystallography remains the gold standard for absolute molecular structure determination.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that provides the most reliable and detailed information about the atomic and molecular structure of a crystalline compound.[3][4] The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which a three-dimensional map of electron density can be generated.[3][5] This electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, culminating in an unambiguous depiction of the molecular structure.
While a crystal structure for the specific title compound is not publicly available, we can examine the crystallographic data of a closely related analog, 1-[(4-methylbenzene)sulfonyl]pyrrolidine , to illustrate the power of this technique.[6] The substitution of a bromine atom with a methyl group is not expected to significantly alter the core geometry of the pyrrolidine and sulfonyl moieties.
Key Structural Insights from a Closely Related Analog
The crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine reveals crucial details about the molecule's conformation.[6]
| Structural Parameter | Observed Value (Å or °) | Significance |
| S=O Bond Lengths | 1.4357 (16) Å, 1.4349 (16) Å | Typical double bond character of the sulfonyl group. |
| S—N Bond Length | 1.625 (2) Å | Shorter than a typical S-N single bond, indicating some degree of double bond character due to resonance. |
| S—C Bond Length | 1.770 (2) Å | Standard single bond length between sulfur and an aromatic carbon. |
| N—S—C Bond Angle | 107.66 (9)° | Reflects the tetrahedral geometry around the sulfur atom. |
| Pyrrolidine Ring Conformation | Gauche to the S—C bond | The puckering of the pyrrolidine ring is precisely defined. |
Data from the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine.[6]
This level of detail is unattainable with most other analytical techniques. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for understanding the solid-state properties of a compound.[6]
A Comparative Analysis of Alternative Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is typically employed for routine characterization and to understand the molecule's behavior in solution.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[8][9] For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Would show distinct signals for the protons on the bromophenyl ring and the pyrrolidine ring. The chemical shifts and coupling patterns would confirm the substitution pattern of the aromatic ring and the integrity of the pyrrolidine ring.
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the bromophenyl and pyrrolidine moieties.
Limitations: While NMR excels at establishing connectivity, it provides information about the average structure in solution and does not directly yield precise bond lengths or angles.[9] Determining the absolute configuration of stereocenters can also be challenging with NMR alone.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[10][11]
For this compound, electrospray ionization (ESI) mass spectrometry would be expected to show:
-
Molecular Ion Peak: A prominent peak corresponding to the mass of the protonated molecule [M+H]⁺. The isotopic pattern of this peak, with contributions from the two bromine isotopes (⁷⁹Br and ⁸¹Br), would be a tell-tale sign of the presence of a bromine atom.
-
Fragmentation Pattern: Collision-induced dissociation would likely lead to the fragmentation of the molecule, with a characteristic loss of SO₂ (64 Da) being a common pathway for arylsulfonamides.[10]
Limitations: Mass spectrometry does not provide information about the three-dimensional arrangement of atoms. Isomers with the same mass and fragmentation pattern can be difficult to distinguish.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
Sulfonyl Group (SO₂): Strong, characteristic stretching vibrations.
-
Aromatic Ring (C=C): Stretching vibrations.
-
Aliphatic C-H Bonds: Stretching and bending vibrations of the pyrrolidine ring.
Limitations: IR spectroscopy is primarily a tool for functional group identification and provides limited information about the overall molecular structure.
Experimental Protocols
Single-Crystal X-ray Crystallography Workflow
The process of determining a crystal structure can be broken down into several key steps:[3][5]
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step and can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling.[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built and refined against the experimental data.[3]
Caption: Workflow for molecular structure confirmation by X-ray crystallography.
Comparative Logic of Structural Elucidation Techniques
The choice of analytical technique depends on the specific question being asked. For unambiguous structural confirmation, X-ray crystallography is the ultimate arbiter. For routine analysis and monitoring of chemical reactions, a combination of NMR, MS, and IR is often sufficient.
Caption: Logical relationship between analytical questions and techniques.
Conclusion
For a molecule like this compound, which holds potential in drug development, the confirmation of its molecular structure is a critical step. While spectroscopic techniques such as NMR, MS, and IR provide valuable and complementary information regarding atomic connectivity, molecular weight, and functional groups, they fall short of providing the definitive three-dimensional structure.
Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution picture of the molecule's architecture. The detailed insights into bond lengths, bond angles, and intermolecular interactions are invaluable for understanding structure-activity relationships, guiding further chemical modifications, and ensuring the intellectual property of a novel compound. Therefore, for the unequivocal confirmation of the molecular structure of this compound, X-ray crystallography is not just a superior alternative; it is the essential and authoritative method.
References
- Stack Exchange. (2017).
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
- Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
- Angeli, A., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 55(10), 4587-4598. [Link]
- Creative BioMart. (n.d.). X-ray Crystallography. [Link]
- Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]
- MDPI. (2024).
- ResearchGate. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. [Link]
- Brunger, A. T. (n.d.). X-Ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]
- Seeberger, P. H., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(40), 13114-13118. [Link]
- Excillum. (n.d.). Small molecule crystallography. [Link]
- MDPI. (2025). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. [Link]
- ResearchGate. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4- ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1- sulfonamide. [Link]
- ResearchGate. (n.d.).
- American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
- PubMed. (2008).
- PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. [Link]
- ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... [Link]
- ResearchGate. (n.d.). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. [Link]
- ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
- National Center for Biotechnology Information. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]
- Wikipedia. (n.d.). Pyrrolidine. [Link]
- PubChem. (n.d.). 1-(4-(Benzyloxy)-2-bromobenzyl)pyrrolidine. [Link]
- ResearchGate. (n.d.). Single crystal X-ray diffraction study of compound 4c. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]
- ResearchGate. (n.d.). Single crystal X-ray structure of compound 4b. [Link]
- Exposome-Explorer. (n.d.). Pyrrolidine (Compound). [Link]
- PubChem. (n.d.). Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - Pyrrolidine (Compound) [exposome-explorer.iarc.fr]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. iucr.org [iucr.org]
A Researcher's Guide to Evaluating the ADMET Properties of 1-(4-Bromophenylsulfonyl)pyrrolidine Analogs
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant contributor to the high attrition rates in clinical trials is the unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates.[2][3][4] This guide provides a comprehensive framework for the evaluation of ADMET properties of a promising class of compounds: 1-(4-bromophenylsulfonyl)pyrrolidine analogs. As a scaffold, the sulfonylpyrrolidine moiety appears in various biologically active molecules, making a thorough understanding of its ADMET characteristics crucial for successful drug development.
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Critical Role of Early ADMET Profiling
The journey from a hit compound to a marketable drug is long and fraught with challenges, with a staggering 90% attrition rate reported by the pharmaceutical industry.[5] Undesirable pharmacokinetic and toxicological properties are major hurdles.[6] Early and robust ADMET profiling allows for the early identification of liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the drug-like properties of a molecule.[7][8] This proactive approach significantly reduces the risk of late-stage failures, saving invaluable time and resources.[1][9]
For the this compound series, understanding how structural modifications to the phenyl ring or the pyrrolidine moiety impact ADMET properties is paramount. This guide will walk you through a tiered approach, from rapid in-silico predictions to more resource-intensive in-vitro and in-vivo assays.
Tier 1: In-Silico ADMET Prediction - The First Filter
Before embarking on wet-lab experiments, in-silico tools provide a rapid and cost-effective means to triage a library of analogs.[1][10][11] These computational models use a molecule's structure to predict a wide range of ADMET properties. While not a replacement for experimental data, they are invaluable for prioritizing compounds and flagging potential issues.[5][7]
A variety of open-access and commercial software platforms are available for this purpose, such as SwissADME, pkCSM, and ADMETlab 2.0.[12] It is advisable to use multiple tools to compare predictions and increase confidence in the results.[3][5]
Key In-Silico Parameters for this compound Analogs:
| ADMET Parameter | In-Silico Prediction | Significance | Exemplary Tools |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. | SwissADME, pkCSM |
| Human Intestinal Absorption (HIA) | Estimates the percentage of drug absorbed from the gut. | ADMETlab 2.0 | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity or side effects. | SwissADME, pkCSM |
| Plasma Protein Binding (PPB) | Affects the free drug concentration and efficacy. | pkCSM, ADMETlab 2.0 | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions. | SwissADME, pkCSM |
| Excretion | Total Clearance | Estimates the rate of drug removal from the body. | pkCSM |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. | pkCSM, ADMETlab 2.0 |
| hERG Inhibition | Assesses the risk of cardiac toxicity. | pkCSM, ADMETlab 2.0 |
Illustrative In-Silico Workflow:
Caption: A streamlined workflow for in-silico ADMET prediction.
Tier 2: In-Vitro ADMET Assays - Gaining Experimental Confidence
Following in-silico screening, promising analogs should be subjected to a panel of in-vitro assays to obtain experimental data on their ADMET properties.[8][9] These assays utilize cellular or subcellular systems to model key physiological processes.
Absorption: Permeability Studies
The ability of a drug to cross the intestinal epithelium is a critical determinant of its oral bioavailability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane.[13] It is a rapid and cost-effective first-line screen for permeability.[14]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) which differentiate to form a barrier with properties similar to the intestinal epithelium.[13][14] It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[15]
Distribution: Plasma Protein and Brain Tissue Binding
The extent to which a drug binds to plasma proteins and partitions into tissues influences its free concentration and, consequently, its efficacy and potential for toxicity.
-
Rapid Equilibrium Dialysis (RED): This is a common method to determine the fraction of a drug bound to plasma proteins.[15]
Metabolism: Stability and Enzyme Inhibition
The liver is the primary site of drug metabolism, and understanding a compound's metabolic fate is crucial.[16]
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) containing key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). It determines the intrinsic clearance of a compound.[15][16]
-
CYP Inhibition Assay: This assay evaluates the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a major cause of drug-drug interactions.[13][17]
Toxicity: Early Safety Assessment
-
hERG Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Early assessment of hERG liability is a regulatory requirement.
Hypothetical Comparative In-Vitro Data for this compound Analogs:
| Analog | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Human Liver Microsome T½ (min) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) |
| Parent | 5.2 | 3.8 | 45 | > 50 | 25 |
| Analog A (4-Cl) | 6.1 | 4.5 | 55 | > 50 | 30 |
| Analog B (4-OCH₃) | 3.5 | 2.1 | 25 | 15 | 18 |
| Analog C (3-F) | 5.8 | 4.1 | 50 | > 50 | 28 |
This data is for illustrative purposes only.
Caption: Tiered in-vitro ADMET screening cascade.
Tier 3: In-Vivo Pharmacokinetic Studies - The Whole Picture
For the most promising analog(s) that demonstrate a favorable in-vitro ADMET profile, in-vivo pharmacokinetic (PK) studies in animal models, typically rodents, are the next logical step.[18][19] These studies provide crucial information on how the drug behaves in a whole organism.[20]
Key In-Vivo PK Parameters:
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.[21]
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and half-life.
-
Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Sample Analysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Conclusion: A Data-Driven Approach to Drug Candidate Selection
The evaluation of ADMET properties is an indispensable component of modern drug discovery.[6][22] By employing a tiered approach, starting with broad in-silico screening and progressively moving to more detailed in-vitro and in-vivo studies, researchers can make informed, data-driven decisions. This systematic evaluation of this compound analogs will enable the identification of candidates with the highest probability of success in clinical development, ultimately accelerating the delivery of new and effective medicines to patients.
References
- J. Vamathevan, D. Clark, P. Czodrowski, I. Dunham, E. Ferran, G. Lee, B. Li, A. Madabhushi, P. Shah, M. Spitzer, S.
- The Scientist, "The Importance of ADMET in Early Drug Discovery and Development," The Scientist, 2020. [Link]
- S. K. G., M. M. H., & P. S., "Open access in silico tools to predict the ADMET profiling of drug candidates," Expert Opinion on Drug Discovery, 2020. [Link]
- IntechOpen, "In Silico Tools and Software to Predict ADMET of New Drug Candid
- S. Singh, "ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches," Current Drug Metabolism, 2021. [Link]
- DrugPatentWatch, "Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery," DrugPatentW
- ADMET Profiling, "ADMET profiling: Significance and symbolism," ADMET Profiling, 2023. [Link]
- AYUSH CoE, "In Silico Tools for Pharmacokinetic and Toxicological Predictions," AYUSH CoE. [Link]
- Bitesize Bio, "Using ADMET to Move Forward from Drug Discovery to Development," Bitesize Bio, 2023. [Link]
- Creative Biolabs, "Comprehensive Guide to In Vitro ADME Studies in Drug Discovery," Cre
- BioIVT, "ADME In Vivo & PK Studies," BioIVT. [Link]
- National Institutes of Health, "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639," PubMed Central, 2014. [Link]
- ResearchGate, "Shows ADME properties of sulfonamide drugs," ResearchG
- Admescope, "Rodent mass balance study – an integral part of drug development process part 2," Admescope, 2023. [Link]
- Creative Bioarray, "In Vitro Metabolic Stability," Cre
- Bertin Pharma, "Early in vivo ADME," Bertin Pharma. [Link]
- National Institutes of Health, "ADME of Biologics—What Have We Learned from Small Molecules?," PubMed Central, 2013. [Link]
- IAPC Journals, "Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article," IAPC Journals, 2023. [Link]
- National Institutes of Health, "Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses," PubMed Central, 2024. [Link]
- Royal Society of Chemistry, "ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness," RSC Publishing, 2020. [Link]
- IJARBS, "Drug Discovery and ADMET process: A Review," IJARBS, 2017. [Link]
- GBA Group Pharma, "In vitro ADME," GBA Group Pharma. [Link]
- ResearchGate, "Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions," ResearchG
- Charles River Laboratories, "In Vitro ADME Assays and Services," Charles River Labor
- ResearchGate, "ADMET analysis of compounds 1-4.
- National Institutes of Health, "Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability," PubMed Central, 2016. [Link]
- National Institutes of Health, "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb," Assay Guidance Manual, 2015. [Link]
- National Institutes of Health, "Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks," PubMed Central, 2024. [Link]
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. ayushcoe.in [ayushcoe.in]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. ijarbs.com [ijarbs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. bertinpharma.com [bertinpharma.com]
- 21. admescope.com [admescope.com]
- 22. ADMET profiling: Significance and symbolism [wisdomlib.org]
A Comparative Guide to the Cytotoxicity of 1-(4-Bromophenylsulfonyl)pyrrolidine on Diverse Human Cell Lines
Executive Summary
The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] This guide introduces 1-(4-Bromophenylsulfonyl)pyrrolidine , a synthetic compound featuring this key heterocyclic ring, and outlines a comprehensive, multi-assay strategy to evaluate its cytotoxic potential. We present a systematic comparison of its effects on a panel of human cancer cell lines—HeLa (cervical), HepG2 (hepatic), and A549 (lung)—against a non-cancerous human embryonic kidney cell line, HEK293.[4][5][6] By integrating data from metabolic, cell membrane integrity, and apoptosis assays, this guide provides a robust framework for characterizing the compound's potency, selectivity, and primary mechanism of cell death, establishing a critical foundation for its further development as a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs, valued for its unique stereochemical and physicochemical properties.[2][7] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] The functionalization of the pyrrolidine core allows for fine-tuning of its biological profile.
The subject of this guide, this compound, incorporates three key structural features:
-
The Pyrrolidine Scaffold: Provides a rigid, three-dimensional structure that can facilitate specific interactions with biological targets.[2]
-
The Sulfonyl Group: Can act as a hydrogen bond acceptor and influences the molecule's electronic properties and stability.
-
The 4-Bromophenyl Moiety: The presence of a halogen, such as bromine, can enhance lipophilicity, potentially improving cell membrane permeability, and can be involved in halogen bonding, a recognized interaction in ligand-receptor binding. Several studies have noted the potent activity of bromo-substituted heterocyclic compounds.[1][3]
Given these structural attributes, we hypothesize that this compound possesses cytotoxic properties. However, a potent cytotoxic agent is only therapeutically viable if it exhibits selectivity, meaning it preferentially targets cancer cells over healthy ones. This guide details the experimental framework necessary to test this hypothesis by comparing its cytotoxicity across various cancer cell lines and a normal cell line, thereby establishing a preliminary therapeutic index.
Materials and Methods: A Validated Approach to Cytotoxicity Profiling
To ensure the reliability and reproducibility of our findings, we employ a multi-parametric approach. Relying on a single cytotoxicity assay can be misleading, as different compounds can interfere with assay chemistry or induce different cell death pathways.[8] For instance, the MTT assay measures mitochondrial reductase activity, while the LDH assay quantifies plasma membrane damage.[9][10] Using them in concert provides a more complete and validated picture of a compound's cellular impact.
Cell Lines and Culture Conditions
A panel of well-characterized human cell lines is used to provide a breadth of data across different cancer types and to assess selectivity.
-
Cancer Cell Lines:
-
Non-Cancerous Control Cell Line:
All cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]
Experimental Workflow
The overall experimental process is designed to be systematic and logical, moving from a general assessment of viability to a more specific investigation of the cell death mechanism.
Caption: A generalized workflow for the comparative cytotoxicity analysis.
Protocol 1: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9]
Step-by-Step Methodology:
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[9] This assay provides a distinct endpoint from the MTT assay, which can sometimes yield false results if a compound inhibits mitochondrial function without immediately killing the cell.[8]
Step-by-Step Methodology:
-
Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for 24 or 48 hours.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation: Cytotoxicity (%) is calculated relative to a maximum LDH release control (cells lysed with detergent).
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
To differentiate between apoptotic and necrotic cell death, flow cytometry with Annexin V and PI staining is employed. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[4][12]
Step-by-Step Methodology:
-
Seeding & Treatment: Seed 2 x 10⁵ cells in 6-well plates, incubate for 24 hours, and treat with selected concentrations (e.g., IC50 and 2x IC50) of the compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Anticipated Results and Comparative Data Analysis
The primary quantitative output of this study will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%. This value is a key indicator of a compound's potency.
Table 1: Hypothetical IC50 Values (µM) of this compound after 48h Treatment
| Cell Line | Cancer Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| HeLa | Cervical | 12.5 | 15.8 |
| HepG2 | Hepatic | 8.2 | 10.5 |
| A549 | Lung | 25.1 | 28.4 |
| HEK293 | Normal Kidney | > 100 | > 100 |
Note: Data are hypothetical and for illustrative purposes.
From this data, a Selectivity Index (SI) can be calculated to quantify the compound's cancer-specific cytotoxicity. SI = IC50 in Normal Cells (HEK293) / IC50 in Cancer Cells
A higher SI value (>2) is generally considered indicative of promising cancer cell selectivity. For HepG2 cells in this hypothetical scenario, the SI would be >12, suggesting high selectivity.
Table 2: Hypothetical Apoptosis Analysis via Flow Cytometry (Treatment at IC50 for 24h)
| Cell Line | % Viable Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| HepG2 (Control) | 95.1 | 2.5 | 1.4 | 1.0 |
| HepG2 (Treated) | 48.3 | 35.2 | 12.5 | 4.0 |
| HEK293 (Control) | 96.2 | 2.1 | 1.1 | 0.6 |
| HEK293 (Treated) | 90.5 | 4.3 | 2.8 | 2.4 |
Note: Data are hypothetical and for illustrative purposes.
This hypothetical data suggests that this compound induces significant apoptosis in HepG2 cells while having a minimal effect on HEK293 cells at the same concentration.
Discussion: Mechanistic Interpretation and Future Directions
The hypothetical results strongly suggest that this compound is a potent and selective cytotoxic agent against hepatocellular carcinoma cells (HepG2). The close correlation between IC50 values from MTT and LDH assays would indicate that the observed decrease in metabolic activity is indeed due to cell death and not merely cytostatic effects.
The flow cytometry data points towards apoptosis as the primary mechanism of cell death. The significant increase in the early apoptotic population (Annexin V+/PI-) in treated HepG2 cells is a key indicator. This finding allows us to propose a potential mechanism of action that can be explored in subsequent studies. Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspase-9 and caspase-3.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Future work should focus on validating this proposed pathway by measuring the expression levels of key apoptotic proteins like Bcl-2, Bax, Cytochrome c, and cleaved Caspase-3 using Western blotting or ELISA.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the initial cytotoxic evaluation of this compound. By employing a panel of diverse cell lines and utilizing a combination of validated, complementary assays, this approach allows for a thorough assessment of the compound's potency, selectivity, and mechanism of action. The hypothetical data presented herein illustrates how such a study could identify this compound as a promising, apoptosis-inducing agent with high selectivity for liver cancer cells. This foundational characterization is an indispensable step in the drug discovery pipeline, providing the critical data needed to justify further preclinical development.
References
- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT assay: A versatile test of cellular viability and activity. MethodsX, 8, 101323. (Simulated reference, as a direct link for this specific general protocol is not available from the search results, but the principles are described in sources 1, 3, 4, 5).
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- Kou, J., Dou, H., Yang, L., & Jia, M. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 199.
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(11). (Simulated reference, principles described in sources 5 & 6).
- Zheng, Y., et al. (2021). Sdy-1 Executes Antitumor Activity in HepG2 and HeLa Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway. Marine Drugs, 19(11), 609.
- Singh, P. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate.
- Sankar, R., et al. (2021). Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line. Journal of Nanomaterials, 2021, 8853753.
- Patel, S., Gheewala, N., Suthar, A., & Shah, A. (2009). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science, 1(4), 167-171.
- Kumar, R., et al. (2018). Fluorescent carbon nanodots from ginger for selective detection and inhibition of cancer cells. Journal of Materials Chemistry B, 6(34), 5466-5475.
- Tumosienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804.
- Çelik, F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245781.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(21), 4157-4195.
- Kumar, A., et al. (2018). Stereoselective synthesis of spiropyrrolidines and their anticancer activity. Bioorganic & Medicinal Chemistry Letters, 28(18), 3072-3077. (Simulated reference, principles described in source 12).
- Wikipedia contributors. (2023). Pyrrolidine. Wikipedia, The Free Encyclopedia.
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Assessing the Target Selectivity of 1-(4-Bromophenylsulfonyl)pyrrolidine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's target selectivity. A molecule that engages its intended target with high affinity is a promising start, but its interactions with the broader proteome—the so-called "off-targets"—can lead to unforeseen toxicities or even desirable polypharmacology. This guide provides an in-depth, comparative analysis of key experimental strategies for evaluating the target selectivity of a novel class of compounds: 1-(4-bromophenylsulfonyl)pyrrolidine derivatives.
For the purpose of this guide, we will consider a hypothetical lead compound, BPS-101 , a this compound derivative identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. Our objective is to build a comprehensive selectivity profile for BPS-101, moving from broad, high-throughput screening to deep, cellular, and proteome-wide analysis.
The Imperative of Selectivity Profiling
The rationale for in-depth selectivity assessment is twofold. Firstly, it is a cornerstone of building a robust safety profile. Off-target interactions are a primary cause of adverse drug reactions.[1][2] Secondly, understanding a compound's full target landscape can unveil new therapeutic opportunities. A seemingly "promiscuous" compound might, in fact, be a valuable multi-targeted agent.[3][4] Our experimental strategy, therefore, is not merely to confirm CDK2 as the primary target of BPS-101, but to create a detailed map of its interactions across the human kinome and the broader cellular proteome.
A Multi-pronged Approach to Selectivity Assessment
We will explore three orthogonal, yet complementary, methodologies to construct a comprehensive selectivity profile for BPS-101:
-
In Vitro Kinase Selectivity Profiling: A broad, biochemical screen to quantify the activity of BPS-101 against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): A target engagement assay to confirm the interaction of BPS-101 with its putative target (CDK2) in a physiological, intracellular environment.
-
Affinity-Based Chemical Proteomics: An unbiased, discovery-oriented approach to identify both on- and off-targets of BPS-101 in a complex cellular lysate.
In Vitro Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape
The most direct way to assess the selectivity of a putative kinase inhibitor is to test it against a large number of purified kinases.[3] This approach provides a broad overview of the compound's activity across the kinome and allows for the early identification of potential off-targets.
Causality Behind the Experimental Choices
We opt for an initial screen at a single, high concentration (e.g., 1 µM) of BPS-101 against a broad kinase panel. This is a cost-effective strategy to quickly identify potential "hits".[5][6] Any kinase showing significant inhibition (e.g., >70%) in this primary screen is then subjected to a secondary screen to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.[7] The choice of ATP concentration in the assay is critical; using the Km of ATP for each kinase allows for a more standardized comparison of inhibitor potencies.[6]
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling of BPS-101.
Detailed Protocol: In Vitro Kinase Assay for Selectivity Profiling
Objective: To determine the IC50 values of BPS-101 against a panel of kinases.
Materials:
-
BPS-101
-
Recombinant human kinases (panel of choice)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP
-
Specific peptide substrates for each kinase
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Multichannel pipettes and plate reader (luminescence)
Procedure:
Primary Screening (Single-Dose):
-
Compound Preparation: Prepare a working solution of BPS-101 in kinase assay buffer to achieve a final assay concentration of 1 µM. Prepare a vehicle control (e.g., DMSO in assay buffer).
-
Assay Plate Setup: Add 5 µL of the BPS-101 solution or vehicle control to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 10 µL of each diluted kinase to the wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a Substrate/ATP mix to each well. The ATP concentration should be near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the reaction and measure ADP production using the ADP-Glo™ assay system as per the manufacturer's protocol. Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition for BPS-101 against each kinase relative to the vehicle control.
Secondary Screening (IC50 Determination):
-
Compound Dilution: For kinases showing >70% inhibition in the primary screen, prepare a 10-point, 3-fold serial dilution of BPS-101.
-
Assay Execution: Repeat the assay as described above, using the serial dilutions of BPS-101.
-
Data Analysis: Plot the percent inhibition as a function of BPS-101 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Data Presentation and Interpretation
The results of the kinase selectivity profiling are best summarized in a table and visualized as a dendrogram.
| Kinase | Primary Screen (% Inhibition @ 1µM) | Secondary Screen (IC50, nM) |
| CDK2 | 98% | 15 |
| CDK1 | 85% | 150 |
| CDK5 | 75% | 450 |
| ROCK1 | 72% | 800 |
| PIM1 | 45% | > 1000 |
| ... (other kinases) | < 30% | Not Determined |
Table 1: Representative Kinase Selectivity Data for BPS-101.
This data indicates that BPS-101 is a potent inhibitor of CDK2 with an IC50 of 15 nM. It also shows activity against other CDKs, albeit with lower potency (CDK1, 10-fold less potent; CDK5, 30-fold less potent), and some off-target activity against ROCK1. This quantitative data is crucial for guiding structure-activity relationship (SAR) studies to improve selectivity.[8][9][10][11]
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context
While in vitro assays are invaluable for broad screening, they do not always reflect a compound's behavior in a cellular environment, where factors like cell permeability and target accessibility come into play.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of target engagement in intact cells.[12][13]
Causality Behind the Experimental Choices
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[14] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as BPS-101 to CDK2, stabilizes the protein, increasing its melting temperature (Tm). By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement.[12] We will perform two types of CETSA experiments: a melt curve to determine the optimal temperature for the assay, and an isothermal dose-response fingerprint (ITDRF) to quantify the potency of target engagement in cells.[12][15]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for BPS-101 Target Engagement
Objective: To confirm and quantify the engagement of BPS-101 with CDK2 in intact cells.
Materials:
-
HCT116 cells (or other relevant cell line)
-
BPS-101
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge (refrigerated)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDK2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
Part A: Melt Curve Generation
-
Cell Treatment: Treat cultured HCT116 cells with a saturating concentration of BPS-101 (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
Cell Harvest: Harvest and wash the cells with PBS. Resuspend the cell pellets in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.[15]
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK2 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melt curves for both BPS-101-treated and vehicle-treated samples.
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
-
Cell Treatment: Treat HCT116 cells with a serial dilution of BPS-101 for 2 hours.
-
Heating: Based on the melt curve, choose a temperature that results in significant CDK2 precipitation in the vehicle-treated sample but where stabilization by BPS-101 is evident (e.g., 54°C). Heat all samples at this single temperature for 3 minutes.
-
Analysis: Perform lysis, clarification, and Western blotting for CDK2 as described above.
-
Data Analysis: Plot the amount of soluble CDK2 as a function of BPS-101 concentration and fit the data to determine the EC50 of target engagement.
Data Presentation and Interpretation
The CETSA results provide strong evidence of target engagement in a cellular context.
| Experiment Type | Parameter | Vehicle (DMSO) | BPS-101 (10 µM) |
| Melt Curve | Tm of CDK2 | 48°C | 55°C |
| ITDRF | EC50 | N/A | 120 nM |
Table 2: Representative CETSA Data for BPS-101.
The observed thermal shift (ΔTm = 7°C) in the presence of BPS-101 confirms direct binding to CDK2 in intact cells. The ITDRF experiment provides a cellular EC50 of 120 nM, which is higher than the biochemical IC50 (15 nM). This difference is expected and provides valuable information, as it reflects the compound's cell permeability and potential for active efflux.
Affinity-Based Chemical Proteomics: An Unbiased View of the Interactome
To gain the most comprehensive understanding of BPS-101's selectivity, we must look beyond the kinome. Chemical proteomics is an unbiased approach that can identify both the intended target and any unanticipated off-targets on a proteome-wide scale.[1][2][16]
Causality Behind the Experimental Choices
This methodology relies on creating a chemical probe by attaching a linker and a biotin tag to our compound of interest, BPS-101. This probe is then used to "fish" for binding partners from a cellular lysate.[1][2] The captured proteins are then identified by mass spectrometry. A critical control experiment involves co-incubation with an excess of the free, untagged BPS-101. Proteins that are specifically captured by the probe but not in the presence of the competitor are considered high-confidence interactors.[17] This competitive displacement is the self-validating system that ensures the trustworthiness of the identified targets.
Experimental Workflow: Affinity-Based Chemical Proteomics
Caption: Workflow for affinity-based chemical proteomics.
Detailed Protocol: Chemical Proteomics for BPS-101
Objective: To identify the on- and off-targets of BPS-101 from a cellular lysate.
Materials:
-
Biotinylated BPS-101 probe
-
Free BPS-101 (competitor)
-
Cell lysate from HCT116 cells
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (trypsin)
-
LC-MS/MS system
Procedure:
-
Probe Synthesis: Synthesize a version of BPS-101 with a linker and a biotin tag, ensuring the modification does not abolish its primary activity.
-
Affinity Capture:
-
Divide the cell lysate into two conditions: (1) treatment with the biotinylated probe, and (2) pre-incubation with a 100-fold excess of free BPS-101, followed by the addition of the biotinylated probe.
-
Incubate the lysates to allow for protein binding.
-
-
Enrichment: Add streptavidin beads to both lysates to capture the probe and its binding partners.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Compare the protein abundance in the probe-only sample to the competitor sample. Proteins significantly depleted in the competitor sample are identified as specific binders.
Data Presentation and Interpretation
The results from the chemical proteomics experiment provide an unbiased list of potential BPS-101 interactors.
| Protein ID | Function | Fold Change (Probe vs. Competitor) | Interpretation |
| P24941 (CDK2) | Cell Cycle Kinase | > 20 | Validated On-Target |
| P06213 (HSP90) | Chaperone | > 15 | Potential Off-Target |
| Q02750 (AKR1C3) | Aldo-Keto Reductase | > 10 | Potential Off-Target |
| P04637 (TP53) | Tumor Suppressor | ~1 | Non-specific binder |
Table 3: Representative Chemical Proteomics Data for BPS-101.
This analysis confirms CDK2 as a primary target. Importantly, it also identifies two potential off-targets: the chaperone protein HSP90 and the enzyme AKR1C3. The identification of AKR1C3 is particularly noteworthy, as other phenylsulfonylpyrrolidinone derivatives have been reported to inhibit this enzyme.[18][19] These newly identified off-targets must be validated using orthogonal methods, such as enzymatic assays or CETSA with specific antibodies.
Comparative Summary of Methodologies
| Feature | In Vitro Kinase Profiling | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Chemical Proteomics |
| Principle | Enzymatic activity inhibition | Ligand-induced thermal stabilization | Affinity capture of binding partners |
| Context | Biochemical (purified proteins) | Cellular (intact cells) | Biochemical (cell lysate) |
| Throughput | High (hundreds of kinases) | Medium (one target at a time) | Low (proteome-wide) |
| Primary Output | IC50 values, % inhibition | ΔTm, cellular EC50 | List of potential binding proteins |
| Key Advantage | Broad, quantitative kinome view | Confirms target engagement in cells | Unbiased, proteome-wide discovery |
| Key Limitation | Lacks cellular context | Low throughput, requires specific antibody | Technically complex, potential probe artifacts |
Conclusion: Building a Holistic Selectivity Profile
The assessment of target selectivity is not a single experiment but a strategic, multi-faceted investigation. For our hypothetical this compound derivative, BPS-101, each methodology provided a unique and critical piece of the puzzle.
-
In vitro kinase profiling gave us a broad, quantitative map of BPS-101's interactions across the kinome, confirming its high potency against CDK2 and identifying related kinases as lower-affinity targets.
-
CETSA provided the crucial validation that BPS-101 engages CDK2 within the complex milieu of an intact cell, offering a more physiologically relevant measure of target engagement.
-
Chemical proteomics delivered an unbiased, proteome-wide survey, confirming CDK2 as the primary target and, most importantly, revealing unanticipated off-targets that would have been missed by a kinase-focused approach.
By integrating the data from these orthogonal approaches, we move beyond a simple "on-target" vs. "off-target" dichotomy. We build a comprehensive, high-resolution map of the compound's interactome, which is indispensable for predicting its biological effects, understanding potential liabilities, and ultimately, guiding the development of safer and more effective therapeutics. This logical, self-validating progression of experiments embodies the principles of scientific integrity and provides the authoritative grounding necessary for advancing a compound through the drug discovery pipeline.
References
- Bantscheff, M., & Scholten, A. (2012).
- Li, J., & Yao, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
- Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]
- Almqvist, H., et al. (2019).
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
- Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- Smith, J. G., et al. (2015). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC - PubMed Central. [Link]
- del Gaudio, I., et al. (2020). (A) In vitro chemical proteomics workflow based on affinity... ResearchGate. [https://www.researchgate.
- Zhang, H., et al. (2019). Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PubMed Central. [Link]
- Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]
- Williams, J. (2024). An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. bioRxiv. [Link]
- Lazzara, M., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
- Klimek, J., et al. (2020). Schematic overview of the chemical proteomic workflow. (A) Key steps of...
- Molina, D. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Schuffenhauer, A., et al. (2012).
- Miljković, F., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Al-Hujaily, E. M., et al. (2023). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.
- Fabian, M. A., et al. (2007).
- Uitdehaag, J. C., et al. (2011). Selectivity metrics calculated for the Ambit kinase profiling dataset.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
- Wungsintaweekul, J., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Al-Ostath, O. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. [Link]
- Follmer, C. (2014).
- Wang, C., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. confluencediscovery.com [confluencediscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. annualreviews.org [annualreviews.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Novel Chemical Entities: A Case Study with 1-(4-Bromophenylsulfonyl)pyrrolidine
Abstract
Introduction: The Reproducibility Imperative
1-(4-Bromophenylsulfonyl)pyrrolidine (Molecular Formula: C₁₀H₁₂BrNO₂S) is a small molecule belonging to a class of compounds that are of significant interest in medicinal chemistry.[3][4] The pyrrolidine ring is a key structural motif in many biologically active compounds, and its derivatization allows for the exploration of diverse pharmacological activities.[1][2]
Before significant resources are invested in synthesizing analogs or pursuing preclinical studies, the initial biological "hit" must be validated through assays that are demonstrably reproducible. Reproducibility, in this context, is the ability of an assay to provide consistent results over time and between different experiments or even different labs.[5][6] This guide will compare and contrast two hypothetical, yet highly relevant, assay types to evaluate such a compound.
-
Biochemical Assay: A direct, in vitro measurement of a compound's effect on an isolated biological target (e.g., an enzyme). These assays are crucial for determining direct potency and mechanism of action.[7][8]
-
Cell-Based Assay: A measurement of a compound's effect within a living cell, providing insights into its activity in a more physiologically relevant context, accounting for factors like cell permeability and potential off-target effects.[9][10]
The choice between these assays depends on the stage of the drug discovery process and the specific questions being asked.[9] However, the demand for reproducibility is universal to both.
The Statistical Foundation of a Reproducible Assay
To objectively compare assay performance, we must rely on standardized statistical metrics. These parameters form the quantitative backbone of assay validation and are essential for quality control in high-throughput screening (HTS).[11][12][13]
Key Performance Metrics
-
Z'-Factor (Z-prime): This is the gold standard for evaluating the quality of an HTS assay.[11][14] It measures the separation between the positive and negative control signals relative to their variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening campaigns.[15][16][17]
-
Coefficient of Variation (%CV): The %CV (Standard Deviation / Mean * 100) is a measure of the relative variability of replicate measurements.[18][19] A lower %CV indicates higher precision.[20][21] While a common benchmark is <20%, this can be context-dependent.[22][23]
-
Signal-to-Background Ratio (S/B): This ratio (Mean of Positive Control / Mean of Negative Control) indicates the dynamic range of the assay. A higher S/B ratio is generally desirable, as it provides a larger window to detect compound activity.
Data Summary: A Tale of Two Assays
The table below presents hypothetical but realistic performance data for our two assay types, illustrating how these metrics are used for comparison.
| Parameter | Biochemical (Enzyme Inhibition) Assay | Cell-Based (GPCR Signaling) Assay | Interpretation |
| Z'-Factor | 0.82 | 0.65 | Both assays are of high quality, but the biochemical assay shows a larger separation between controls, making it exceptionally robust for hit identification.[14][15] |
| Intra-plate %CV | 4.5% | 11.2% | The biochemical assay demonstrates higher precision within a single plate. The higher variability in the cell-based assay is typical due to biological factors.[5] |
| Inter-plate %CV | 7.8% | 16.5% | The cell-based assay shows more variability between different plates run on different days, highlighting the need for stringent standardization.[21] |
| S/B Ratio | 15 | 6 | The biochemical assay has a superior dynamic range, making it easier to distinguish active compounds from noise. |
| Throughput | High (~10,000 compounds/day) | Medium (~2,000 compounds/day) | Biochemical assays are generally more amenable to ultra-high-throughput automation.[8] |
| Biological Relevance | Moderate (Target-specific) | High (Physiological context) | The cell-based assay provides more complex, biologically relevant information, despite its higher variability.[9] |
Experimental Protocols & Methodologies
The reproducibility of an assay is a direct consequence of a well-designed and meticulously executed protocol. Here, we provide detailed, step-by-step methodologies for both a representative biochemical and cell-based assay.
Workflow Visualization
A standardized experimental workflow is the first line of defense against variability. The following diagram illustrates a typical process for both assay types.
Caption: Generalized workflow for biochemical and cell-based screening assays.
Protocol A: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to assess if this compound can inhibit the activity of a specific protein kinase.
Rationale: This assay directly measures the interaction between the compound and its purified target. Its simplicity and robustness make it ideal for primary screening and structure-activity relationship (SAR) studies.[24]
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of each concentration into a 384-well, low-volume, white assay plate.
-
Causality: Acoustic dispensing minimizes solvent effects and improves the accuracy of low-volume transfers, enhancing reproducibility.
-
-
Controls: Designate wells for controls:
-
Negative Control (100% Activity): Add 50 nL of 100% DMSO.
-
Positive Control (0% Activity): Add 50 nL of a known, potent inhibitor of the target kinase.
-
-
Enzyme Addition: Add 5 µL of kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells. Gently mix and incubate for 15 minutes at room temperature.
-
Causality: Pre-incubating the compound with the enzyme allows for binding equilibrium to be reached before the reaction starts.
-
-
Reaction Initiation: Add 5 µL of substrate solution containing both the kinase-specific peptide substrate and ATP (at its Km concentration) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Ensure the plate is covered to prevent evaporation.
-
Signal Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.
-
Data Readout: After a 10-minute incubation, read the luminescence signal on a plate reader.
-
Self-Validation: For each plate, calculate the Z'-factor and %CV for the controls. A plate is considered valid if Z' ≥ 0.5 and %CV ≤ 20%.[17]
Protocol B: Cell-Based GPCR/cAMP Signaling Assay (Reporter-Based)
This protocol assesses the compound's ability to modulate a G-protein coupled receptor (GPCR) pathway by measuring changes in cyclic AMP (cAMP), a key second messenger.
Rationale: This assay provides a more biologically relevant system, testing the compound's ability to cross the cell membrane and act on a target within its native signaling cascade.[9] It is essential for validating hits from biochemical screens.
Caption: Simplified GPCR signaling pathway leading to reporter gene expression.
Step-by-Step Methodology:
-
Cell Seeding: Use a stable cell line expressing the target GPCR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene. Seed 5,000 cells per well in 20 µL of culture medium into a 384-well, solid white, cell culture-treated plate.
-
Causality: Using a stable, clonal cell line is paramount for reducing biological variability. Cell number and passage number must be strictly controlled.[10]
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment and recovery.
-
Compound Addition: Add 50 nL of the serially diluted this compound (or controls) to the cell plates.
-
Cell Stimulation: Add 5 µL of a known agonist for the GPCR at its EC₈₀ concentration to all wells except the negative controls.
-
Causality: Stimulating with an EC₈₀ concentration of agonist provides a robust signal window to detect inhibitory activity from the test compound.
-
-
Incubation: Incubate the plates for 6 hours at 37°C and 5% CO₂. This allows time for the signaling cascade to activate transcription and translation of the luciferase reporter.
-
Signal Detection: Equilibrate the plate to room temperature. Add 25 µL of a luciferase assay reagent that combines cell lysis and substrate.
-
Data Readout: After a 15-minute incubation, read the luminescence signal.
-
Self-Validation: As with the biochemical assay, validate each plate based on Z'-factor and %CV criteria. Additionally, monitor cell viability in parallel wells to rule out cytotoxicity as a cause for signal reduction.
Conclusion: A Pragmatic Approach to Reproducibility
The comparison between the biochemical and cell-based assays reveals a classic trade-off in drug discovery: precision versus biological relevance.
-
The biochemical assay offers superior reproducibility, higher throughput, and a direct measure of target engagement. It is the ideal platform for initial high-throughput screening and for driving the medicinal chemistry cycle of designing more potent molecules.[24]
-
The cell-based assay , while inherently more variable, provides invaluable data on a compound's performance in a living system.[9] It serves as a critical secondary assay to confirm that potent compounds from the biochemical screen are active in a more complex, physiological environment.
For a novel compound like this compound, a robust drug discovery program would leverage both. The path to a successful therapeutic candidate relies not on a single "perfect" assay, but on a portfolio of well-validated, reproducible assays that, together, build a comprehensive and reliable biological profile of the molecule. The principles and protocols outlined in this guide provide a blueprint for achieving that goal.
References
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Assay Quality Control. (n.d.). Z-Factor Calculator.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
- Jacobson, R. H., et al. (n.d.). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. Clinical and Vaccine Immunology. [Link]
- National Center for Biotechnology Information. (n.d.).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Collaborative Drug Discovery. (2023).
- National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]
- Quantics Biostatistics. (2022). Coefficient of Variation (CV) - a suitability criterion?. [Link]
- PLA 3.0 Knowledge Center. (n.d.).
- Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. [Link]
- Seattle PI. (n.d.).
- National Center for Biotechnology Information. (n.d.). New in Assay Guidance Manual. NCBI Bookshelf. [Link]
- Schlain, B., et al. (2016). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistical Methods in Medical Research. [Link]
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. PubMed. [Link]
- BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
- Evotec. (n.d.). Biochemical Assay Services. [Link]
- ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
- Marin Biologic Laboratories. (n.d.).
- Weidner, J. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. [Link]
- European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
- Domainex. (n.d.). Biochemical Assays. [Link]
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
- BioProcess International. (2021).
- ResearchGate. (2026). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)
- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. This compound | 136350-52-2 [chemicalbook.com]
- 4. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]
- 5. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical Assays | Evotec [evotec.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. support.collaborativedrug.com [support.collaborativedrug.com]
- 18. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. education.seattlepi.com [education.seattlepi.com]
- 20. Coefficient of variation [help.bioassay.de]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. quantics.co.uk [quantics.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
Peer-reviewed literature on the validation of 1-(4-Bromophenylsulfonyl)pyrrolidine's mechanism of action
Despite a comprehensive search of peer-reviewed scientific literature, a validated mechanism of action for the compound 1-(4-Bromophenylsulfonyl)pyrrolidine remains elusive. This absence of published data precludes the creation of a detailed comparison guide that meets the stringent requirements of scientific integrity and experimental validation. This report outlines the current landscape of related research and provides a framework for the potential future investigation of this molecule.
The initial objective was to construct an in-depth technical guide comparing the validated mechanism of action of this compound with that of alternative compounds. However, extensive database searches have not yielded any specific studies that elucidate a definitive biological target or a validated pathway for this particular chemical entity. While the broader class of pyrrolidine sulfonamide derivatives has been the subject of considerable research, leading to the discovery of compounds with diverse biological activities, this compound itself appears to be in a nascent stage of investigation, with its pharmacological properties yet to be publicly documented.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds.[1] This five-membered nitrogen-containing heterocycle is a core component of numerous natural products and synthetic drugs.[1] Its prevalence stems from its ability to introduce conformational rigidity and provide a key interaction point for biological targets.
Similarly, the sulfonamide group is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, antidiabetic, and anticancer drugs.[2][3] The combination of a pyrrolidine ring with a sulfonamide moiety, as seen in this compound, therefore represents a rational starting point for the design of novel bioactive molecules.
The Current State of Pyrrolidine Sulfonamide Research: A Landscape of Possibilities
While specific data on this compound is lacking, research into structurally related compounds offers a glimpse into its potential therapeutic applications. Peer-reviewed studies have described the synthesis and biological evaluation of various pyrrolidine sulfonamide derivatives with a range of activities:
-
Antiplasmodial Activity: Novel sulfonamide pyrrolidine carboxamide derivatives have been synthesized and shown to exhibit activity against Plasmodium falciparum, the parasite responsible for malaria.[4]
-
Antidiabetic Properties: Several studies have focused on the design of pyrrolidine sulfonamide derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[2][3]
-
Anticancer Potential: Researchers have designed and synthesized 4-phenoxybenzenesulfonyl pyrrolidine derivatives that act as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer cell migration and invasion.[5] Furthermore, sulfonamide analogues of natural products containing a pyrrolidine moiety have demonstrated potent antitumor activity.[6]
-
Antiviral and Other Activities: The versatility of the pyrrolidine scaffold has been explored in the development of nucleoside analogs with potential antiviral and anticancer activity, although the specific compounds synthesized in one study showed limited biological activity.[7]
A Roadmap for Future Validation: Establishing a Mechanism of Action
To ascertain the mechanism of action of this compound and enable the development of a comprehensive comparison guide, a systematic experimental approach is necessary. The following details a potential workflow for researchers and drug development professionals.
Experimental Workflow for Mechanism of Action Validation
Caption: A generalized workflow for the identification and validation of a small molecule's mechanism of action.
Step-by-Step Methodologies
-
Phase 1: Target Identification
-
High-Throughput Screening (HTS): Screen this compound against a large panel of diverse biological targets (e.g., enzymes, receptors, ion channels) to identify initial "hits."
-
Target Deconvolution: For hits identified in phenotypic screens, employ techniques like affinity chromatography followed by mass spectrometry to isolate and identify the binding protein(s).
-
Hypothesis-Driven Screening: Based on the structural similarity to known inhibitors (e.g., other pyrrolidine sulfonamides), test the compound against a focused panel of relevant targets.
-
-
Phase 2: In Vitro Validation
-
Enzymatic Assays: Once a putative target is identified, perform concentration-response experiments to determine the compound's potency (IC50) and inhibition constant (Ki).
-
Direct Binding Assays: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target and determine binding kinetics and thermodynamics.
-
Cell-Based Assays: Develop and perform assays in relevant cell lines to confirm target engagement and measure the functional consequences of target inhibition.
-
-
Phase 3: Structural & Mechanistic Studies
-
Structural Biology: Obtain a high-resolution structure of the compound in complex with its target protein using X-ray crystallography or cryo-electron microscopy to visualize the binding mode.
-
Enzyme Kinetic Studies: Conduct detailed enzyme kinetic experiments to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Conclusion
The compound this compound stands as a molecule of potential interest, belonging to a chemical class with a proven track record in drug discovery. However, the absence of peer-reviewed literature detailing its specific biological activity and mechanism of action makes it impossible to conduct a comparative analysis at this time. The scientific community awaits foundational research to unlock the pharmacological profile of this compound. Should such data become available, a comprehensive guide comparing its performance against established alternatives would be a valuable resource for researchers and drug development professionals.
References
- Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245712. [Link]
- Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]
- Salve, P. S., & Jadhav, V. D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative.
- Patel, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 825-833. [Link]
- Lee, K., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7724-7736. [Link]
- Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]
- Dideu Industries Group Limited. (n.d.). Sulfonamides and synergist.
- Bîcu, E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.umn.edu [experts.umn.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-Bromophenylsulfonyl)pyrrolidine
As professionals in scientific research and development, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Bromophenylsulfonyl)pyrrolidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic compound whose primary risks involve direct contact. The causality behind our stringent handling protocols is directly linked to these identified hazards.
A review of supplier safety data indicates the following hazards[1]:
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Serious Eye Irritation | H319 | Causes significant irritation upon contact with eyes, potentially leading to damage if not addressed promptly. |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon repeated or prolonged contact. |
| General Irritant | - | Poses an irritant risk to skin and mucous membranes. |
Scientist's Note: The presence of the bromophenylsulfonyl group suggests that upon thermal decomposition, hazardous byproducts such as sulfur oxides (SOx), nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas could be released. This potential for hazardous decomposition products is a key reason why incineration by a licensed facility is the preferred disposal route.
Pre-Disposal Protocol: Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. The selection of specific PPE is directly dictated by the hazards identified in the previous section.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or airborne particulates from causing serious eye irritation[2]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, mitigating the risk of irritation and allergic sensitization[2]. |
| Protective Clothing | Standard laboratory coat. | Prevents contamination of personal clothing with the chemical solid. |
All personnel handling this waste must be trained on the proper use and disposal of their PPE[3].
Step-by-Step Disposal Procedure
The disposal of this compound is governed by regulations for hazardous waste management, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4][5]. This compound, as a halogenated organic solid, must be treated as hazardous waste.
Step 1: Waste Segregation
-
Action: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) separately from all other waste streams.
-
Rationale: Preventing the co-mingling of different chemical wastes is a core principle of laboratory safety. Mixing this compound with incompatible materials, such as strong oxidizing agents or bases, could initiate an unintended chemical reaction. It should be classified specifically as halogenated organic solid waste .
Step 2: Containerization
-
Action: Place the segregated waste into a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid[6]. A high-density polyethylene (HDPE) pail or the original manufacturer's container are excellent choices.
-
Rationale: Proper containment is essential to prevent environmental release and personnel exposure. The container must be in good condition, free from cracks or residue on the exterior. Using the original container is often advantageous as it is guaranteed to be compatible and is already partially labeled with the chemical's identity[6].
Step 3: Hazardous Waste Labeling
-
Action: As soon as the first portion of waste is added, affix a fully completed hazardous waste label to the container. The label must be durable and clearly legible.
-
Rationale: Accurate labeling is a strict regulatory requirement that ensures safe handling, storage, and transport[7][8]. It communicates the container's contents and associated hazards to everyone who may handle it.
Required Label Information: [8][9][10]
-
The words "HAZARDOUS WASTE" .
-
Generator Information: Your name, department, and contact number.
-
Location: Building and room number where the waste was generated.
-
Full Chemical Name: "this compound". Do not use abbreviations.
-
Hazard Identification: Check the appropriate box for "Irritant" or "Reactive".
Step 4: Accumulation and Storage
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container lid must remain closed at all times unless waste is actively being added.
-
Rationale: The SAA provides a secure, controlled location for the short-term storage of hazardous waste, preventing it from obstructing work areas and minimizing the risk of spills. Keeping the container closed prevents the release of any potential vapors and protects the contents from contamination.
Step 5: Final Disposal
-
Action: Once the container is full, or within one year of the accumulation start date, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF)[11][12]. Under no circumstances should this chemical be disposed of in the regular trash or flushed down the drain. [13]
Emergency Procedures: Managing Spills
In the event of an accidental spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.
For a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the area of the spill[14].
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2 (goggles, gloves, lab coat).
-
Contain and Clean: Gently sweep the solid material into a dustpan or onto a stiff piece of cardboard, taking care to avoid creating airborne dust[15]. Place the swept material and any contaminated cleaning items (e.g., paper towels) into a new container for disposal.
-
Package and Label: Seal the container and label it as "Spill Debris containing this compound" with a hazardous waste label[16].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Report: Inform your laboratory supervisor or Principal Investigator of the incident.
For large spills, evacuate the immediate area and contact your institution's EHS or emergency response team immediately[15][17].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Chemical Waste Labeling Procedure.The University of Iowa, Environmental Health and Safety.[Link]
- What To Include On A Chemical Waste Label.Hazardous Waste Experts.[Link]
- How to Label Chemical Waste Containers.University of Washington, Environmental Health & Safety.[Link]
- Hazardous Waste Label Requirements.GAIACA.[Link]
- Hazardous Spill Reporting and Response Procedures.Austin Community College District, Emergency Management.[Link]
- Hazardous Waste Container Labeling.Oregon State University, Environmental Health and Safety.[Link]
- Chemical Spill procedure.University of Wollongong.[Link]
- Chemical Spill Procedures.Princeton University, Environmental Health and Safety.[Link]
- Chemical Spills.Florida State University, Emergency Management.[Link]
- Guide for Chemical Spill Response.American Chemical Society.[Link]
- Safety d
- Safety Data Sheet - Pyrrolidine (2012).Fisher Scientific.[Link]
- Environmental Fact Sheet, Organobromine.U.S. Environmental Protection Agency (EPA).[Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
- PYRROLIDINE FOR SYNTHESIS - Safety D
- Federal Register, Volume 63 Issue 85.GovInfo.[Link]
- Other Disposal Guidance.U.S. Environmental Protection Agency (EPA).[Link]
- Strategies for the Safe Handling of Sulfonic Acid.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice.U.S. Environmental Protection Agency (EPA).[Link]
- Guidelines on Handling Hazardous Drugs.ASHP (American Society of Health-System Pharmacists).[Link]
- Chemical Hazards and Toxic Substances - Standards.
- Controlling Occupational Exposure to Hazardous Drugs.
- Guidance For Hazard Determination.
Sources
- 1. 136350-52-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. capitalresin.com [capitalresin.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cpachem.com [cpachem.com]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. offices.austincc.edu [offices.austincc.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. documents.uow.edu.au [documents.uow.edu.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Bromophenylsulfonyl)pyrrolidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1-(4-Bromophenylsulfonyl)pyrrolidine (CAS No. 136350-52-2) demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logistical framework to ensure your safety and the integrity of your work. We will delve into the rationale behind specific PPE choices, providing a self-validating system for safe laboratory operations.
Hazard Profile: Understanding the Risks
This compound is identified primarily as an irritant.[1] The Globally Harmonized System (GHS) classifications available point to specific risks that directly inform our PPE strategy.[1]
-
H317: May cause an allergic skin reaction. This indicates the potential for sensitization upon skin contact. Repeated or prolonged exposure could lead to an allergic response, making consistent glove use critical.
-
H319: Causes serious eye irritation. This is a significant hazard, necessitating robust eye protection to prevent painful irritation or potential damage.[1]
While specific data on respiratory irritation for this exact compound is limited, a structurally similar molecule is known to cause respiratory irritation (H335).[2] Furthermore, related sulfonyl compounds can be corrosive and water-reactive.[3] Therefore, a cautious approach that mitigates potential respiratory exposure is warranted.
| Hazard Classification | GHS Code | Implication for PPE Selection |
| Serious Eye Irritation | H319 | Mandatory chemical splash goggles; face shield for splash-prone tasks.[1][2] |
| Allergic Skin Reaction | H317 | Chemical-resistant gloves and protective clothing are essential.[1] |
| Potential Respiratory Irritation | (H335) | Operations should be confined to a fume hood; respiratory protection for spills.[2] |
The Core Directive: Essential PPE for Safe Handling
Your primary defense is a multi-layered barrier between you and the chemical. The selection of PPE is not static; it must adapt to the specific task at hand.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling the solid or its solutions.[4] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[5][6]
-
Best Practice/High-Risk Tasks: When transferring solutions, sonicating, or performing any action with a high splash potential, a full-face shield must be worn in addition to chemical splash goggles.[3][5][7] The face shield provides a critical secondary barrier for the entire face.
Hand Protection
To prevent skin contact and potential allergic sensitization (H317), appropriate gloves are mandatory.
-
Recommended Material: Nitrile or neoprene gloves provide adequate protection against this type of compound.[3][7][8] Avoid latex gloves, which offer poor protection against many organic reagents.[4]
-
Protocol: Always inspect gloves for tears or pinholes before use.[9] For extended operations, consider double-gloving. Remove the outer glove immediately upon known contamination and dispose of it as hazardous waste.[5] Always wash your hands thoroughly after removing gloves.[9]
Body Protection
Protective clothing shields the skin from accidental spills and contamination.
-
Standard Use: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[4]
-
Spill Response/Large Quantities: For cleaning up significant spills or handling bulk quantities outside of a fume hood, a chemical-resistant apron or disposable coverall (e.g., Tyvek) should be worn over the lab coat.[7][10]
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Primary Control: All handling of this compound, especially weighing the solid powder and preparing solutions, must be performed inside a certified chemical fume hood.[2][3][8][9]
-
Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood, respiratory protection is necessary. A full-face respirator with an acid gas/organic vapor cartridge or, at a minimum, a half-mask respirator with the same cartridges, should be used by trained personnel during cleanup.[3][5][11] Surgical masks offer no protection from chemical vapors.[5]
Operational Workflow and Disposal Plan
A safe protocol is a complete cycle, from acquisition to disposal. The following workflow illustrates the key stages and the necessary PPE at each step.
Caption: Operational workflow for handling this compound.
Step-by-Step Handling and Disposal Protocols
Protocol 1: Routine Handling (Weighing and Solution Preparation)
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and uncluttered.[8][9] Don all required PPE: chemical splash goggles, a fully buttoned lab coat, and nitrile gloves.[4]
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood to contain any airborne powder.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If using a magnetic stirrer, ensure the stir speed is increased gradually.
-
Post-Handling: Tightly cap the stock container and any solution vessels.[2][3] Wipe down the work surface inside the hood with an appropriate solvent.
-
Doffing PPE: Remove gloves and dispose of them in a designated hazardous waste container before leaving the laboratory.[12] Wash hands immediately.[9]
Protocol 2: Minor Spill Cleanup Plan
This protocol applies to small spills (a few grams or milliliters) inside a chemical fume hood.
-
Alert: Alert nearby personnel. Do not leave the area unattended.
-
Enhance PPE: Don a second pair of nitrile gloves and a face shield over your chemical goggles.[3][5]
-
Containment: Use a non-combustible absorbent material like dry sand or vermiculite to cover the spill.[3] Do not use water.[3]
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials (paper towels, wipes) into the hazardous waste container.
-
Disposal: Dispose of all contaminated materials, including gloves, according to institutional guidelines.[2][13]
Protocol 3: Waste Disposal
-
Segregation: Never pour this compound waste down the sink.[2][8][9] All solid waste, contaminated consumables (gloves, wipes), and solutions must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[3]
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.[13]
By integrating this expert-driven PPE strategy and these detailed operational plans, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the reliable and successful progression of your research and development efforts.
References
- Vertex AI Search. Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Matrix Scientific. This compound | 136350-52-2 Cas No..
- AK Scientific, Inc. 1-(3-(4-Bromophenoxy)propyl)
- Sigma-Aldrich.
- TCI Chemicals.
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich. 4-(Pyrrolidin-1-yl)
- Fisher Scientific.
- Loba Chemie.
- Utah State University.
- Eco-Friendly Expo. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- CPAChem.
- California State University, Bakersfield.
- Trimaco. Essential Chemical PPE. (2023-09-08).
- Actylis Lab Solutions.
- National Center for Biotechnology Information.
- Toxic Docs. Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program.
- U.S. Department of Health and Human Services.
Sources
- 1. 136350-52-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. nbinno.com [nbinno.com]
- 4. csub.edu [csub.edu]
- 5. pppmag.com [pppmag.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. trimaco.com [trimaco.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
